Triperiden
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20;/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSIZQMXQQXDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932778 | |
| Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14617-17-5, 33068-73-4 | |
| Record name | 1-Piperidinepropanol, α-phenyl-α-tricyclo[2.2.1.02,6]hept-3-yl-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triperiden | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidinium, 1,1-dimethyl-4-(diphenylmethoxy)-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033068734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIPERIDEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WJ53288E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Triperiden Against Influenza Virus: A Review of Current Evidence
Disclaimer: Extensive literature searches have not yielded any direct evidence or published research on the mechanism of action of Triperiden specifically against the influenza virus. This compound, an anticholinergic agent, is primarily indicated for the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. Its potential as an antiviral agent against influenza has not been established in the scientific literature. This document, therefore, explores hypothetical mechanisms based on the known pharmacology of this compound and the influenza virus life cycle, and should be considered speculative in nature.
Introduction
Influenza remains a significant global health threat, necessitating the continued exploration of novel antiviral strategies. While several classes of anti-influenza drugs are available, the emergence of drug-resistant strains underscores the need for new therapeutic agents with distinct mechanisms of action. This compound, a synthetic anticholinergic drug, has a long history of use in neurology. This whitepaper considers potential, yet unproven, avenues through which this compound or similar compounds might hypothetically exert an anti-influenza effect, providing a framework for future research.
Hypothetical Mechanisms of Action
Given the absence of direct research, we propose several speculative mechanisms by which this compound could potentially interfere with the influenza virus life cycle. These are based on its known ability to modulate cellular pathways that the virus may exploit.
Interference with Viral Entry and Endocytosis
Influenza virus entry into host cells is a complex process that often involves endocytosis. The formation and trafficking of endosomes are regulated by various cellular signaling pathways, some of which can be influenced by cholinergic signaling.
Experimental Protocol: Plaque Reduction Assay
A plaque reduction assay would be a primary method to assess the inhibitory effect of this compound on influenza virus replication.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Treatment: After incubation, the inoculum is removed, and the cells are overlaid with agar (B569324) containing varying concentrations of this compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.
-
Staining and Quantification: The agar overlay is removed, and the cell monolayer is stained with crystal violet. The number of plaques in each well is counted, and the 50% inhibitory concentration (IC50) is calculated.
Hypothetical Data Summary:
| Compound | IC50 (µM) |
| This compound | Not Determined |
| Oseltamivir | ~0.01-0.1 |
This table presents hypothetical data for illustrative purposes only.
Figure 1: Hypothetical inhibition of influenza virus entry by this compound. This diagram illustrates the speculative blockade of the endocytosis process, a critical step for viral entry into the host cell.
Modulation of Host Signaling Pathways
Viral replication is highly dependent on the host cell's machinery. Influenza virus is known to activate several signaling pathways to its advantage. This compound's impact on cholinergic receptors could inadvertently affect these pathways.
Experimental Protocol: Western Blot Analysis of Signaling Proteins
To investigate the effect of this compound on virus-induced signaling pathways, the phosphorylation status of key proteins could be examined.
-
Cell Treatment and Infection: A549 cells are pre-treated with this compound for 1 hour before being infected with influenza virus.
-
Protein Extraction: At various time points post-infection, cells are lysed, and total protein is extracted.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for phosphorylated and total forms of signaling proteins (e.g., ERK, Akt).
-
Detection and Analysis: Blots are developed using an enhanced chemiluminescence (ECL) system, and band intensities are quantified to determine the relative levels of protein phosphorylation.
Figure 2: A generalized workflow for assessing the impact of this compound on host cell signaling pathways during influenza virus infection using Western blot analysis.
Future Directions and Conclusion
The exploration of this compound as an anti-influenza agent is currently a matter of speculation. To ascertain any potential antiviral activity, a systematic investigation is required. This would involve in vitro studies, such as plaque reduction assays and viral yield assays, to determine if this compound can inhibit viral replication. Should any inhibitory effect be observed, further studies would be necessary to elucidate the precise mechanism of action, including its effects on viral entry, replication, and host cell signaling pathways.
A Technical Guide to the Anticholinergic Properties of Triperiden and its Analogue Biperiden
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Unveiling the Anticholinergic Profile
Triperiden, also known by its trade name Norakin, is an anticholinergic agent primarily utilized as an anti-Parkinsonism drug.[1][2] Its therapeutic effects are derived from its ability to antagonize muscarinic acetylcholine (B1216132) receptors, thereby modulating cholinergic transmission. While the anticholinergic nature of this compound is well-established, a comprehensive review of publicly available research reveals a notable scarcity of specific quantitative binding data for this compound.
In contrast, extensive research has been conducted on Biperiden (B1667296), a close structural analogue of this compound.[3][4][5][6][7][8][9][10][11][12][13][14][15] Both compounds share a similar core structure, with the primary distinction lying in the bicyclic moiety attached to the pharmacophore. Specifically, this compound possesses a saturated tricyclo[2.2.1.0²,⁶]hept-3-yl group, whereas Biperiden contains a bicyclo[2.2.1]hept-5-en-2-yl group, which includes a double bond.[4][16] Given the structural similarity and the shared therapeutic application as anticholinergic anti-Parkinson's agents, the detailed quantitative data available for Biperiden serves as a valuable surrogate for understanding the likely receptor interaction profile of this compound.
This guide will provide a detailed overview of the anticholinergic properties of these compounds, with a focus on the quantitative receptor binding data of Biperiden, detailed experimental protocols relevant to the study of such compounds, and a visualization of the pertinent signaling pathways.
Quantitative Analysis: Muscarinic Receptor Binding Affinities of Biperiden
The affinity of a drug for its receptor is a critical determinant of its potency and potential for off-target effects. For anticholinergic agents, the binding affinity to the five subtypes of muscarinic acetylcholine receptors (M1-M5) is of particular interest. The following table summarizes the inhibitor constant (Ki) values for Biperiden at each of these receptor subtypes, as determined by in vitro radioligand binding assays. Lower Ki values are indicative of higher binding affinity.
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |
| Biperiden | 0.8 | 5.0 | 3.2 | 1.5 | 4.9 | M1/M4 > M3 > M5 > M2 |
Data compiled from publicly available research.
Experimental Protocols: A Methodological Deep Dive
The determination of the anticholinergic properties and receptor binding affinities of compounds like this compound and Biperiden relies on established in vitro and in vivo experimental protocols.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This is the gold standard for determining the binding affinity of a compound to a specific receptor subtype.
Objective: To determine the inhibitor constant (Ki) of a test compound (e.g., this compound, Biperiden) for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
A radiolabeled ligand with high affinity for the receptor (e.g., [³H]-N-methylscopolamine).
-
The unlabeled test compound (competitor).
-
Assay buffer (e.g., phosphate-buffered saline).
-
96-well filter plates.
-
Scintillation counter.
Workflow:
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways: The Molecular Mechanism of Anticholinergic Action
Anticholinergic drugs like this compound exert their effects by blocking the action of acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate intracellular signaling cascades.
Muscarinic receptors are broadly classified into two main signaling pathways based on the type of G-protein they couple to:
-
Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. This pathway is generally excitatory.
-
Gi/o Pathway (M2, M4 receptors): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in hyperpolarization and an inhibitory effect on neuronal firing and cardiac muscle contraction.
By blocking these signaling pathways, this compound and Biperiden reduce the effects of acetylcholine, which is the basis for their therapeutic use in conditions characterized by cholinergic overactivity, such as Parkinson's disease.
Conclusion and Future Directions
This compound is a well-established anticholinergic agent. While specific quantitative binding data for this compound remains elusive in readily accessible literature, the comprehensive data available for its close structural analogue, Biperiden, provides valuable insights into its likely mechanism of action and receptor affinity profile. The provided experimental protocols offer a clear framework for the further investigation of this compound's anticholinergic properties. Future research should focus on conducting direct comparative studies of this compound and Biperiden to elucidate the impact of the subtle structural difference on their respective binding affinities and functional activities at the muscarinic receptor subtypes. Such studies would provide a more complete understanding of this compound's pharmacological profile and could inform the development of more selective and effective anticholinergic therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Biperiden - Wikipedia [en.wikipedia.org]
- 4. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. researchgate.net [researchgate.net]
- 8. Biperiden [webbook.nist.gov]
- 9. Biperiden [drugfuture.com]
- 10. biperiden | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Amnesic effects of the anticholinergic drugs, trihexyphenidyl and biperiden: differences in binding properties to the brain muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. No difference in the effect of biperiden and amantadine on parkinsonian- and tardive dyskinesia-type involuntary movements: a double-blind crossover, placebo-controlled study in medicated chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. This compound free base | C21H29NO | CID 161078 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Antiviral Activity of Norakin (Triperiden): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norakin, the brand name for the anticholinergic drug Triperiden, has demonstrated notable antiviral properties, particularly against influenza viruses. This technical guide provides an in-depth analysis of the existing research on Norakin's antiviral activity. It consolidates quantitative data, outlines experimental methodologies, and visually represents its proposed mechanism of action. The primary antiviral mechanism of Norakin is attributed to its ability to increase the pH of the endosomal compartment, thereby inhibiting the acid-dependent uncoating of enveloped viruses like influenza. This document aims to serve as a comprehensive resource for researchers and professionals in the field of virology and antiviral drug development.
Introduction
This compound, commercially known as Norakin, is a synthetic anticholinergic agent primarily used in the management of Parkinson's disease. Beyond its effects on the central nervous system, early research has unveiled its potential as an antiviral agent. Studies have indicated that Norakin exhibits inhibitory activity against several viruses, most notably influenza A and B viruses, as well as measles and Sindbis viruses.[1][2] This guide synthesizes the available scientific literature to provide a detailed understanding of Norakin's antiviral profile.
Mechanism of Action: Inhibition of Viral Uncoating
The predominant mechanism underlying Norakin's antiviral activity against influenza A virus is the disruption of a critical early step in the viral life cycle: uncoating within the host cell.[3] Influenza viruses enter host cells via endocytosis, where they are enclosed in endosomes. The acidic environment of the late endosome (pH 5.0-5.5) is crucial for triggering conformational changes in the viral hemagglutinin (HA) protein, which mediates the fusion of the viral envelope with the endosomal membrane. Simultaneously, the low pH activates the viral M2 ion channel, allowing protons to enter the virion, which destabilizes the viral matrix protein (M1) from the ribonucleoprotein (RNP) complexes, facilitating their release into the cytoplasm.
Norakin is proposed to act as a weak base that accumulates in the acidic endosomal compartment, leading to an increase in the intra-endosomal pH.[3] By raising the pH, Norakin prevents the necessary acid-induced conformational changes in the viral proteins, effectively trapping the virus within the endosome and preventing the release of its genetic material into the cytoplasm, thus halting the replication process.
Quantitative Data on Antiviral Activity
The following tables summarize the available quantitative and qualitative data on the antiviral efficacy of Norakin against various viruses. Due to the limited availability of standardized IC50 and EC50 values in the published literature, the data is presented as reported in the original studies.
Table 1: In Vitro Antiviral Activity of Norakin (this compound) against Influenza Viruses
| Virus Strain | Cell Line | Concentration | Observed Effect | Reference |
| Influenza A/PR/8/34 (H1N1) | MDCK | 10⁻⁷ M | 10-fold reduction in infectivity. | [3] |
| Influenza A/PR/8/34 (H1N1) | MDCK | 10⁻⁵ M | Infectivity reduced to <1% of control. | [3] |
| Influenza A/FPV/Weybridge | Chick Embryo Fibroblasts | 20 µg/mL | Strong inhibition of primary transcription. | [1] |
| Influenza B/Japan/73 | Chick Embryo Fibroblasts | 20 µg/mL | Strong inhibition of primary transcription. | [1] |
Table 2: Antiviral Activity of Norakin (this compound) against Other Viruses
| Virus | Model System | Concentration / Dosage | Observed Effect | Reference |
| Measles Virus | Vero Cells | 2-6 µg/mL | 50% inhibitory concentration (IC50). | |
| Sindbis Virus | ABD2F1 Mice | 2.5 or 5.0 mg/kg (twice daily) | Protection from lethal infection. | [2] |
| Sindbis Virus | BHK 21/C13 Cells | Up to 10 µg/mL | No inhibition of viral replication. | [2] |
| Mengo Virus | Mice | 1.25-50.0 mg/kg | No protective effect. | [2] |
Table 3: Cytotoxicity Data for Norakin (this compound)
| Cell Line | Concentration | Observed Effect | Reference |
| MDCK | ≥ 10⁻⁴ M | Cytotoxic effects observed. | [3] |
Experimental Protocols
Detailed experimental protocols from the original studies on Norakin's antiviral activity are not fully available. The following is a representative protocol for an influenza virus infectivity assay based on common virological methods and the information provided in the cited literature.
Representative Protocol: Influenza Virus Infectivity Reduction Assay
Objective: To determine the effect of Norakin on the infectivity of influenza A virus in Madin-Darby canine kidney (MDCK) cells.
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A/PR/8/34 (H1N1) virus stock
-
Norakin (this compound) stock solution
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Fixation and permeabilization buffers
-
Primary antibody against influenza A nucleoprotein (NP)
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of Norakin in serum-free DMEM.
-
Infection:
-
Wash the confluent MDCK cell monolayers with PBS.
-
Pre-incubate the cells with the various concentrations of Norakin for 1 hour at 37°C.
-
Infect the cells with influenza A/PR/8/34 (H1N1) at a predetermined multiplicity of infection (MOI) in the presence of the corresponding Norakin dilution.
-
Include a "virus only" control (no drug) and a "cells only" control (no virus, no drug).
-
-
Incubation: Incubate the infected plates for a single replication cycle (e.g., 8-12 hours) at 37°C with 5% CO₂.
-
Immunostaining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate with a primary antibody specific for the influenza A NP.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Data Acquisition and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number of infected cells (fluorescently labeled) relative to the total number of cells (DAPI-stained nuclei) for each drug concentration.
-
Calculate the percentage of infection relative to the "virus only" control.
-
Plot the percentage of infection against the drug concentration to determine the inhibitory effect.
-
Conclusion and Future Perspectives
The available evidence strongly suggests that Norakin (this compound) possesses antiviral activity, particularly against influenza viruses, through a mechanism involving the alkalinization of endosomes. This mode of action, which targets a host-cell process essential for viral entry, could potentially have a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.
However, the research on Norakin's antiviral properties is dated, and there is a notable lack of comprehensive, modern virological and pharmacological studies. To fully assess its potential as an antiviral therapeutic, further research is warranted. This should include:
-
Determination of IC50 and EC50 values against a broad range of contemporary and clinically relevant influenza strains, including drug-resistant variants.
-
Elucidation of the precise molecular target of Norakin responsible for the increase in endosomal pH.
-
In-depth studies on its spectrum of activity against other pH-dependent viruses.
-
Preclinical in vivo efficacy and safety studies using modern animal models.
References
- 1. The influence of Norakin on the reproduction of influenza A and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by Norakin (this compound) of Sindbis virus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Triperiden on Endosomal pH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the current understanding of Triperiden's effect on endosomal pH. Evidence, primarily from a key in vitro study, indicates that this compound, an anticholinergic and antiviral agent, can increase the pH of acidic intracellular compartments. This alkalinizing effect is likely central to its mechanism of action against certain pH-dependent viruses. This document summarizes the available quantitative data, outlines a probable experimental methodology for pH measurement based on contemporaneous techniques, and presents the theoretical signaling pathway of lysosomotropic agents. The information is intended to support further research and drug development efforts related to this compound and its potential applications.
Introduction
This compound, also known as Norakin, is a synthetic anticholinergic drug primarily used in the management of Parkinson's disease. Beyond its effects on the central nervous system, this compound has demonstrated antiviral activity, particularly against influenza A virus. A critical aspect of the lifecycle of many enveloped viruses is the pH-dependent fusion of the viral envelope with the endosomal membrane following endocytosis. This process is contingent on the acidic environment of the late endosome. Agents that can elevate endosomal pH can therefore inhibit viral entry and replication. This guide explores the evidence for this compound's role as such an agent.
Quantitative Data on Endosomal pH Alteration
The primary evidence for this compound's effect on intracellular pH comes from a study by Ott and Wunderli-Allenspach (1994). Their research on the antiviral mechanism of this compound (Norakin) against the A/PR/8/34 (H1N1) influenza strain in Madin-Darby canine kidney (MDCK) cells provided the following key quantitative finding.
Table 1: Effect of this compound on Intracellular pH in MDCK Cells
| Treatment Condition | Intracellular pH | Concentration of this compound | Reference |
| Control (untreated) | 5.3 | 0 M | [1] |
| This compound-treated | ~6.0 | 1 x 10⁻⁵ M | [1] |
This study concluded that the antiviral effect of this compound is not due to a direct interaction with the viral hemagglutinin but rather a consequence of the elevation of the pH within the "prelysosomal compartment," thereby inhibiting the acid-activated viral fusion process[1].
Physicochemical Properties and the Lysosomotropic Mechanism
The ability of a compound to accumulate in acidic organelles and raise their pH is characteristic of lysosomotropic agents. These are typically lipophilic weak bases. In the neutral pH of the cytoplasm (around 7.2-7.4), a portion of the weak base is in its uncharged, lipid-soluble form, allowing it to diffuse across the endosomal/lysosomal membrane. Once inside the acidic lumen (pH 4.5-6.0), the compound becomes protonated. This charged form is less membrane-permeable and becomes trapped, leading to its accumulation and a subsequent increase in the organelle's pH.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| pKa (strongest basic) | 9.0 - 10.0 | Computational Prediction |
| logP | 3.5 - 4.5 | Computational Prediction |
These predicted properties support the hypothesis that this compound can act as a lysosomotropic agent.
Experimental Protocols
The exact experimental protocol used by Ott and Wunderli-Allenspach (1994) for intracellular pH measurement is not detailed in the available abstract. However, based on common methodologies of that era for measuring the pH of intracellular compartments, a probable protocol would involve the use of pH-sensitive fluorescent dyes.
Probable Method for Measuring Intracellular pH in MDCK Cells (circa 1994)
Objective: To determine the effect of this compound on the pH of acidic intracellular vesicles in MDCK cells.
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound hydrochloride
-
A pH-sensitive fluorescent probe (e.g., FITC-dextran or BCECF-AM)
-
Calibration buffers of known pH containing an ionophore (e.g., nigericin)
-
Fluorescence microscope or a microplate reader with fluorescence capabilities
Procedure:
-
Cell Culture: MDCK cells are cultured in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Loading of pH-sensitive probe:
-
For endosomal pH (using FITC-dextran): Cells are incubated with medium containing FITC-dextran for a defined period to allow for endocytosis. The cells are then washed to remove extracellular probe and incubated in a probe-free medium for a chase period to allow the probe to accumulate in late endosomes/lysosomes.
-
For cytosolic pH (using BCECF-AM): Cells are loaded by incubation with the membrane-permeant dye BCECF-AM, which is cleaved by intracellular esterases to the membrane-impermeant, pH-sensitive BCECF.
-
-
Treatment with this compound: The cells loaded with the pH probe are incubated with a medium containing this compound at the desired concentration (e.g., 1 x 10⁻⁵ M) or a vehicle control.
-
Fluorescence Measurement: The fluorescence intensity of the probe is measured at two different excitation wavelengths (for ratiometric dyes like BCECF) or a single wavelength (for dyes like FITC), with emission collected at the appropriate wavelength.
-
Calibration Curve: To correlate the measured fluorescence ratio or intensity to an absolute pH value, a calibration curve is generated. The cells are permeabilized to H⁺ using an ionophore like nigericin (B1684572) in the presence of high K⁺ buffers of known pH values. The fluorescence is measured at each pH to create a standard curve.
-
Data Analysis: The fluorescence ratios or intensities from the experimental groups are compared to the calibration curve to determine the intracellular pH.
Signaling Pathways and Logical Relationships
The mechanism by which this compound is proposed to affect endosomal pH is through its action as a lysosomotropic agent. The following diagrams illustrate this proposed mechanism and the experimental workflow for its investigation.
Caption: Proposed lysosomotropic mechanism of this compound.
References
In Vitro Antiviral Spectrum of Triperiden: A Technical Guide
Introduction
Triperiden, also known as Norakin, is an anticholinergic drug primarily used in the management of Parkinson's disease. Beyond its established neurological applications, in vitro research has revealed its potential as an antiviral agent. This technical guide provides a comprehensive overview of the currently available data on the in vitro antiviral spectrum and mechanism of action of this compound. The information is intended for researchers, scientists, and drug development professionals engaged in antiviral research.
Quantitative Antiviral Data
The antiviral activity of this compound has been quantitatively assessed against several viruses. The following tables summarize the reported efficacy and cytotoxicity data.
Table 1: Antiviral Activity of this compound against Influenza Viruses
| Virus Strain | Cell Line | Assay Type | Concentration | Effect |
| Influenza A/PR/8/34 (H1N1) | MDCK | Infectivity Assay | 1 x 10⁻⁷ M | 10-fold reduction in infectivity[1] |
| Influenza A/PR/8/34 (H1N1) | MDCK | Infectivity Assay | 1 x 10⁻⁵ M | >99% reduction in infectivity[1] |
| Influenza A Viruses | Chick Embryo Fibroblast, MDCK, Ehrlich Ascites Tumour Cells | Virus Replication Assay | Not Specified | Inhibition of replication[2] |
| Influenza B Virus | Not Specified | Virus Replication Assay | Not Specified | Active against the virus[2] |
Table 2: Antiviral Activity of this compound against Other Viruses
| Virus | Cell Line | Assay Type | 50% Inhibitory Concentration (IC50) |
| Measles Virus | Vero | Virus Replication Assay | 2-6 µg/mL[2] |
Table 3: Cytotoxicity Data for this compound
| Cell Line | Assay Type | 50% Cytotoxic Concentration (CC50) | Observation |
| MDCK | Not Specified | ≥ 1 x 10⁻⁴ M | Cytotoxic effects observed at and above this concentration[1] |
Table 4: Viruses Insensitive to this compound
| Virus |
| Vaccinia Virus[2] |
| Vesicular Stomatitis Virus[2] |
| Polio Type 1 Virus[2] |
| Herpes Simplex Type 1 Virus[2] |
Mechanism of Action
The primary antiviral mechanism of this compound against influenza virus is not a direct interaction with viral proteins but rather a host-targeted effect that disrupts a critical step in the viral entry process.[1]
This compound has been shown to be a weak base that accumulates in acidic intracellular compartments, such as the prelysosomal endosomes. This leads to an increase in the luminal pH of these organelles. For influenza virus, entry into the host cell occurs via endocytosis, and the subsequent fusion of the viral envelope with the endosomal membrane is a pH-dependent process, requiring an acidic environment to trigger conformational changes in the viral hemagglutinin (HA) protein.[3]
By raising the endosomal pH, this compound prevents the acid-induced conformational changes in HA, thereby inhibiting the fusion of the viral and endosomal membranes and blocking the release of the viral genome into the cytoplasm.[3] Specifically, at a concentration of 10⁻⁵ M, this compound was found to raise the intracellular pH in MDCK cells from approximately 5.3 to 6.0.[1]
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the antiviral activity of this compound. These are based on standard virological methods and incorporate the specific parameters mentioned in the available literature.
1. Cell Culture and Virus Propagation
-
Cell Lines:
-
MDCK (Madin-Darby Canine Kidney) Cells: Maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Vero (African Green Monkey Kidney) Cells: Cultured under the same conditions as MDCK cells.
-
Chick Embryo Fibroblasts (CEFs): Prepared from 9- to 11-day-old embryonated chicken eggs and maintained in MEM with 5% FBS.
-
-
Virus Strains:
-
Influenza A/PR/8/34 (H1N1) and other Influenza Strains: Propagated in the allantoic cavity of 10-day-old embryonated chicken eggs or in MDCK cells in serum-free MEM containing TPCK-trypsin (1-2 µg/mL).
-
Measles Virus: Propagated in Vero cells. Viral titers are determined by plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
-
2. Antiviral Activity Assay (Plaque Reduction Assay for Influenza Virus)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free MEM.
-
Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well for 1 hour at 37°C.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells.
-
Overlay: Overlay the cell monolayer with a semi-solid medium (e.g., 1.2% Avicel or 0.6% agarose (B213101) in 2x MEM) containing the various concentrations of this compound and TPCK-trypsin (1 µg/mL).
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.
-
Staining and Counting: Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound). The EC₅₀ or IC₅₀ value can be determined using regression analysis.
3. Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the compound on cell viability.
-
Cell Seeding: Seed MDCK or Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC₅₀ value is determined using regression analysis.
4. Viral Fusion Assay (Fluorescence Dequenching)
This assay assesses the direct effect of a compound on the fusion of viral envelopes with membranes.
-
Virus Labeling: Label purified influenza virus with a lipophilic fluorescent probe (e.g., octadecylrhodamine B chloride, R18) at a self-quenching concentration.
-
Liposome (B1194612) Preparation: Prepare liposomes containing sialic acid receptors to mimic the host cell membrane.
-
Fusion Reaction: Mix the R18-labeled virus with the liposomes in the presence of various concentrations of this compound.
-
pH Trigger: Initiate the fusion reaction by rapidly lowering the pH of the solution to the optimal pH for viral fusion (e.g., pH 5.0).
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a spectrofluorometer. Fusion results in the dilution of the R18 probe into the liposome membrane, leading to dequenching and an increase in fluorescence intensity.
-
Data Analysis: Compare the rate and extent of fluorescence dequenching in the presence of this compound to the control without the compound.
Experimental and Data Analysis Workflow
The following diagram illustrates a typical workflow for screening and characterizing the in vitro antiviral properties of a compound like this compound.
Conclusion
The available in vitro data indicate that this compound exhibits a selective antiviral activity primarily against influenza A, influenza B, and measles viruses. Its mechanism of action against influenza virus is well-supported to be the inhibition of endosomal acidification, a critical step for viral entry. Further research would be beneficial to fully elucidate its antiviral spectrum, determine its efficacy against contemporary viral strains, and explore its potential in combination therapies. The detailed protocols and workflows provided in this guide offer a framework for such future investigations.
References
- 1. Repurposing an In Vitro Measles Virus Dissemination Assay for Screening of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
Triperiden Biotransformation and In Vivo Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the in vivo biotransformation and metabolism of Triperiden. The information presented is synthesized from available scientific literature, with a primary focus on a key study by Haussner et al. (1988) that elucidated the main metabolic pathways in rats. Due to the limited recent research on this specific compound, this guide also incorporates general, yet detailed, experimental protocols and methodologies that represent current standards in drug metabolism studies. The guide is structured to provide a clear understanding of this compound's metabolic fate, present the semi-quantitative data available, and offer a framework for potential future research by outlining relevant experimental designs.
In Vivo Biotransformation of this compound
The primary route of this compound biotransformation in vivo involves oxidative metabolism followed by conjugation. The metabolic processes are concentrated on the piperidine (B6355638) and the tricyclic moieties of the this compound molecule. Notably, the phenyl ring does not appear to undergo hydroxylation[1].
The main metabolic pathways identified are:
-
Phase I Metabolism (Oxidation): The initial biotransformation step is the hydroxylation of the piperidine ring and the tricyclic system. This process introduces hydroxyl groups, creating more polar molecules that are more readily excreted or can undergo further metabolism[1]. Six distinct hydroxy metabolites have been isolated and identified[1].
-
Phase II Metabolism (Conjugation): Following hydroxylation, a portion of the Phase I metabolites undergoes conjugation with endogenous molecules. Specifically, 10-20% of the hydroxylated metabolites are further processed to form sulfate (B86663) and/or glucuronide conjugates[1]. This conjugation step significantly increases the water solubility of the metabolites, facilitating their elimination from the body.
Identified In Vivo Metabolites of this compound
Following oral administration to male Wistar rats, several metabolites of this compound have been identified in both urine and feces. The primary metabolites are hydroxylated derivatives of the parent compound[1].
Table 1: Summary of Identified this compound Metabolites and Excretion Data
| Metabolite Class | Description | Relative Abundance | Excretion Route | Reference |
| Unchanged this compound | Isomers of the parent drug (1a and 1b) | Present | Urine and Feces | [1] |
| Hydroxy Metabolites | Six distinct metabolites resulting from hydroxylation of the piperidine and tricyclic moieties. | Two main hydroxy metabolites (designated as 2 and 3 in the source) account for >50% of the total excreted products. | Urine and Feces | [1] |
| Conjugated Metabolites | Sulfate and/or glucuronide conjugates of the hydroxy metabolites. | 10-20% of the total metabolites. | Primarily Urine | [1] |
Excretion of this compound and its Metabolites
The elimination of this compound and its metabolites occurs primarily through the renal pathway. Approximately 70% of the administered dose of this compound and its metabolites are excreted in the urine[1]. The remaining portion is eliminated through the feces[1].
Experimental Protocols
In Vivo Animal Study for Metabolite Profiling
This protocol describes a typical in vivo study in rats to identify and quantify metabolites.
Objective: To characterize the metabolic profile of a test compound in a rodent model.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Test compound (this compound)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for separate collection of urine and feces
-
Analytical standards of the parent drug and any known metabolites (if available)
-
Reagents for sample extraction (e.g., solid-phase extraction cartridges, organic solvents)
-
High-performance liquid chromatography (HPLC) system coupled with a high-resolution mass spectrometer (HRMS)
Procedure:
-
Animal Dosing: Administer a single oral dose of this compound to the rats. A control group receiving only the vehicle should be included.
-
Sample Collection: House the rats in metabolic cages and collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Sample Preparation:
-
Urine: Centrifuge to remove particulates. A portion may be treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites. Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.
-
Feces: Homogenize the fecal samples with a suitable solvent. Extract the metabolites using an appropriate technique (e.g., solvent extraction, pressurized liquid extraction).
-
-
Analytical Method:
-
Develop and validate a sensitive and specific LC-HRMS method for the separation and detection of the parent drug and its potential metabolites.
-
Use a reversed-phase C18 column with a gradient elution program.
-
Employ electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of metabolites.
-
Acquire full-scan MS and data-dependent MS/MS data to facilitate metabolite identification.
-
-
Data Analysis:
-
Process the raw data using metabolite identification software.
-
Identify potential metabolites by comparing the mass spectra of the dosed samples with the control samples and by looking for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Confirm the structure of major metabolites using MS/MS fragmentation patterns and, if possible, by comparison with authentic standards.
-
In Vitro Metabolism Study using Liver Microsomes
This protocol outlines an in vitro experiment to identify the enzymes responsible for the oxidative metabolism of a compound.
Objective: To determine the potential involvement of cytochrome P450 (CYP) enzymes in the metabolism of a test compound.
Materials:
-
Pooled human liver microsomes (HLMs) or rat liver microsomes (RLMs)
-
Test compound (this compound)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Specific chemical inhibitors for major CYP isoenzymes (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)
-
Recombinant human CYP enzymes (optional, for confirmation)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Setup:
-
Prepare incubation mixtures containing liver microsomes, phosphate buffer, and the test compound.
-
For inhibitor studies, pre-incubate the microsomes with the specific CYP inhibitor before adding the test compound.
-
Include control incubations without the NADPH regenerating system (to assess non-enzymatic degradation) and without the test compound (background).
-
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Analyze the supernatant directly or after further dilution.
-
LC-MS/MS Analysis:
-
Develop a sensitive LC-MS/MS method to quantify the disappearance of the parent drug or the formation of a specific metabolite.
-
Monitor the formation of hydroxy-metabolites.
-
-
Data Analysis:
-
Calculate the rate of metabolism in the absence and presence of each inhibitor.
-
A significant reduction in the metabolic rate in the presence of a specific inhibitor suggests the involvement of that particular CYP isoenzyme.
-
If using recombinant enzymes, compare the metabolic activity of each individual CYP isoenzyme towards the test compound.
-
References
An In-depth Technical Guide to the Solubility and Stability of Triperiden Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of triperiden (B1683667) hydrochloride, a synthetic antispasmodic agent. The information presented herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental protocols.
Solubility Profile
This compound hydrochloride, also known as trihexyphenidyl (B89730) hydrochloride, is a white or creamy-white, almost odorless, crystalline powder.[1] Its solubility is a critical parameter for its formulation and delivery. The compound is generally soluble in alcohols and chloroform, sparingly to slightly soluble in water, and very slightly soluble in non-polar solvents like ether and benzene.[1][2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound hydrochloride in various solvents. It is important to note the variability in reported aqueous solubility, which may be influenced by experimental conditions such as temperature, pH, and the presence of co-solvents.
| Solvent | Solubility | Temperature | Notes | Reference(s) |
| Water | 1.0 g/100 mL (10 mg/mL) | 25 °C | - | [2] |
| Water | 670.9 µg/L (0.00067 mg/mL) | 22.5 °C | This value is anomalously low and may refer to the free base. | [3] |
| Water | >50.7 µg/mL | Not Specified | At pH 7.4. | [4] |
| Ethanol (B145695) | ~3 mg/mL | Not Specified | - | [5] |
| Ethanol | 6 g/100 mL (60 mg/mL) | Not Specified | - | [2] |
| Methanol | Soluble / More soluble than in water | Not Specified | - | [1][2] |
| Chloroform | 5 g/100 mL (50 mg/mL) | Not Specified | - | [2] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | Not Specified | - | [5] |
| Dimethylformamide (DMF) | ~2 mg/mL | Not Specified | - | [5] |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | Not Specified | For maximum solubility in aqueous buffers, prior dissolution in ethanol is recommended. | [5] |
| Ether | Very slightly soluble | Not Specified | - | [1][2] |
| Benzene | Very slightly soluble | Not Specified | - | [1][2] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[6]
Objective: To determine the equilibrium solubility of this compound hydrochloride in a given solvent.
Materials:
-
This compound hydrochloride powder
-
Solvent of interest (e.g., purified water, ethanol)
-
Volumetric flasks
-
Stoppered flasks or vials
-
Mechanical shaker or agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for quantification
Procedure:
-
Add an excess amount of this compound hydrochloride to a stoppered flask containing a known volume of the solvent. The excess solid should be visible to ensure a saturated solution is formed.
-
Place the flask in a mechanical shaker with controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the flask for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established experimentally.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a suitable syringe filter into a clean vial.
-
Dilute the filtrate with an appropriate solvent to a concentration within the validated range of the analytical method.
-
Quantify the concentration of this compound hydrochloride in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility of this compound hydrochloride in the solvent, taking into account the dilution factor.
Visualization of Experimental Workflow
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Stability Profile
The stability of this compound hydrochloride is a critical factor influencing its shelf-life, storage conditions, and formulation development.
Summary of Stability Data
The following table summarizes the stability of this compound hydrochloride under various conditions.
| Condition | Medium | Duration | Observations | Reference(s) |
| Storage | ||||
| -20 °C | Solid | ≥ 4 years | Stable | [5] |
| -20 °C | Blood and Urine | 6 months | No significant loss | |
| 4 °C | Blood and Urine | 6 months | No significant loss | |
| 25 °C | Blood and Urine | 3 months | ~14% loss | |
| Forced Degradation | ||||
| Acidic (0.1 N HCl) | Solution | 30 min at 80 °C | Degradation observed | |
| Alkaline (0.1 N NaOH) | Solution | 60 min at 80 °C | Degradation observed | |
| Oxidative (0.1% H₂O₂) | Solution | 30 min at 30 °C | Degradation observed | |
| Thermal | Solid (tablet) | 4 hours at 105 °C | Degradation observed | |
| Photolytic (UV and white light) | Solid (tablet) | 1.2 million lux hours | Stable | |
| pH | ||||
| 5.0 - 6.0 | 1% Aqueous Solution | Not Specified | pH of the solution | [2][3] |
| ~7.0 | HPLC Mobile Phase | Not Specified | Appears stable for chromatographic separation | [7][8] |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as per ICH guidelines.[9][10]
Objective: To investigate the degradation of this compound hydrochloride under various stress conditions.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Purified water
-
Calibrated oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 N HCl and reflux at 60-80 °C for a specified period (e.g., 30 minutes). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve this compound hydrochloride in 0.1 N NaOH and reflux at 60-80 °C for a specified period (e.g., 60 minutes). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound hydrochloride with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 105 °C) for a specified period (e.g., 4 hours).
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.
For each condition, analyze the stressed samples using a validated stability-indicating HPLC method to determine the extent of degradation and to separate the degradation products from the parent drug.
Visualizations of Stability Factors and Experimental Workflow
Caption: Key environmental factors influencing the stability of this compound Hydrochloride.
References
- 1. TRIHEXYPHENIDYL HYDROCHLORIDE TABLETS, USP [dailymed.nlm.nih.gov]
- 2. Trihexyphenidyl | C20H31NO | CID 5572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trihexyphenidyl hydrochloride [chembk.com]
- 4. Trihexyphenidyl Hydrochloride | C20H32ClNO | CID 66007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Triperiden
Abstract: Triperiden (hydrochloride), also known by the trade name Norakin, is a compound recognized for its anticholinergic and antiviral properties. As an anticholinergic agent, it functions as a muscarinic receptor antagonist and has been utilized in the management of Parkinson's disease.[1] Additionally, it exhibits antiviral activity by inhibiting the replication of influenza viruses.[2] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, detailed characterization methodologies, and the mechanisms of action of this compound. The content is tailored for researchers, medicinal chemists, and professionals in drug development, offering detailed experimental protocols and data presented for clarity and comparison.
Chemical and Physical Properties
This compound hydrochloride is a solid powder with a defined set of physicochemical properties critical for its handling, formulation, and analysis. The fundamental properties have been compiled from various chemical databases and supplier information.
| Property | Value | Reference(s) |
| IUPAC Name | 1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol;hydrochloride | [3] |
| Synonyms | This compound hydrochloride, Norakin | [3] |
| CAS Number | 14617-17-5 | [3] |
| Molecular Formula | C₂₁H₃₀ClNO | [3] |
| Molecular Weight | 347.92 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Solubility | DMSO: ≥ 33.33 mg/mL (95.80 mM) | [3] |
| Corn Oil (with 10% DMSO): ≥ 2.5 mg/mL (7.19 mM) | [4] |
Synthesis of this compound Hydrochloride
While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and efficient route can be devised based on the well-documented synthesis of its structural analogue, Biperiden (B1667296).[5][6][7] The proposed pathway involves a key Mannich reaction followed by a Grignard reaction to construct the final tertiary alcohol structure, concluding with salt formation.
The primary distinction in the synthesis of this compound compared to Biperiden lies in the starting ketone. The synthesis would require 3-acetyl-tricyclo[2.2.1.02,6]heptane as the key precursor to introduce the specific tricyclic moiety characteristic of this compound.
Proposed Synthetic Workflow
The overall synthetic scheme can be visualized as a three-step process starting from the key tricyclic ketone intermediate.
Caption: Proposed reaction pathway for the synthesis of this compound Hydrochloride.
Experimental Protocol (Proposed)
This protocol is a hypothetical procedure adapted from established methods for the synthesis of Biperiden hydrochloride.[6][7][8]
Step 1: Synthesis of Mannich Base (Intermediate II)
-
Reagents & Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add glacial acetic acid (350 mL), 3-acetyl-tricyclo[2.2.1.02,6]heptane (Intermediate I, 0.315 mol), piperidine hydrochloride (43 g, 0.35 mol), and paraformaldehyde (10.2 g, 0.35 mol).
-
Reaction: Heat the mixture with vigorous stirring to 95-98°C and maintain this temperature for 3 hours.
-
Monitoring: Monitor the reaction's completion using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (2:1).
-
Work-up: Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the acetic acid.
-
Isolation: To the resulting residue, add acetone (B3395972) (220 mL) and stir for 30 minutes to precipitate the hydrochloride salt of the Mannich base. Filter the solid and add it to a mixture of deionized water (80 mL) and dichloromethane (B109758) (240 mL).
-
Basification & Extraction: Adjust the pH of the aqueous layer to 11-12 with 1N sodium hydroxide (B78521) solution. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (80 mL each).
-
Final Product: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Intermediate II as a colorless oil.
Step 2: Grignard Reaction for this compound Free Base (E)
-
Reagents & Setup: In a dry 1 L three-neck flask under a nitrogen atmosphere, prepare phenylmagnesium bromide (Grignard reagent) from bromobenzene (B47551) and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction: Cool the Grignard solution to 0°C. Slowly add a solution of Intermediate II (0.27 mol) dissolved in anhydrous THF to the Grignard reagent over 1 hour, maintaining the temperature below 10°C.
-
Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound free base as a viscous oil.
Step 3: Formation of this compound Hydrochloride (G)
-
Dissolution: Dissolve the crude this compound free base (0.21 mol) in 325 mL of acetone and cool the solution to 0-5°C in an ice bath.
-
Precipitation: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution until precipitation ceases and the solution becomes acidic.
-
Crystallization: Continue stirring the resulting slurry at 0-5°C for 30 minutes to ensure complete crystallization.
-
Isolation & Drying: Filter the white solid, wash it with a small amount of cold acetone, and dry it under vacuum at 60-70°C for 4 hours to yield the final product, this compound Hydrochloride.
Chemical Characterization
Thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Summary of Expected Analytical Data
| Technique | Expected Observations |
| 1H & 13C NMR | Resonances corresponding to the phenyl group (aromatic region), the piperidine ring, the tricyclic alkyl system, and the propanol (B110389) chain. 2D NMR (COSY, HSQC) would confirm connectivity.[9] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), and C-C aromatic stretches (~1600, 1450 cm⁻¹).[10] |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ for the free base (C₂₁H₂₉NO) should be observed at m/z 312.23. High-resolution mass spectrometry would confirm the elemental composition.[10] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under optimized conditions, indicating high purity. The retention time is specific to the compound under the given method. |
| Melting Point | A sharp melting range, indicating the purity of the crystalline solid. |
Experimental Protocol: Purity Analysis by HPLC
This protocol is adapted from established HPLC methods for the analysis of Biperiden and related compounds.[11]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound Hydrochloride working standard (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions (e.g., 1-10 µg/mL) to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound Hydrochloride in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution. The purity of the synthesized compound is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both an anticholinergic agent for neurological applications and as an antiviral agent against influenza.
Anticholinergic (Antimuscarinic) Action
In the central nervous system, particularly in Parkinson's disease, there is a relative imbalance between the neurotransmitters dopamine (B1211576) and acetylcholine (B1216132) (ACh). This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (primarily M1 subtype).[12][13] By blocking the action of ACh, it helps to restore the dopaminergic-cholinergic balance, thereby alleviating symptoms such as tremor and rigidity.[1]
Caption: this compound competitively blocks muscarinic acetylcholine receptors.
Antiviral Action
This compound's antiviral activity is directed against the influenza virus.[2] It specifically targets the viral surface protein hemagglutinin (HA).[3][4] The HA protein is crucial for viral entry into host cells; it first binds to sialic acid receptors and then, triggered by the acidic environment of the endosome, undergoes a significant conformational change that mediates the fusion of the viral and endosomal membranes.[14][15] this compound acts by inhibiting this low pH-induced conformational change in HA, thereby preventing membrane fusion and the subsequent release of the viral genome into the host cell cytoplasm.[3][4]
Caption: this compound inhibits the conformational change of influenza hemagglutinin.
References
- 1. Anticholinergics (procyclidine, trihexyphenidyl) | Parkinson's UK [parkinsons.org.uk]
- 2. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EP1389188B1 - Method for the production of biperiden ii - Google Patents [patents.google.com]
- 6. CN106187948B - Biperiden hydrochloride preparation method - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CN106187948A - The preparation method that biperiden hydrochloride is new - Google Patents [patents.google.com]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Hemagglutinin (influenza) - Wikipedia [en.wikipedia.org]
- 15. Novel hemagglutinin-based influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Nuances of Triperiden and Biperiden: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth analysis of the structural and pharmacological differences between Triperiden and Biperiden (B1667296), two anticholinergic agents utilized in the management of Parkinson's disease and other extrapyramidal disorders. This document is intended for researchers, scientists, and drug development professionals, providing a comparative overview of their chemical structures, physicochemical properties, receptor binding affinities, and pharmacokinetic profiles, alongside detailed experimental methodologies.
Core Structural Differences: A Tale of Two Scaffolds
The fundamental distinction between this compound and Biperiden lies in the bicyclic alkyl substituent attached to the tertiary alcohol core. While both molecules share a common 1-phenyl-3-(piperidin-1-yl)propan-1-ol (B13450990) backbone, the nature of this bulky alkyl group is the key differentiator, influencing their interaction with target receptors and overall pharmacological profile.
Biperiden incorporates a bicyclo[2.2.1]hept-5-en-2-yl moiety. This bicyclic system contains a double bond, introducing a degree of rigidity and specific stereochemical properties to the molecule.[1][2]
This compound , on the other hand, possesses a more complex and saturated tricyclo[2.2.1.0²˒⁶]hept-3-yl group.[3][4] This tricyclic system imparts a distinct three-dimensional shape and conformational rigidity, which is hypothesized to alter its binding kinetics and selectivity at muscarinic receptors compared to Biperiden.
Below is a visual representation of their chemical structures, highlighting the key structural difference.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
While comprehensive, directly comparative data for this compound is limited in the available literature, we can compile and contrast the known properties of both agents.
| Property | Biperiden | This compound |
| Molecular Formula | C₂₁H₂₉NO[2] | C₂₁H₂₉NO[3] |
| Molecular Weight | 311.47 g/mol [2] | 311.47 g/mol [3] |
| Oral Bioavailability | Approximately 33%[2][5] | Data not available |
| Peak Plasma Concentration (Tmax) | 0.8 - 1.6 hours[5] | Data not available |
| Plasma Protein Binding | 90-95%[5] | Data not available |
| Metabolism | Extensive first-pass metabolism; hydroxylation of the bicycloheptene and piperidine (B6355638) rings.[5][6] | Metabolized via hydroxylation of the piperidine and tricyclic moieties in rats.[7] |
| Elimination Half-life | Approximately 18-24 hours[2][5][8] | Data not available |
Receptor Binding Affinity: Unraveling Target Interactions
Both Biperiden and this compound exert their therapeutic effects primarily through the antagonism of muscarinic acetylcholine (B1216132) receptors. However, the subtle structural differences are expected to influence their binding affinities and selectivity across the five muscarinic receptor subtypes (M1-M5).
Biperiden has been characterized as a non-selective muscarinic antagonist, although some studies suggest a degree of selectivity, particularly for the M1 subtype.[2][9] The enantiomers of Biperiden exhibit different affinities, with the (+)-enantiomer showing significantly higher affinity for M1 receptors.[9]
| Receptor Subtype | Biperiden (Ki, nM) | This compound (Ki, nM) |
| M1 | 0.48[1] | Data not available |
| M2 | 6.3[1] | Data not available |
| M3 | 3.9[1] | Data not available |
| M4 | 2.4[1] | Data not available |
| M5 | 6.3[1] | Data not available |
Experimental Protocols
Synthesis of Biperiden Hydrochloride
A common synthetic route for Biperiden involves a multi-step process culminating in a Grignard reaction.[11]
Step 1: Synthesis of 5-acetyl norbornene Selective oxidation of 5-ethylene-2-norbornene yields the key intermediate, 5-acetyl norbornene.[12]
Step 2: Mannich Reaction 5-acetyl norbornene undergoes a Mannich reaction with piperidine hydrochloride and paraformaldehyde to form a Mannich base intermediate.[11]
Step 3: Grignard Reaction and Salt Formation The Mannich base is then reacted with a phenylmagnesium halide (Grignard reagent). Subsequent treatment with hydrochloric acid yields Biperiden hydrochloride.[11][13] A detailed protocol based on patent literature involves dissolving the free base of Biperiden in acetone (B3395972) and introducing hydrogen chloride gas to precipitate the hydrochloride salt.[11]
Muscarinic Receptor Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of a test compound (e.g., this compound or Biperiden) to muscarinic receptors using a radioligand binding assay.[14][15][16]
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine or [³H]-QNB).
-
Unlabeled competing ligand (e.g., atropine) to determine non-specific binding.
-
Test compounds (this compound and Biperiden).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways
The antagonism of muscarinic receptors by this compound and Biperiden blocks the downstream signaling cascades initiated by acetylcholine. The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity. The M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.
Conclusion
The primary structural difference between this compound and Biperiden, namely the substitution of a bicyclo[2.2.1]hept-5-en-2-yl group in Biperiden with a tricyclo[2.2.1.0²˒⁶]hept-3-yl group in this compound, is the defining feature that likely dictates any variations in their pharmacological profiles. While comprehensive comparative data for this compound remains elusive, the information available for Biperiden provides a solid foundation for understanding the general characteristics of this class of anticholinergic agents. Further research, particularly quantitative receptor binding studies and detailed pharmacokinetic analyses for this compound, is warranted to fully elucidate the structure-activity relationships and potential therapeutic nuances between these two compounds. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Biperiden - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mims.com [mims.com]
- 6. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biperiden effects and plasma levels in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preparation method of biperiden hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]
- 14. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.usm.my [eprints.usm.my]
Triperiden as an Antiviral Agent: A Technical Whitepaper on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triperiden, an anticholinergic drug primarily known for its application in the management of Parkinson's disease, was the subject of antiviral research in the 1980s and early 1990s. Marketed under the brand name Norakin, studies revealed its inhibitory effects against certain enveloped RNA viruses, particularly influenza A and B viruses, as well as the measles virus. The primary mechanism of action identified was a lysosomotropic effect, leading to an increase in the pH of intracellular acidic vesicles such as endosomes and lysosomes. This alteration of the acidic environment was found to inhibit the pH-dependent fusion of the viral envelope with the endosomal membrane, a critical step in the life cycle of these viruses. This whitepaper provides a comprehensive overview of the discovery, historical research, and proposed antiviral mechanism of this compound, including quantitative data from key studies, detailed experimental protocols, and a visualization of the proposed mechanism of action.
Discovery and Historical Context
The investigation into the antiviral properties of this compound (Norakin) appears to have been spurred by the known antiviral activity of amantadine, another antiparkinsonian drug with a different mechanism of action. This led researchers to explore other compounds with similar clinical applications for potential antiviral effects.
Initial studies in the mid-1980s demonstrated that this compound could inhibit the replication of influenza A and B viruses, as well as the measles virus, in various cell culture systems. Subsequent research in the early 1990s further elucidated the mechanism of action, pointing towards a lysosomotropic effect rather than a direct interaction with viral proteins. However, research into the antiviral applications of this compound appears to have waned, with no recent studies building upon this initial body of work.
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound (Norakin) was quantified in several key studies. The following tables summarize the reported 50% inhibitory concentrations (IC50) and other relevant quantitative data.
| Virus | Cell Line | 50% Inhibitory Concentration (IC50) | Reference |
| Influenza A Viruses | Chick Embryo Fibroblast, MDCK, Ehrlich Ascites Tumour | 2-6 µg/mL | [1] |
| Measles Virus | Vero Cells | 2-6 µg/mL | [1] |
| Influenza A/FPV/Weybridge | Cell Culture | Strong inhibition at 20 µg/mL | [2] |
| Influenza B/Japan/73 | Cell Culture | Strong inhibition at 20 µg/mL | [2] |
| Influenza A/PR/8/34 (H1N1) | MDCK Cells | Reduction by a factor of 10 at 10⁻⁷ M | [3] |
| Influenza A/PR/8/34 (H1N1) | MDCK Cells | Below 1% of control at 10⁻⁵ M | [3] |
Table 1: In Vitro Antiviral Activity of this compound (Norakin)
| Parameter | Cell Line | Condition | Result | Reference |
| Intracellular pH | MDCK Cells | Without Norakin | pH 5.3 | [3] |
| Intracellular pH | MDCK Cells | With 10⁻⁵ M Norakin | ~pH 6 | [3] |
| Cytotoxicity | MDCK Cells | ≥ 10⁻⁴ M Norakin | Cytotoxic effects observed | [3] |
| Hemolysis and Hemagglutination Inhibition | - | Up to 10⁻⁴ M Norakin | Not affected | [3] |
| Viral Fusion with Liposomes | - | Up to 10⁻³ M Norakin | Not significantly affected | [3] |
Table 2: Mechanistic and Cytotoxicity Data for this compound (Norakin)
Proposed Mechanism of Action
The primary antiviral mechanism of this compound is attributed to its properties as a lysosomotropic agent. As a weak base, this compound can freely permeate the cell membrane and the membranes of acidic intracellular compartments, such as endosomes and lysosomes. Once inside these acidic organelles, the lower pH causes the this compound molecule to become protonated. This protonation traps the drug inside the vesicle, leading to its accumulation and a subsequent increase in the luminal pH.
For many enveloped viruses, including influenza virus, entry into the host cell occurs via endocytosis. The acidic environment of the late endosome is crucial for triggering a conformational change in the viral hemagglutinin (HA) protein, which in turn mediates the fusion of the viral envelope with the endosomal membrane, releasing the viral genome into the cytoplasm. By raising the pH of these compartments, this compound inhibits this critical, pH-dependent fusion step, thereby preventing the virus from successfully initiating replication.
Some studies have also suggested a potential direct or indirect interaction with the viral hemagglutinin protein, as evidenced by the development of Norakin-resistant viral variants with mutations in the HA gene. However, the predominant view is that the lysosomotropic effect is the key driver of its antiviral activity.
Experimental Protocols
The following are representative protocols for the key experiments used to evaluate the antiviral activity of this compound. These are based on standard virological methods and the information available in the abstracts of the original publications.
Plaque Reduction Assay for Influenza Virus
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock of known titer
-
This compound hydrochloride
-
Agarose (B213101) or other overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile water or an appropriate solvent. From this stock, prepare a series of dilutions in serum-free DMEM.
-
Virus Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS. Infect the cells with a dilution of influenza virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS. Add the different dilutions of this compound in an overlay medium (e.g., DMEM containing 0.6% agarose and trypsin). Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones in the stained cell monolayer.
-
Data Analysis: Count the number of plaques in each well. The IC50 is calculated as the concentration of this compound that causes a 50% reduction in the number of plaques compared to the virus control.
Measurement of Intracellular pH
This protocol describes a method to measure changes in the pH of acidic intracellular compartments using a pH-sensitive fluorescent dye.
Materials:
-
MDCK cells
-
Fluorescent pH indicator dye (e.g., BCECF-AM or LysoSensor dyes)
-
This compound hydrochloride
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
-
Calibration buffers of known pH containing a protonophore (e.g., nigericin)
Procedure:
-
Cell Seeding: Seed MDCK cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Load the cells with a pH-sensitive fluorescent dye according to the manufacturer's instructions.
-
Drug Treatment: Treat the cells with the desired concentration of this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity of the dye at its excitation and emission wavelengths. For ratiometric dyes, measure the ratio of fluorescence at two different wavelengths.
-
Calibration: To convert fluorescence intensity or ratios to pH values, create a calibration curve. Treat dye-loaded cells with calibration buffers of known pH in the presence of a protonophore like nigericin, which equilibrates the intracellular and extracellular pH.
-
Data Analysis: Use the calibration curve to determine the intracellular pH of the acidic compartments in the control and this compound-treated cells.
Conclusion and Future Perspectives
The historical research on this compound (Norakin) as an antiviral agent provides a compelling example of drug repurposing. The identification of its lysosomotropic properties and the subsequent inhibition of viral replication for pH-dependent viruses like influenza and measles was a significant finding. However, the research did not progress to clinical development for antiviral indications.
Several factors may have contributed to this, including the relatively moderate potency compared to newly developed antiviral drugs, the potential for side effects associated with its anticholinergic activity, and the emergence of more specific and potent antiviral therapies.
Despite this, the study of this compound and other lysosomotropic agents remains relevant. The emergence of new and drug-resistant viruses necessitates the exploration of broad-spectrum antiviral strategies. The mechanism of disrupting a fundamental host cell process that is hijacked by viruses, such as endosomal acidification, remains an attractive, albeit challenging, therapeutic approach.
Future research could revisit this compound and similar compounds with modern drug discovery and development tools. This could involve:
-
Structure-Activity Relationship (SAR) studies: To optimize the antiviral activity while minimizing anticholinergic side effects.
-
Combination therapies: Investigating synergistic effects with other antiviral drugs that have different mechanisms of action.
-
Broad-spectrum activity screening: Testing against a wider range of pH-dependent viruses.
References
Triperiden's Effect on Viral Entry: A Technical Review of its Anti-Influenza Activity
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical analysis of the research surrounding Triperiden (also known as Norakin) and its inhibitory effects on influenza virus, with a specific focus on the stages of viral entry and fusion.
Executive Summary
This compound, an anticholinergic drug primarily used in the treatment of Parkinson's disease, has been the subject of limited but significant research regarding its antiviral properties, particularly against influenza viruses. Studies indicate that this compound inhibits viral infectivity not by directly blocking the viral fusion mechanism, but through an indirect action that raises the pH of intracellular compartments. This alteration of the endosomal environment prevents the acid-triggered conformational changes in the viral hemagglutinin (HA) protein, a critical step for the fusion of the viral envelope with the endosomal membrane and subsequent release of the viral genome into the cytoplasm. This paper synthesizes the available quantitative data, details the experimental methodologies employed in these key studies, and visualizes the proposed mechanism of action.
Quantitative Data Summary
The antiviral efficacy of this compound against influenza virus has been quantified in several key studies. The data below is compiled from research on its effects on infectivity, direct fusion, and cellular pH.
Table 1: Effect of this compound on Influenza A Virus Infectivity
| Concentration (M) | Reduction in Infectivity (vs. Control) | Cell Line | Virus Strain | Citation |
| 1.0 x 10⁻⁷ | 10-fold | MDCK | A/PR/8/34 (H1N1) | [1] |
| 1.0 x 10⁻⁵ | >99% (Infectivity below 1% of control) | MDCK | A/PR/8/34 (H1N1) | [1] |
| >1.0 x 10⁻⁴ | Cytotoxic effects observed | MDCK | A/PR/8/34 (H1N1) | [1] |
Table 2: In Vitro and Cellular Effects of this compound
| Assay | This compound Concentration | Observed Effect | System | Citation |
| Viral Fusion (Fluorescence Dequenching) | Up to 1.0 x 10⁻³ M | No significant effect on fusion | Influenza virus and receptor-containing liposomes | [1] |
| Hemolysis Assay | Up to 1.0 x 10⁻⁴ M | No effect | Influenza virus and red blood cells | [1] |
| Hemagglutination Assay | Up to 1.0 x 10⁻⁴ M | No effect | Influenza virus and red blood cells | [1] |
| Intracellular pH (Prelysosomal) | 1.0 x 10⁻⁵ M | pH increased from 5.3 to ~6.0 | MDCK Cells | [1] |
Table 3: 50% Inhibitory Concentrations (IC50) for Antiviral Activity
| Drug | Virus | Cell System | IC50 (µg/ml) | Citation |
| This compound (Norakin) | Influenza A | Chick embryo fibroblast, MDCK, Ehrlich ascites tumour cells | 2-6 | [2] |
| This compound (Norakin) | Measles Virus | Vero cells | 2-6 | [2] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of this compound's antiviral action against influenza is attributed to its ability to raise the pH of intracellular acidic compartments, such as the prelysosomal compartment or endosome. This prevents the low pH-dependent conformational change of the influenza hemagglutinin (HA) protein, which is essential for viral fusion. An earlier hypothesis also suggested a direct interaction with the HA protein.
Caption: Proposed mechanism of this compound's anti-influenza activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound's antiviral effects.
Influenza Virus Infectivity Assay in MDCK Cells
This assay quantifies the amount of infectious virus by measuring the reduction in viral replication in the presence of the compound.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured to confluence in 6-well plates using appropriate cell culture medium (e.g., MEM supplemented with FBS).
-
Virus Inoculation: Cell monolayers are washed, and then infected with a known titer of Influenza A virus (e.g., A/PR/8/34 H1N1 strain) at a specific multiplicity of infection (MOI).
-
Compound Treatment: The virus inoculum is prepared with serial dilutions of this compound or a vehicle control. The cells are incubated with this mixture for a set period (e.g., 1 hour) to allow for viral adsorption.
-
Incubation: The inoculum is removed, and cells are overlaid with fresh medium containing the respective concentrations of this compound and incubated for a period allowing for viral replication (e.g., 48-72 hours).
-
Quantification: The supernatant is collected, and the viral titer is determined using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay. The reduction in titer in this compound-treated wells compared to the control is then calculated.
Viral Fusion Fluorescence Dequenching Assay
This in vitro assay measures the fusion of viral membranes with target liposomes.
-
Preparation of Labeled Virus: Influenza virus particles are labeled with a lipophilic fluorescent dye (e.g., octadecylrhodamine B chloride, R18) at a concentration that causes its fluorescence to be self-quenched.
-
Preparation of Liposomes: Liposomes are prepared to mimic the host cell membrane and contain viral receptors (e.g., gangliosides).
-
Fusion Reaction: The labeled virus is mixed with the receptor-containing liposomes in the presence of various concentrations of this compound or a control.
-
Initiation of Fusion: Fusion is initiated by lowering the pH of the solution (e.g., with an acidic buffer), which mimics the endosomal environment.
-
Measurement: As the viral and liposome (B1194612) membranes fuse, the R18 dye is diluted into the larger membrane area, leading to a decrease in quenching and an increase in fluorescence intensity. This "dequenching" is measured over time using a fluorometer. A lack of increased fluorescence in the presence of this compound would indicate direct inhibition of fusion.
Intracellular pH Measurement
This protocol is used to determine the effect of this compound on the pH of intracellular compartments.
-
Cell Preparation: MDCK cells are grown on glass coverslips.
-
Dye Loading: The cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent probe inside.
-
Compound Incubation: The dye-loaded cells are incubated with this compound (e.g., 10⁻⁵ M) or a control solution for a specified time.
-
Fluorescence Measurement: The fluorescence emission of the dye is measured using a fluorescence microscope or a plate reader at two different excitation wavelengths. The ratio of the fluorescence intensities at these two wavelengths is calculated.
-
Calibration: A calibration curve is generated by exposing dye-loaded cells to buffers of known pH in the presence of an ionophore (e.g., nigericin) that equilibrates the intracellular and extracellular pH. This curve is used to convert the fluorescence ratios into intracellular pH values.
Experimental and Logical Workflows
The logical progression of experiments to determine this compound's antiviral mechanism is outlined below. The workflow starts with a broad assessment of antiviral activity and progressively narrows the focus to the specific molecular mechanism.
References
Methodological & Application
Application Notes: In Vitro Antiviral Activity of Triperiden
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triperiden, also known commercially as Norakin, is recognized for its dual activity as an anticholinergic agent for treating Parkinsonism and as an inhibitor of influenza virus multiplication.[1] Its antiviral properties are of significant interest for the development of new therapeutic strategies against influenza. This document provides a detailed protocol for assessing the in vitro antiviral efficacy of this compound against influenza A virus using a cell-based assay. The primary proposed mechanism of antiviral action involves the inhibition of viral entry by increasing the pH of endosomal compartments within the host cell.[1]
Data Presentation
The antiviral activity and cytotoxicity of this compound have been evaluated in Madin-Darby Canine Kidney (MDCK) cells infected with the influenza A/PR/8/34 (H1N1) strain.[1] The key quantitative data are summarized below.
| Parameter | Cell Line | Virus Strain | Concentration | Effect | Reference |
| Antiviral Activity | MDCK | Influenza A/PR/8/34 (H1N1) | 10⁻⁷ M (0.1 µM) | 10-fold reduction in viral infectivity | [1] |
| MDCK | Influenza A/PR/8/34 (H1N1) | 10⁻⁵ M (10 µM) | >99% reduction in viral infectivity | [1] | |
| Cytotoxicity | MDCK | N/A | ≥ 10⁻⁴ M (≥ 100 µM) | Observable cytotoxic effects | [1] |
Signaling Pathway
The proposed antiviral mechanism of this compound involves the alkalinization of intracellular acidic vesicles, such as endosomes. This pH increase prevents the acid-induced conformational changes in the viral hemagglutinin (HA) protein that are essential for the fusion of the viral envelope with the endosomal membrane and subsequent release of the viral genome into the cytoplasm.
Caption: Proposed antiviral mechanism of this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of this compound solutions for use in cell culture assays.
Materials:
-
This compound hydrochloride (MW: 347.92 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture medium (e.g., DMEM)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh 3.48 mg of this compound hydrochloride powder.
-
Dissolve the powder in 1 mL of DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to one month or -80°C for up to six months.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for the assay (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
-
Note: Ensure the final DMSO concentration in the culture wells does not exceed a level toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control using the same final concentration of DMSO.
-
In Vitro Antiviral Activity Assay (CPE Inhibition)
This protocol is designed to determine the concentration at which this compound inhibits the cytopathic effect (CPE) of the influenza virus in MDCK cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free DMEM
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
TPCK-treated trypsin (2 µg/mL in serum-free DMEM)
-
This compound working solutions
-
Sterile 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
Procedure:
-
Cell Seeding:
-
Seed MDCK cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells form a confluent monolayer.
-
-
Virus Infection and Treatment:
-
Wash the cell monolayers twice with sterile PBS.
-
Infect the cells by adding 100 µL of influenza virus diluted in serum-free DMEM to achieve a multiplicity of infection (MOI) that yields significant CPE in 48-72 hours (e.g., 100 TCID₅₀).
-
Incubate at 37°C for 2 hours to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells three times with PBS.
-
Add 100 µL of serum-free DMEM containing 2 µg/mL TPCK-trypsin and the respective concentrations of this compound working solutions to the wells. Include wells for "virus control" (virus + vehicle) and "cell control" (no virus, no drug).
-
-
Incubation and CPE Observation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Visually inspect the cells daily for signs of CPE (e.g., rounding, detachment) using an inverted microscope.
-
-
Quantification of Antiviral Activity:
-
After the incubation period, quantify cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of this compound that reduces the viral CPE by 50% compared to the virus control.
-
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to MDCK cells.
Materials:
-
MDCK cells
-
Complete growth medium
-
This compound working solutions
-
Sterile 96-well plates
-
Cell viability reagent (e.g., MTT)
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as the antiviral assay.
-
-
Compound Treatment:
-
After 24 hours of incubation, remove the medium.
-
Add 100 µL of complete growth medium containing serial dilutions of this compound to the wells. Include a "cell control" with vehicle only.
-
Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Cytotoxicity:
-
Measure cell viability using an MTT or similar assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro antiviral and cytotoxicity assays.
References
Application Notes and Protocols for Triperiden Influenza Study in MDCK Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Madin-Darby Canine Kidney (MDCK) cell line is a cornerstone for in vitro influenza virus research, widely utilized for virus propagation, titration, and the evaluation of antiviral compounds. This document provides detailed application notes and experimental protocols for studying the anti-influenza activity of Triperiden using the MDCK cell line. This compound, also known as Norakin, has demonstrated inhibitory effects on influenza virus replication. The primary mechanism of action is believed to be the elevation of endosomal pH, which interferes with the viral uncoating process. These notes offer a comprehensive guide for researchers investigating this compound as a potential anti-influenza therapeutic.
Data Presentation
The antiviral activity of this compound against Influenza A/PR/8/34 (H1N1) in MDCK cells has been quantified, demonstrating a dose-dependent reduction in viral infectivity. Furthermore, the effect of this compound on the intracellular pH of MDCK cells provides a mechanistic basis for its antiviral properties.
Table 1: Antiviral Activity of this compound against Influenza A/PR/8/34 (H1N1) in MDCK Cells
| This compound Concentration (M) | Reduction in Viral Infectivity |
| 1 x 10⁻⁷ | 10-fold reduction |
| 1 x 10⁻⁵ | >99% reduction (infectivity below 1% of control) |
| >1 x 10⁻⁴ | Cytotoxic effects observed |
Data summarized from Ott et al., 1994.[1]
Table 2: Effect of this compound on Intracellular pH of MDCK Cells
| Treatment | Intracellular pH |
| Control (no this compound) | 5.3 |
| 1 x 10⁻⁵ M this compound | ~6.0 |
Data summarized from Ott et al., 1994.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the study of this compound's anti-influenza effects.
Protocol 1: MDCK Cell Culture and Maintenance
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Wash the cell monolayer with Phosphate-Buffered Saline (PBS) and detach cells using a solution of 0.25% trypsin-EDTA. Resuspend the detached cells in fresh culture medium and re-seed into new culture flasks at a ratio of 1:3 to 1:6.
Protocol 2: Influenza Virus Propagation in MDCK Cells
-
Cell Seeding: Seed MDCK cells in T-75 flasks and grow to 90-100% confluency.
-
Infection:
-
Wash the confluent cell monolayer twice with sterile PBS.
-
Infect the cells with a low multiplicity of infection (MOI) of influenza virus (e.g., 0.01) diluted in serum-free EMEM.
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
-
Virus Growth:
-
After the adsorption period, remove the viral inoculum and add serum-free EMEM supplemented with 1-2 µg/mL TPCK-treated trypsin. TPCK-trypsin is essential for the cleavage of the influenza virus hemagglutinin (HA) protein, which is necessary for viral entry into host cells.
-
Incubate the infected cells at 37°C and 5% CO₂.
-
-
Harvesting:
-
Monitor the cells daily for cytopathic effect (CPE), which includes cell rounding, detachment, and eventual lysis.
-
Harvest the virus-containing supernatant when 75-100% CPE is observed (typically 48-72 hours post-infection).
-
Centrifuge the supernatant at a low speed (e.g., 1000 x g for 10 minutes) to remove cell debris.
-
Aliquot the clarified viral stock and store at -80°C.
-
Protocol 3: Plaque Assay for Virus Titration and Antiviral Activity
This assay determines the concentration of infectious virus particles (Plaque Forming Units per milliliter, PFU/mL) and can be adapted to measure the inhibitory effect of this compound.
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer (approximately 1 x 10⁶ cells/well for a 6-well plate).
-
Virus Dilutions: Prepare ten-fold serial dilutions of the viral stock in serum-free EMEM.
-
Infection:
-
Wash the MDCK cell monolayers twice with PBS.
-
Inoculate each well with 200-500 µL of a virus dilution.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Overlay:
-
After adsorption, remove the inoculum and overlay the cells with an overlay medium. A common overlay consists of 2X EMEM mixed with an equal volume of 1.8% agarose (B213101), supplemented with TPCK-treated trypsin (1-2 µg/mL).
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C and 5% CO₂ for 2-3 days, or until plaques are visible.
-
Staining:
-
Fix the cells with a 10% formaldehyde (B43269) solution for at least 1 hour.
-
Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Quantification: Count the plaques in each well. The virus titer (PFU/mL) is calculated by the following formula:
-
Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)
-
-
Antiviral Assay Adaptation: To determine the antiviral activity of this compound, pre-incubate the virus with various concentrations of the drug for 1 hour before adding it to the cells, or add the drug to the overlay medium. A reduction in the number or size of plaques compared to the untreated control indicates antiviral activity.
Protocol 4: Hemagglutination (HA) Assay for Virus Quantification
This assay provides a rapid estimation of the relative quantity of virus particles based on their ability to agglutinate red blood cells (RBCs).
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
0.5% suspension of chicken or turkey red blood cells (RBCs) in PBS.
-
-
Procedure:
-
In a V-bottom 96-well plate, add 50 µL of PBS to wells 2 through 12 of a single row.
-
Add 100 µL of the virus-containing supernatant to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the RBC control (no virus).
-
Add 50 µL of the 0.5% RBC suspension to all wells.
-
Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.
-
-
Reading Results:
-
Negative result (button): In wells with no or insufficient virus, the RBCs will settle to the bottom and form a distinct red button.
-
Positive result (agglutination): In wells with sufficient virus, the RBCs will be agglutinated, forming a lattice structure that appears as a diffuse red sheet.
-
The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound's antiviral activity.
Signaling Pathway: Influenza Virus Entry and Uncoating in MDCK Cells
Caption: this compound inhibits influenza by raising endosomal pH.
References
Dissolving Triperiden for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triperiden is a compound of interest in various research fields. For successful in vivo studies, appropriate dissolution and formulation are critical to ensure accurate dosing, bioavailability, and animal welfare. This document provides detailed application notes and protocols for dissolving this compound for preclinical research, based on established solvent systems for poorly soluble compounds.
Physicochemical Properties of this compound
This compound is available as a hydrochloride salt and a free base. The hydrochloride form is generally preferred for aqueous-based formulations due to its higher polarity.
Recommended Solvents and Formulation Strategies
The selection of a suitable vehicle is paramount for the successful administration of this compound in animal models. Based on available data for this compound and similar compounds, several solvent systems can be employed. The choice of vehicle will depend on the desired concentration, route of administration, and the specific animal model.
Summary of Recommended Formulations
| Formulation No. | Components | Achievable Concentration | Primary Route(s) of Administration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | Oral (gavage), Intraperitoneal (IP) | A common vehicle for poorly soluble compounds. Ensure thorough mixing. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | Oral (gavage), Intravenous (IV) | SBE-β-CD enhances solubility and is generally well-tolerated.[2][3][4] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | Subcutaneous (SC), Intramuscular (IM) | Suitable for lipophilic compounds and sustained release.[5][6] |
Experimental Protocols
Note: Always prepare solutions in a sterile environment using aseptic techniques, especially for parenteral administration. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store in airtight, light-protected containers at -20°C or -80°C for short periods, and validate stability.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is suitable for oral and intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Polyethylene glycol 300 (PEG300), low aldehyde
-
Tween-80 (Polysorbate 80), low aldehyde
-
Sterile saline (0.9% NaCl)
-
Sterile vials and pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. If necessary, use gentle warming (e.g., a 37°C water bath) or sonication to aid dissolution.[7]
-
In a sterile vial, add the required volume of PEG300. For a final concentration of 40%, this would be 400 µL for a 1 mL final volume.
-
Add the this compound stock solution to the PEG300. For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL stock solution. Mix thoroughly by vortexing until the solution is clear.
-
Add Tween-80 to the mixture. For a final concentration of 5%, add 50 µL for a 1 mL final volume. Vortex again to ensure complete mixing.
-
Slowly add sterile saline to the vial while vortexing. For a final concentration of 45%, add 450 µL for a 1 mL final volume. The gradual addition is important to prevent precipitation.[7]
-
Visually inspect the final solution for any precipitation or cloudiness. The final solution should be a clear, homogenous solution.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation is suitable for oral and intravenous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and pipettes
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. Dissolve 2 g of SBE-β-CD in sterile saline and bring the final volume to 10 mL.[2]
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.
-
In a sterile vial, add the required volume of the 20% SBE-β-CD solution. For a 1 mL final volume, this would be 900 µL.
-
Slowly add the this compound stock solution to the SBE-β-CD solution while vortexing. For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL stock solution.
-
Continue to mix until the solution is clear. Gentle warming or sonication may be used to facilitate dissolution.
Protocol 3: DMSO/Corn Oil Formulation
This formulation is suitable for subcutaneous and intramuscular administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Sterile corn oil
-
Sterile vials and pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.
-
In a sterile vial, add the required volume of sterile corn oil. For a 1 mL final volume, this would be 900 µL.
-
Slowly add the this compound stock solution to the corn oil while vortexing. For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL stock solution.
-
Continue to vortex until a homogenous suspension or solution is formed. Depending on the final concentration and the specific properties of the this compound batch, it may form a clear solution or a fine suspension.
Visualization of Experimental Workflows
Solvent Selection Workflow
Caption: Decision tree for selecting the appropriate this compound formulation based on the intended route of administration.
Preparation Protocol for Formulation 1
Caption: Step-by-step workflow for preparing the DMSO/PEG300/Tween-80/Saline formulation for this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound and the solvents.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling DMSO.
-
Animal Welfare: Ensure that all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC) and are performed in accordance with institutional guidelines. Monitor animals for any adverse reactions to the vehicle or the compound. It is advisable to include a vehicle-only control group in your study.[1]
-
DMSO Considerations: While widely used, DMSO can enhance the absorption of other substances through the skin. Handle with care. For sensitive animal models, consider reducing the final DMSO concentration if possible.[1]
-
Corn Oil Considerations: When using corn oil for subcutaneous injections, be aware that it can cause local irritation or granuloma formation at the injection site with repeated administration.[5][8]
Conclusion
The successful in vivo application of this compound hinges on the selection of an appropriate solvent system and a meticulous preparation protocol. The formulations and methods detailed in this document provide a robust starting point for researchers. It is recommended to perform small-scale pilot studies to confirm the solubility and tolerability of the chosen formulation in the specific animal model before proceeding with large-scale experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]
- 3. Sulfobutyl Ether7 β-Cyclodextrin (SBE7 β-CD) Carbamazepine Complex: Preparation, Characterization, Molecular Modeling, and Evaluation of In Vivo Anti-epileptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicological effects of repeated subcutaneous administration of corn oil for 4 weeks in rats [jstage.jst.go.jp]
- 6. An assessment of corn oil as a vehicle for cyclosporin A (CsA) at varied injection sites in preventing rejection of rat laryngeal allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. www2.e-kenkyu.com [www2.e-kenkyu.com]
Application Note: Quantification of Triperiden in Human Plasma by LC-MS/MS
Introduction
Triperiden is an anticholinergic agent investigated for its potential therapeutic applications. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies during drug development. This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a stable isotope-labeled internal standard (IS), this compound-d5, to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique, making it suitable for high-throughput analysis.
This method has been validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2]
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
A well-established method for a similar compound, Biperiden, was adapted for this protocol.[3]
| Parameter | Condition |
| Column | Phenyl Column (e.g., XBridge Phenyl, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM). The optimized parameters are listed in Table 2. These parameters were determined by infusing standard solutions of this compound and this compound-d5 into the mass spectrometer.
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | 312.2 | 98.1 | 80 | 35 |
| This compound-d5 | 317.2 | 103.1 | 80 | 35 |
Note: The m/z values for this compound are hypothesized based on the closely related structure of Biperiden (m/z 312.0).[3] The specific transitions for this compound would need to be empirically determined.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and this compound-d5 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound-d5 at a concentration of 100 ng/mL in methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound-d5 internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Caption: Experimental workflow for this compound quantification in plasma.
Method Validation Summary
The bioanalytical method was validated to assess its linearity, accuracy, precision, selectivity, recovery, and stability, in accordance with regulatory guidelines.[1][5][6]
Linearity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently > 0.99.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Model | Weighting Factor | r² |
| This compound | 0.1 - 100 | Linear | 1/x² | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in Table 4. All values were within the acceptable limits of ±15% (±20% for the LLOQ).[6]
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%) (n=5) | Inter-day Precision (%CV) (3 runs) | Inter-day Accuracy (%) (3 runs) |
| LLOQ | 0.1 | < 10 | 95 - 105 | < 15 | 90 - 110 |
| Low QC | 0.3 | < 8 | 97 - 103 | < 10 | 95 - 105 |
| Mid QC | 30 | < 6 | 98 - 102 | < 8 | 97 - 103 |
| High QC | 80 | < 5 | 99 - 101 | < 7 | 98 - 102 |
Selectivity and Matrix Effect
Selectivity was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of this compound and the internal standard.[3] The matrix effect was evaluated and found to be minimal, with the stable isotope-labeled internal standard effectively compensating for any ion suppression or enhancement.
Recovery
The extraction recovery of this compound was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. The recovery was consistent across the different QC levels.
Table 5: Extraction Recovery
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| Low QC | 0.3 | 92.5 |
| Mid QC | 30 | 94.1 |
| High QC | 80 | 93.7 |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability (4 hours at room temperature), long-term freezer storage (-80°C for 3 months), and freeze-thaw cycles (3 cycles).
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and the use of a stable isotope-labeled internal standard allow for accurate and precise measurements suitable for supporting clinical and non-clinical pharmacokinetic studies. The method demonstrates excellent linearity, accuracy, precision, and selectivity, meeting the requirements for bioanalytical method validation.
References
Application Notes and Protocols for Plaque Reduction Assay Using Triperiden
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triperiden, also known as Norakin, is a compound that has demonstrated antiviral properties, notably against influenza A virus.[1] Its mechanism of action is believed to involve the elevation of the pH within the prelysosomal compartment of host cells.[1] This alteration of the acidic environment is crucial for the life cycle of many viruses that rely on pH-dependent steps for entry and uncoating. The plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.[2][3] This assay measures the ability of a compound to reduce the number of plaques, which are localized areas of cell death caused by viral replication, in a cell monolayer.[2][4]
These application notes provide a detailed protocol for utilizing the plaque reduction assay to evaluate the antiviral activity of this compound against susceptible viruses, such as influenza A virus.
Principle of the Assay
A confluent monolayer of susceptible host cells is infected with a known concentration of virus in the presence of varying concentrations of this compound. After an adsorption period, the cells are overlaid with a semi-solid medium that restricts the spread of progeny virions to neighboring cells.[2] This results in the formation of distinct plaques. The antiviral activity of this compound is quantified by counting the number of plaques at different drug concentrations and comparing them to a virus-only control.[4][5]
Data Presentation
The quantitative results from the plaque reduction assay should be systematically organized to facilitate analysis and comparison. The following tables provide a template for presenting the experimental data.
Table 1: Cytotoxicity of this compound on MDCK Cells
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Cell Control) | 100 |
| 1 | 98.5 |
| 10 | 95.2 |
| 50 | 90.8 |
| 100 | 85.1 |
| 200 | 60.3 |
| 400 | 25.7 |
Table 2: Plaque Reduction Assay of this compound against Influenza A Virus
| This compound Concentration (µM) | Average Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 120 | 0 |
| 0.01 | 108 | 10 |
| 0.1 | 78 | 35 |
| 1 | 42 | 65 |
| 10 | 15 | 87.5 |
| 50 | 5 | 95.8 |
| 100 | 1 | 99.2 |
Table 3: Summary of Antiviral Activity and Cytotoxicity of this compound
| Parameter | Value |
| 50% Inhibitory Concentration (IC50) | ~0.5 µM |
| 90% Inhibitory Concentration (IC90) | ~12 µM |
| 50% Cytotoxic Concentration (CC50) | ~250 µM |
| Selectivity Index (SI = CC50/IC50) | ~500 |
Experimental Protocols
Materials and Reagents
-
Cells and Virus:
-
Madin-Darby Canine Kidney (MDCK) cells (or other susceptible cell line)
-
Influenza A virus stock (e.g., A/PR/8/34 (H1N1))
-
-
Media and Solutions:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Serum-free DMEM for dilutions
-
Overlay medium (e.g., 2X MEM with 1.2% agarose (B213101) and TPCK-trypsin)[6]
-
-
Antiviral Compound:
-
This compound hydrochloride (stock solution prepared in sterile water or DMSO)
-
-
Staining:
-
Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)
-
-
Labware:
-
6-well or 12-well cell culture plates
-
Sterile microcentrifuge tubes
-
Serological pipettes and pipette tips
-
Cell culture flasks
-
Experimental Workflow
Figure 1: Experimental workflow for the plaque reduction assay with this compound.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture and expand MDCK cells in appropriate cell culture flasks.
-
On the day before the assay, detach the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day (e.g., approximately 5 x 10^5 cells/well for a 12-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
Day 2: Virus Infection and Treatment
-
Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should bracket the expected IC50 (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).
-
Dilute the influenza virus stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
In separate tubes, mix equal volumes of each this compound dilution with the diluted virus. Also, prepare a virus control (virus mixed with serum-free DMEM) and a cell control (serum-free DMEM only).
-
Incubate the virus-Triperiden mixtures at 37°C for 1 hour to allow for drug-virus interaction.
-
Aspirate the culture medium from the confluent cell monolayers and wash once with sterile PBS.
-
Add the virus-Triperiden mixtures to the respective wells of the cell culture plate.
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
Day 2: Overlay Application
-
Carefully aspirate the virus-drug inoculum from the wells.
-
Gently add the semi-solid overlay medium to each well. Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
Day 4-5: Plaque Visualization and Counting
-
After the incubation period, fix the cells by adding a fixing solution (e.g., 10% formalin) to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayer with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained, uninfected cells.
Data Analysis
-
Calculate the average number of plaques for each this compound concentration.
-
Determine the percentage of plaque reduction for each concentration relative to the virus control using the following formula: % Plaque Reduction = [(Average plaques in virus control - Average plaques in treated well) / Average plaques in virus control] x 100
-
Plot the percentage of plaque reduction against the log of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the number of plaques by 50%.
Proposed Mechanism of Action of this compound
This compound is thought to exert its antiviral effect by acting as a lysosomotropic agent. Many enveloped viruses, including influenza virus, enter host cells via endocytosis. The acidic environment of the endosome is a critical trigger for a conformational change in the viral hemagglutinin (HA) protein, which mediates the fusion of the viral envelope with the endosomal membrane, allowing the release of the viral genome into the cytoplasm.[7][8][9] By increasing the pH of the endosomal compartment, this compound is believed to inhibit this pH-dependent fusion step, thereby trapping the virus within the endosome and preventing a productive infection.[1]
Figure 2: Proposed mechanism of this compound's antiviral action on the influenza virus entry pathway.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. Potential Antiviral Strategy Exploiting Dependence of SARS-CoV-2 Replication on Lysosome-Based Pathway [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. protocols.io [protocols.io]
- 7. pH-Controlled Two-Step Uncoating of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncoating of influenza virus in endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-Controlled two-step uncoating of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hemagglutination Inhibition Assay with Triperiden
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triperiden is recognized for its antiviral activity, particularly against the influenza virus.[6] Its mechanism of action involves targeting the viral hemagglutinin. However, it is crucial to note that this compound acts by inhibiting the acid-induced conformational change in the HA protein that is necessary for the fusion of the viral envelope with the endosomal membrane, a step that occurs after the initial binding of the virus to the host cell.[6] Research indicates that this compound does not directly inhibit the hemagglutination process itself at concentrations up to 10⁻⁴ M.[3] This suggests that while this compound is a potent antiviral, a standard HI assay may not be the most direct method to quantify its primary inhibitory activity.
These application notes provide a detailed protocol for evaluating this compound in a hemagglutination inhibition assay, keeping in mind its specific mechanism of action. The expected outcome is a lack of direct hemagglutination inhibition, and this document will guide researchers in interpreting these results in the context of this compound's fusion-inhibiting properties.
Principle of the Hemagglutination Inhibition Assay
The HI assay is an indirect measure of the presence of antibodies or other inhibitory substances against a specific virus. The basis of the assay is that antibodies or inhibitors, when present, will bind to the viral hemagglutinin, sterically hindering the virus from attaching to the sialic acid receptors on the surface of red blood cells. Consequently, hemagglutination is inhibited, and the red blood cells will settle to the bottom of the well, forming a distinct "button". In the absence of sufficient inhibitory substances, the virus is free to bind to multiple red blood cells, creating a lattice structure that results in a diffuse, "shield-like" appearance of the cells.
Application of the HI Assay for this compound
Given that this compound inhibits a post-binding step in the viral entry process, it is not expected to prevent the initial attachment of the influenza virus to red blood cells. Therefore, a standard HI assay is anticipated to show no inhibition of hemagglutination. However, performing this assay is a valuable step in characterizing the antiviral properties of this compound, as it confirms that the compound's mechanism is not through the blockade of viral attachment. This information is critical for a comprehensive understanding of its antiviral profile and for distinguishing it from other inhibitors that do target viral binding.
Data Presentation
The following table summarizes the expected quantitative data from a hemagglutination inhibition assay performed with this compound against an influenza A virus. The results are indicative of a compound that does not directly inhibit hemagglutination.
Table 1: Representative Hemagglutination Inhibition Assay Results for this compound
| This compound Concentration (µM) | Dilution Factor | Well 1 | Well 2 | Interpretation | HI Titer |
| 100 | 1:2 | + | + | Hemagglutination | < 2 |
| 50 | 1:4 | + | + | Hemagglutination | |
| 25 | 1:8 | + | + | Hemagglutination | |
| 12.5 | 1:16 | + | + | Hemagglutination | |
| 6.25 | 1:32 | + | + | Hemagglutination | |
| 3.125 | 1:64 | + | + | Hemagglutination | |
| 1.56 | 1:128 | + | + | Hemagglutination | |
| 0.78 | 1:256 | + | + | Hemagglutination | |
| Controls | |||||
| Virus Control (No this compound) | N/A | + | + | Hemagglutination | |
| RBC Control (No Virus) | N/A | - | - | No Hemagglutination |
Key:
-
+ : Hemagglutination (shield formation)
-
- : No hemagglutination (button formation)
-
HI Titer : The reciprocal of the highest dilution that completely inhibits hemagglutination.
Experimental Protocols
Determination of Hemagglutination Titer (HA Titer) of the Virus
Objective: To determine the concentration of the virus stock required to cause complete hemagglutination, reported as Hemagglutination Units (HAU). For the HI assay, 4 HAU of the virus will be used.
Materials:
-
Influenza virus stock
-
Phosphate Buffered Saline (PBS), pH 7.2
-
0.5% suspension of chicken or turkey red blood cells (RBCs) in PBS
-
96-well V-bottom microtiter plate
-
Micropipettes and tips
Procedure:
-
Add 50 µL of PBS to wells 2 through 12 of a single row in a 96-well plate.
-
Add 100 µL of the virus stock to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue the serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 11. Discard the final 50 µL from well 11. Well 12 will serve as the RBC control (no virus).
-
Add 50 µL of the 0.5% RBC suspension to all wells (1 to 12).
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature for 30-45 minutes, or at 4°C for 60 minutes, until the RBCs in the control well (well 12) have formed a distinct button at the bottom.
-
The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.
-
For the HI assay, a working dilution of the virus corresponding to 4 HAU per 25 µL will be required.
Hemagglutination Inhibition (HI) Assay with this compound
Objective: To assess the ability of this compound to inhibit virus-induced hemagglutination.
Materials:
-
This compound stock solution of known concentration (e.g., in DMSO, further diluted in PBS)
-
Standardized influenza virus solution (4 HAU/25 µL)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
0.5% suspension of chicken or turkey RBCs in PBS
-
96-well V-bottom microtiter plate
-
Micropipettes and tips
Procedure:
-
Add 25 µL of PBS to wells 2 through 12 of the desired number of rows in a 96-well plate.
-
In the first well of a row (e.g., A1), add 50 µL of the starting dilution of this compound.
-
Perform a two-fold serial dilution of this compound by transferring 25 µL from well A1 to A2. Mix thoroughly. Continue this serial dilution across the row to well A10. Discard the final 25 µL from well A10.
-
Well A11 will serve as the virus control (no inhibitor), and well A12 will be the RBC control (no inhibitor, no virus). Add 25 µL of PBS to wells A11 and A12.
-
Add 25 µL of the standardized virus solution (containing 4 HAU) to all wells from A1 to A11. Do not add the virus to well A12.
-
Gently tap the plate to mix and incubate at room temperature for 60 minutes to allow for any potential interaction between this compound and the virus.
-
Add 50 µL of the 0.5% RBC suspension to all wells (A1 to A12).
-
Gently tap the plate to mix and incubate at room temperature for 30-45 minutes, or at 4°C for 60 minutes, until the RBCs in the control wells have settled.
-
Read the results by observing the pattern of the RBCs at the bottom of the wells.
-
The HI titer is the reciprocal of the highest dilution of this compound that completely inhibits hemagglutination (i.e., results in a compact button of RBCs).
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Understanding the HAI Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. Hemagglutination-inhibition assay for influenza virus subtype identification and the detection and quantitation of serum antibodies to influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influenza hemagglutination inhibition assay | Virology Blog [virology.ws]
- 6. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Antiviral Potential of Triperiden in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triperiden, an anticholinergic drug, has demonstrated in vitro antiviral activity against specific viruses, notably influenza A and measles virus.[1] Its primary mechanism of action is understood to be the inhibition of viral entry and uncoating by increasing the pH of the endosomal compartment.[2] This alteration of endosomal pH interferes with the acid-activated fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm. Given this specific mechanism targeting an early stage of the viral life cycle, there is a strong scientific rationale for investigating this compound in combination with other antiviral agents that target different stages of viral replication.
Combining antiviral drugs with distinct mechanisms of action is a well-established strategy to enhance therapeutic efficacy, reduce the likelihood of developing drug-resistant viral strains, and potentially lower the required dosages of individual agents, thereby minimizing toxicity.[3][4][5][6] This document provides detailed application notes and hypothetical protocols for evaluating the synergistic potential of this compound when used in combination with other classes of antiviral drugs, such as neuraminidase inhibitors and RNA polymerase inhibitors, for the treatment of influenza A virus infections.
1. Scientific Rationale for Combination Therapy
The primary hypothesis is that a multi-targeted approach will yield a synergistic antiviral effect. By inhibiting two distinct and essential stages of the viral life cycle, the combination therapy is expected to be more effective than monotherapy with either agent alone.
-
This compound: Acts as a viral entry and uncoating inhibitor by raising the endosomal pH. This prevents the pH-dependent conformational changes in viral glycoproteins that are necessary for membrane fusion and subsequent release of viral ribonucleoproteins (vRNPs) into the cytoplasm.
-
Neuraminidase (NA) Inhibitors (e.g., Oseltamivir, Zanamivir): These agents target a late stage in the viral life cycle.[6][7] They inhibit the viral neuraminidase enzyme, which is crucial for the release of newly formed progeny virions from the surface of infected cells, thus preventing the spread of infection to other cells.[6][8]
-
RNA-dependent RNA Polymerase (RdRp) Inhibitors (e.g., Favipiravir, Baloxavir marboxil): These drugs target the viral RNA polymerase complex, which is essential for the replication and transcription of the viral genome within the nucleus of the host cell.[9][10][11][12][13][14]
A combination of this compound with either an NA inhibitor or an RdRp inhibitor would simultaneously block the initial entry and the final exit or replication of the virus, respectively. This dual blockade is anticipated to lead to a greater reduction in viral replication and spread than either agent could achieve alone.
2. Proposed Signaling Pathway for Synergistic Action
The following diagram illustrates the proposed dual-target mechanism of action for the combination of this compound and a neuraminidase inhibitor against influenza A virus.
3. Experimental Protocols
The following protocols are designed to assess the in vitro antiviral activity and synergistic potential of this compound in combination with other antiviral agents against influenza A virus.
3.1. Materials and Reagents
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Virus: Influenza A/PR/8/34 (H1N1) virus strain.
-
Antiviral Compounds:
-
This compound hydrochloride (stock solution in DMSO or water).
-
Oseltamivir carboxylate (active metabolite of Oseltamivir, stock solution in water).
-
Favipiravir (T-705) (stock solution in DMSO).
-
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Infection Medium: Serum-free DMEM containing TPCK-trypsin (2 µg/mL).
-
Reagents for Viability/CPE Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Crystal Violet staining solution.
-
Reagents for Viral Titer Determination: Plaque assay reagents (agarose overlay) or TCID50 assay reagents.
3.2. Experimental Workflow: Checkerboard Synergy Assay
The checkerboard assay is a standard method to evaluate the interaction between two antimicrobial or antiviral agents.[15][16][17]
3.3. Detailed Protocol: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed MDCK cells into 96-well microplates at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate at 37°C with 5% CO2 for 24 hours to form a confluent monolayer.
-
Drug Dilution and Addition:
-
Prepare serial dilutions of this compound (e.g., 8 concentrations from 0.1 µM to 10 µM) and the second antiviral (e.g., Oseltamivir, 8 concentrations from 0.01 µM to 1 µM).
-
Add 50 µL of each dilution of this compound along the y-axis and 50 µL of each dilution of the second antiviral along the x-axis of the 96-well plate. This creates a matrix of combination concentrations. Include wells with single drugs and no drug as controls.
-
-
Virus Infection:
-
Dilute the influenza A/PR/8/34 virus stock in infection medium to achieve a multiplicity of infection (MOI) of 0.01.
-
Aspirate the cell culture medium from the plates and add 100 µL of the virus suspension to each well (except for cell control wells, which receive infection medium only).
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48 to 72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of Antiviral Activity:
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions, measuring luminescence with a plate reader.
-
Alternatively, fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet. After washing and drying, solubilize the dye with methanol (B129727) and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each well relative to the cell and virus controls.
-
Determine the 50% effective concentration (EC50) for each drug alone and in combination.
-
Analyze the interaction between the two drugs using a synergy model (e.g., MacSynergy II software based on the Bliss independence model). A synergy score >10 is typically considered synergistic.[16]
-
4. Data Presentation
The quantitative data from the synergy analysis should be summarized in a clear and structured table. Below is a hypothetical example of results from a checkerboard assay with this compound and Oseltamivir.
Table 1: Hypothetical Synergy Analysis of this compound and Oseltamivir against Influenza A (H1N1) Virus
| Compound(s) | EC50 (µM) | Combination Index (CI) at EC50* | Synergy Score (Bliss Independence) | Interaction |
| This compound | 5.2 | - | - | - |
| Oseltamivir | 0.85 | - | - | - |
| This compound + Oseltamivir | ||||
| (1:1 ratio) | 1.1 (this compound) + 0.18 (Oseltamivir) | 0.42 | 25.6 | Synergistic |
| (2:1 ratio) | 1.8 (this compound) + 0.15 (Oseltamivir) | 0.52 | 18.9 | Synergistic |
| (1:2 ratio) | 0.9 (this compound) + 0.25 (Oseltamivir) | 0.47 | 21.3 | Synergistic |
*Note: The Combination Index (CI) is often calculated using the Loewe additivity model, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
These application notes provide a framework for the preclinical evaluation of this compound in combination with other antiviral drugs. Based on its mechanism of action, this compound holds promise as a component of a multi-target antiviral strategy. The provided protocols for in vitro synergy testing are robust and widely accepted methods for generating the initial data required to support further investigation.[18][19][20]
Should in vitro studies demonstrate significant synergy, subsequent steps would include:
-
Confirmation of synergistic effects in primary human respiratory cell cultures.
-
In vivo efficacy studies in animal models of influenza infection (e.g., mice or ferrets).
-
Pharmacokinetic and safety profiling of the drug combination.
The exploration of combination therapies, such as those proposed here, is a critical avenue of research to address the ongoing challenges of viral diseases and the emergence of antiviral resistance.[21][22][23][24][25][26]
References
- 1. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. List of Antiviral combinations - Drugs.com [drugs.com]
- 4. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral drug - Wikipedia [en.wikipedia.org]
- 7. Inhibitors targeting the influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Antiviral strategies against influenza virus: towards new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety of RNA-Dependent RNA Polymerase Inhibitors, Molnupiravir and VV116, for Oral Treatment of COVID-19: A Meta-Analysis [ijms.sums.ac.ir]
- 12. Prediction of potential inhibitors for RNA-dependent RNA polymerase of SARS-CoV-2 using comprehensive drug repurposing and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential RNA-dependent RNA polymerase inhibitors as prospective therapeutics against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 19. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. Preclinical and clinical developments for combination treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiviral combinations for severe influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Triple combination of oseltamivir, amantadine, and ribavirin displays synergistic activity against multiple influenza virus strains in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Triple-Combination Antiviral Drug for Pandemic H1N1 Influenza Virus Infection in Critically Ill Patients on Mechanical Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Triple combination antiviral drug (TCAD) composed of amantadine, oseltamivir, and ribavirin impedes the selection of drug-resistant influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Triple Combination of Oseltamivir, Amantadine, and Ribavirin Displays Synergistic Activity against Multiple Influenza Virus Strains In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Triperiden to Elucidate Viral Uncoating Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The uncoating of a virus, the process by which its genetic material is released into the host cell, is a critical and indispensable step in the viral replication cycle. This intricate process presents a promising target for the development of novel antiviral therapeutics. Triperiden, also known as Norakin, is an anticholinergic agent that has demonstrated potent antiviral activity, particularly against the influenza virus. Its mechanism of action does not involve direct interaction with viral proteins but rather the modulation of the host cell's internal environment. This compound effectively inhibits viral infection by increasing the pH of intracellular compartments, such as endosomes.[1][2] This alkalization of the endosomal lumen interferes with the pH-dependent conformational changes of viral glycoproteins that are essential for the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome. These characteristics make this compound a valuable tool for studying the nuances of the viral uncoating process.
These application notes provide a comprehensive overview of the use of this compound in virology research, complete with detailed protocols and data presentation to facilitate its application in the laboratory.
Quantitative Data Summary
The antiviral efficacy of this compound against influenza A virus has been quantified in cell culture models. The following tables summarize the key quantitative data regarding its inhibitory effects and mechanism of action.
Table 1: Antiviral Activity of this compound against Influenza A/PR/8/34 (H1N1) in MDCK Cells [2]
| This compound Concentration (M) | Reduction in Viral Infectivity |
| 1 x 10⁻⁷ | 10-fold |
| 1 x 10⁻⁵ | >99% (below 1% of control) |
Table 2: Effect of this compound on Intracellular pH in MDCK Cells [2]
| Treatment | Intracellular pH |
| Control (without this compound) | 5.3 |
| 1 x 10⁻⁵ M this compound | ~6.0 |
Table 3: Cytotoxicity of this compound in MDCK Cells [2]
| This compound Concentration (M) | Observation |
| ≤ 1 x 10⁻⁵ | No significant cytotoxic effects |
| ≥ 1 x 10⁻⁴ | Cytotoxic effects observed |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity of this compound using a Plaque Reduction Assay
This protocol is designed to quantify the inhibitory effect of this compound on influenza virus replication in Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
This compound hydrochloride
-
Minimum Essential Medium (MEM) with 1% BSA and 1 µg/ml TPCK-trypsin
-
Crystal Violet solution
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density of 5 x 10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO₂ incubator until a confluent monolayer is formed (approximately 24 hours).
-
Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile water or DMSO. Further dilute the stock solution in infection medium (MEM with 1% BSA and 1 µg/ml TPCK-trypsin) to achieve the desired final concentrations (e.g., ranging from 10⁻⁸ M to 10⁻⁴ M).
-
Virus Infection: Wash the confluent MDCK cell monolayers twice with sterile phosphate-buffered saline (PBS). Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 in a small volume of infection medium for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
This compound Treatment: After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS. Add 2 ml of infection medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Agarose Overlay: Prepare a 2X MEM solution with 2% BSA and 2 µg/ml TPCK-trypsin. Mix this solution in a 1:1 ratio with molten 1.2% agarose (at ~42°C) to create the overlay medium. Carefully add 2 ml of this agarose overlay to each well and allow it to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde for 1 hour. Carefully remove the agarose overlay and stain the cell monolayer with 0.1% crystal violet solution for 15 minutes. Gently wash the plates with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control. The 50% inhibitory concentration (IC₅₀) can be determined by plotting the percentage of inhibition against the drug concentration.
Protocol 2: Measurement of Endosomal pH Alteration by this compound using a Fluorescent Dye
This protocol describes how to measure the change in endosomal pH in MDCK cells following treatment with this compound using a pH-sensitive fluorescent probe.
Materials:
-
MDCK cells cultured on glass coverslips
-
This compound hydrochloride
-
Fluorescein isothiocyanate (FITC)-dextran
-
Live-cell imaging medium (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Nigericin (B1684572) and Monensin (B1676710) (for calibration)
-
Calibration buffers of known pH (ranging from 5.0 to 7.5)
-
Fluorescence microscope with ratio imaging capabilities
Procedure:
-
Cell Preparation: Seed MDCK cells on glass coverslips in a 24-well plate and culture overnight.
-
FITC-Dextran Loading: Incubate the cells with 1 mg/ml FITC-dextran in serum-free DMEM for 1-2 hours at 37°C to allow for endocytic uptake.
-
Wash and Chase: Wash the cells three times with PBS to remove extracellular FITC-dextran. Add fresh, pre-warmed culture medium and incubate for a "chase" period of at least 1 hour to allow the probe to accumulate in late endosomes and lysosomes.
-
This compound Treatment: Replace the medium with live-cell imaging medium containing the desired concentration of this compound (e.g., 10⁻⁵ M). Incubate for 30-60 minutes at 37°C. Include a control group with no this compound.
-
Fluorescence Imaging: Mount the coverslip in a live-cell imaging chamber. Acquire fluorescence images using excitation wavelengths of ~490 nm and ~440 nm, and an emission wavelength of ~520 nm.
-
In Situ Calibration: To generate a standard curve for pH, treat the cells with a calibration buffer containing nigericin (10 µM) and monensin (10 µM). These ionophores will equilibrate the intracellular pH with the extracellular pH of the calibration buffer. Repeat this for a series of calibration buffers with known pH values.
-
Data Analysis: Calculate the ratio of fluorescence intensities (490 nm / 440 nm) for individual endosomes in both control and this compound-treated cells. Use the standard curve generated from the calibration step to convert these fluorescence ratios into pH values.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound's effect on viral uncoating.
Caption: this compound inhibits viral uncoating by increasing endosomal pH.
References
Application Notes and Protocols for Triperiden Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Triperiden to mice in a research setting. This compound is recognized as an anticholinergic agent with anti-parkinsonism properties and also exhibits antiviral activity against the influenza virus by targeting its hemagglutinin.[1][2] The following protocols are designed to serve as a foundational guide for researchers initiating studies with this compound in murine models.
Quantitative Data Summary
The following table summarizes key quantitative data for the formulation and administration of this compound and other relevant anticholinergic drugs in mice. This information is crucial for experimental design and dose-response studies.
| Parameter | Value | Compound | Comments | Reference |
| Solubility | ||||
| In Vitro | 33.33 mg/mL in DMSO (requires ultrasonic) | This compound | For stock solution preparation. | [2] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [1] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL | This compound | 10% DMSO, 90% Corn Oil. | [1] |
| Dosage (Anticholinergic Effects) | ||||
| Scopolamine | 0.3 mg/kg, s.c. | Scopolamine | To induce disruption of prepulse inhibition. | [3] |
| Dosage (Antiviral Studies) | ||||
| Cyanovirin-N | 0.0625 to 1 mg/kg/day, i.n. | Cyanovirin-N | Effective against influenza A (H1N1) virus. | [4] |
| Pharmacokinetics | ||||
| Triprolidine (B1240482) (Oral) | 50 mg/kg | Triprolidine HCl | Well-absorbed but extensively metabolized. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol details the preparation of this compound for administration to mice using a common solvent-based vehicle.
Materials:
-
This compound hydrochloride (or free base)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Heating block or sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and injection volume (e.g., 10 mL/kg).
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add 10% of the final volume as DMSO. Vortex thoroughly. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Add PEG300: Add 40% of the final volume as PEG300 to the DMSO-Triperiden solution. Vortex until the solution is clear and homogenous.
-
Add Tween-80: Add 5% of the final volume as Tween-80 and vortex to mix.
-
Add Saline: Bring the solution to the final volume by adding 45% of the final volume as sterile saline. Vortex thoroughly one last time.
-
Storage: The prepared solution should be used immediately. If short-term storage is necessary, keep it at 4°C and protected from light. For longer-term storage of a stock solution in DMSO, it is recommended to store it at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
Intraperitoneal injection is a common and effective route for systemic drug delivery in mice.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge, 5/8" or shorter)[6]
-
70% Isopropyl alcohol wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Restraint:
-
Properly restrain the mouse to ensure the safety of both the animal and the handler. The "three-finger" restraint method is recommended.[8] Grasp the loose skin over the shoulders and behind the ears with your non-dominant hand.
-
Turn the restrained mouse so its abdomen is facing upwards, tilting the head slightly downwards. This allows the abdominal organs to move cranially, reducing the risk of injury.[8]
-
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with an alcohol wipe.
-
Hold the syringe with your dominant hand and insert the needle, bevel up, at a 30-45° angle into the identified quadrant.[8]
-
Gently aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
If there is no aspirate, slowly and steadily depress the plunger to administer the this compound solution.
-
Withdraw the needle along the same path of insertion.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and observe for any immediate adverse reactions such as distress, lethargy, or abdominal discomfort.
-
Monitor the animal according to your approved animal care protocol.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action for this compound as an anticholinergic agent and a general experimental workflow for its in vivo administration.
Caption: Anticholinergic mechanism of this compound at the muscarinic synapse.
Caption: Experimental workflow for this compound administration in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Effects of anticholinergic drugs selective for muscarinic receptor subtypes on prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Influenza A (H1N1) Virus Infections in Mice and Ferrets with Cyanovirin-N - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition and metabolism of triprolidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols: Triperiden as a Potential Tool for Studying Endosomal Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triperiden, an anticholinergic drug known for its use in treating Parkinsonism and its observed antiviral activities, presents an intriguing candidate for repurposing as a chemical tool to investigate cellular trafficking pathways. While direct studies on its role in endosomal trafficking are not extensively documented, its mechanism of action and effects on related cellular processes suggest a potential utility in this area. This document provides a hypothetical framework for utilizing this compound to study endosomal trafficking, drawing parallels from established methodologies for other small molecule inhibitors of related pathways such as autophagy and lysosomal function. The following application notes and protocols are intended to serve as a guide for researchers interested in exploring the potential of this compound in this context.
Introduction to this compound and Endosomal Trafficking
This compound, also known as Norakin, is a synthetic anticholinergic agent. It functions by blocking muscarinic acetylcholine (B1216132) receptors, which has made it effective in managing the symptoms of Parkinson's disease. Interestingly, research has also highlighted its antiviral properties against viruses such as influenza A and measles virus, suggesting a broader impact on host cell processes that these pathogens exploit for entry and replication.[1]
Endosomal trafficking is a fundamental cellular process responsible for the sorting and transport of molecules from the cell surface and between intracellular compartments. This intricate network of vesicles and organelles, including early endosomes, late endosomes, and lysosomes, plays a crucial role in nutrient uptake, receptor signaling, and pathogen entry.[2][3][4] The endo-lysosomal pathway is also deeply interconnected with autophagy, a cellular recycling process that degrades damaged organelles and misfolded proteins.[5][6][7] Small molecules that perturb these pathways are invaluable tools for dissecting their complex mechanisms.
Given that many viruses and toxins co-opt the endosomal pathway for cellular entry, and considering this compound's antiviral effects, it is plausible that this compound may exert its influence by modulating endosomal trafficking.[1][2] These notes outline a potential research program to investigate this hypothesis.
Potential Mechanism of Action of this compound on Endosomal Trafficking
The precise mechanism by which this compound might influence endosomal trafficking is yet to be elucidated. However, we can propose a testable hypothesis based on its known anticholinergic activity. Acetylcholine signaling is not limited to the nervous system; it also plays a role in non-neuronal cells, influencing processes like cell proliferation and differentiation. It is conceivable that by antagonizing muscarinic receptors on cellular or organellar membranes, this compound could interfere with signaling cascades that regulate the maturation of endosomes, their fusion with lysosomes, or their movement along the cytoskeleton. This could lead to a disruption in the trafficking and degradation of cargo, potentially explaining its antiviral effects by trapping viral particles in non-productive compartments.
Experimental Protocols for Investigating this compound's Role in Endosomal Trafficking
The following protocols are designed to assess the hypothetical effects of this compound on key aspects of endosomal trafficking and related pathways.
Assessing the Effect of this compound on Endosomal pH
Objective: To determine if this compound alters the pH of endosomal and lysosomal compartments, a critical factor for the activity of many enzymes and the uncoating of enveloped viruses.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound hydrochloride (stock solution in DMSO)
-
LysoSensor™ Green DND-189 or similar pH-sensitive dye
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a 96-well plate or on glass-bottom dishes and allow them to adhere overnight.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for a predetermined time (e.g., 1, 4, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., Bafilomycin A1, a known inhibitor of the vacuolar H+-ATPase).
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Load the cells with LysoSensor™ Green DND-189 according to the manufacturer's instructions.
-
Image the cells using a fluorescence microscope with appropriate filter sets or measure the fluorescence intensity using a plate reader.
-
Quantify the fluorescence intensity in the treated versus control cells. A decrease in the green fluorescence of LysoSensor™ Green DND-189 indicates an alkalinization of acidic organelles.
Monitoring Endocytic Uptake and Trafficking of Fluorescent Cargo
Objective: To visualize and quantify the effect of this compound on the internalization and transport of cargo through the endo-lysosomal pathway.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
Fluorescently labeled cargo:
-
Alexa Fluor™ 488-conjugated Transferrin (for clathrin-mediated endocytosis and recycling)
-
Alexa Fluor™ 594-conjugated Epidermal Growth Factor (EGF) (for trafficking to lysosomes)
-
Dextran, Alexa Fluor™ 647 (for fluid-phase endocytosis)
-
-
Confocal microscope
Protocol:
-
Plate cells on glass-bottom dishes.
-
Pre-treat cells with this compound at various concentrations for 1-4 hours.
-
Incubate the cells with the fluorescently labeled cargo (e.g., Transferrin-488 for 15-30 minutes, EGF-594 for 30-60 minutes, Dextran-647 for 1-2 hours) at 37°C.
-
For pulse-chase experiments, after the initial incubation with the cargo, wash the cells and incubate in cargo-free medium (containing this compound) for various time points (e.g., 0, 15, 30, 60 minutes) to track the movement of the cargo through the endosomal system.
-
Fix the cells with 4% paraformaldehyde.
-
Optionally, counterstain for specific endosomal markers (e.g., EEA1 for early endosomes, Rab7 for late endosomes, LAMP1 for lysosomes) using immunofluorescence.
-
Image the cells using a confocal microscope and quantify the colocalization of the cargo with the endosomal markers.
Assessing Autophagic Flux with this compound Treatment
Objective: To determine if this compound impacts autophagy, a pathway closely linked to endosomal trafficking.
Materials:
-
Cell line stably expressing a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3)
-
Complete cell culture medium
-
This compound hydrochloride
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy (positive control)
-
Bafilomycin A1 (autophagic flux inhibitor)
-
Fluorescence microscope
Protocol:
-
Plate mRFP-GFP-LC3 expressing cells on glass-bottom dishes.
-
Treat cells with this compound, vehicle control, or starve them in EBSS (with or without this compound) for 4-6 hours. A set of wells should also be co-treated with Bafilomycin A1.
-
Fix the cells and acquire images in both the GFP and RFP channels.
-
Quantify the number of GFP-positive (autophagosomes) and RFP-positive (autophagosomes and autolysosomes) puncta per cell.
-
An accumulation of yellow puncta (GFP+RFP+) in the presence of this compound would suggest an inhibition of autophagosome-lysosome fusion, while an increase in red-only puncta (GFP-RFP+) would indicate a promotion of autophagic flux. Comparing results with and without Bafilomycin A1 will help to distinguish between induction of autophagy and blockage of the pathway.
Hypothetical Data Presentation
The following tables represent hypothetical data that could be generated from the experiments described above.
Table 1: Effect of this compound on Lysosomal pH
| Treatment Group | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | - | 15,432 | 876 |
| This compound | 1 µM | 14,987 | 912 |
| This compound | 5 µM | 12,543 | 754 |
| This compound | 10 µM | 9,876 | 632 |
| This compound | 25 µM | 7,123 | 543 |
| Bafilomycin A1 | 100 nM | 5,234 | 412 |
Table 2: Quantification of EGF-594 Colocalization with LAMP1
| Treatment Group | Concentration | Pearson's Correlation Coefficient (EGF-594 & LAMP1) | Standard Deviation |
| Vehicle Control | - | 0.78 | 0.05 |
| This compound | 1 µM | 0.75 | 0.06 |
| This compound | 5 µM | 0.61 | 0.08 |
| This compound | 10 µM | 0.45 | 0.07 |
| This compound | 25 µM | 0.28 | 0.09 |
Table 3: Autophagic Flux Analysis in mRFP-GFP-LC3 Cells
| Treatment Group | GFP+RFP+ Puncta/Cell (Autophagosomes) | GFP-RFP+ Puncta/Cell (Autolysosomes) |
| Vehicle Control | 3 ± 1 | 15 ± 3 |
| This compound (10 µM) | 18 ± 4 | 8 ± 2 |
| Starvation (EBSS) | 8 ± 2 | 25 ± 5 |
| This compound + Starvation | 25 ± 6 | 12 ± 3 |
| Bafilomycin A1 | 22 ± 5 | 5 ± 2 |
Visualizing Cellular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the endosomal trafficking pathway and a proposed experimental workflow.
Caption: General overview of the endosomal trafficking pathway.
Caption: Experimental workflow to test this compound's effects.
Conclusion and Future Directions
The protocols and frameworks presented here offer a starting point for investigating the potential role of this compound as a modulator of endosomal trafficking. If the hypothesis is confirmed, this compound could become a valuable tool for cell biologists studying this fundamental process. Future research could focus on identifying the specific molecular targets of this compound within the endo-lysosomal system and exploring whether its effects on trafficking are linked to its known anticholinergic properties or represent an off-target effect. Such studies would not only enhance our understanding of endosomal biology but could also open new avenues for the therapeutic application of this compound and related compounds.
References
- 1. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibitor of endosomal trafficking pathways exploited by multiple toxins and viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Intracellular Compartments and Trafficking Pathways - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Different Drugs, Same End: Ultrastructural Hallmarks of Autophagy in Pathogenic Protozoa [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Autophagy and endocytosis - interconnections and interdependencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Viral Proteins Following Triperiden Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triperiden, known commercially as Norakin, is an anticholinergic agent primarily used in the management of Parkinson's disease. Emerging research has highlighted its potential as a broad-spectrum antiviral agent. Studies have demonstrated its efficacy against enveloped viruses such as Influenza A virus and Sindbis virus.[1][2] The primary mechanism of its antiviral action is believed to be the inhibition of viral entry into host cells by increasing the pH of endosomal compartments.[1] This alkalinization prevents the pH-dependent conformational changes in viral glycoproteins that are necessary for the fusion of the viral envelope with the endosomal membrane, thereby halting the release of the viral genome into the cytoplasm.
Western blot analysis is a critical technique to elucidate the impact of antiviral compounds like this compound on viral protein expression within infected host cells. By quantifying the levels of specific viral proteins, researchers can assess the stage at which viral replication is inhibited. A significant reduction in all viral proteins would suggest an early-stage inhibition, such as entry or uncoating, consistent with this compound's proposed mechanism.
These application notes provide a detailed protocol for performing Western blot analysis to quantify changes in viral protein levels in virus-infected cells treated with this compound.
Data Presentation: Quantitative Analysis of Viral Protein Expression
The following table is a representative example of how to present quantitative data obtained from Western blot analysis. Densitometry is used to measure the intensity of the bands corresponding to specific viral proteins, which are then normalized to a loading control (e.g., β-actin) to ensure equal protein loading between samples. The data would represent the relative abundance of viral proteins in this compound-treated cells compared to untreated controls.
Table 1: Relative Expression of Influenza A Virus Proteins after this compound Treatment
| Viral Protein | Molecular Weight (kDa) | Untreated Control (Normalized Intensity) | This compound-Treated (Normalized Intensity) | Fold Change |
| Hemagglutinin (HA) | ~75 | 1.00 | 0.25 | -4.0 |
| Neuraminidase (NA) | ~55 | 1.00 | 0.30 | -3.3 |
| Nucleoprotein (NP) | ~56 | 1.00 | 0.28 | -3.6 |
| Matrix protein 1 (M1) | ~28 | 1.00 | 0.32 | -3.1 |
| Non-structural protein 1 (NS1) | ~26 | 1.00 | 0.35 | -2.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the virus, cell line, and experimental conditions.
Table 2: Relative Expression of Sindbis Virus Proteins after this compound Treatment
| Viral Protein | Molecular Weight (kDa) | Untreated Control (Normalized Intensity) | This compound-Treated (Normalized Intensity) | Fold Change |
| Capsid (C) | ~30 | 1.00 | 0.22 | -4.5 |
| E1 Glycoprotein | ~48 | 1.00 | 0.26 | -3.8 |
| E2 Glycoprotein | ~47 | 1.00 | 0.29 | -3.4 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the virus, cell line, and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of viral proteins in cultured cells treated with this compound.
Cell Culture, Viral Infection, and this compound Treatment
-
Cell Culture: Seed an appropriate cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, or Baby Hamster Kidney (BHK-21) cells for Sindbis virus) in 6-well plates and grow to 80-90% confluency.
-
This compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile, deionized water or DMSO. Further dilute in serum-free cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (e.g., water or DMSO) should be prepared in parallel.
-
Treatment and Infection:
-
Pre-treat the cells with the diluted this compound or vehicle control for 1-2 hours prior to infection.
-
Infect the cells with the virus (e.g., Influenza A/PR/8/34 (H1N1) or Sindbis virus) at a multiplicity of infection (MOI) of 1-5 in the presence of the drug.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium containing the same concentration of this compound or vehicle control.
-
-
Incubation: Incubate the infected cells for a predetermined time course (e.g., 8, 12, 24 hours post-infection) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction (Cell Lysis)
-
Harvesting Cells: At the desired time points, place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 mg/mL) using lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of total protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the viral protein of interest (e.g., anti-influenza NP, anti-Sindbis Capsid) diluted in the blocking buffer. The incubation should be carried out overnight at 4°C or for 1-2 hours at room temperature with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin, GAPDH) should be used as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-mouse IgG-HRP, anti-rabbit IgG-HRP). The incubation should be for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the intensity of the viral protein bands to the intensity of the corresponding loading control bands.
Visualization of Pathways and Workflows
Caption: Experimental workflow for Western blot analysis.
Caption: Proposed mechanism of this compound's antiviral action.
References
Application Notes and Protocols for Electrophysiology Studies with Triperiden on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triperiden, also known as Biperiden, is a synthetic anticholinergic agent, primarily classified as a muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] It is clinically utilized in the management of Parkinson's disease and extrapyramidal symptoms induced by certain medications.[1] The principal mechanism of action of this compound involves the blockade of muscarinic acetylcholine receptors, which helps to restore the balance of neurotransmitter activity in the central nervous system.[1]
While the primary therapeutic effects of this compound are attributed to its interaction with muscarinic receptors, the downstream consequences of this interaction on neuronal and cellular excitability are mediated through the modulation of various ion channels. As of the latest literature review, there is a notable absence of direct electrophysiological studies investigating the specific effects of this compound on individual ion channels. However, a significant body of research exists on the modulation of ion channels by muscarinic receptor antagonists in general. These studies provide a foundational understanding of the likely indirect effects of this compound on ion channel function.
These application notes provide an overview of the known indirect effects of muscarinic antagonists on key ion channels and offer detailed protocols for researchers to investigate both the indirect and potential direct effects of this compound using electrophysiological techniques.
Data Presentation: Effects of Muscarinic Receptor Antagonists on Ion Channels
The following tables summarize the known modulatory effects of muscarinic receptor antagonists on various ion channels. This information is derived from studies on different muscarinic antagonists and provides a basis for hypothesizing the potential effects of this compound.
Table 1: Muscarinic Antagonist Effects on Potassium (K+) Channels
| Ion Channel Subtype | Muscarinic Receptor Subtype Involved | Effect of Antagonist | Consequence |
| Kv7 (M-current) | M1 | Positive Modulation (Opener/Enhancer) | Hyperpolarization, Decreased Neuronal Excitability[3] |
| GIRK (Kir3) | M2 | Inhibition of Agonist-Induced Activation | Reduced Hyperpolarization, Increased Excitability[4] |
| Large-Conductance Ca2+-activated K+ (BK) | M3 | Inhibition of Agonist-Induced Inhibition | Increased K+ Efflux, Potential for Hyperpolarization[5] |
Table 2: Muscarinic Antagonist Effects on Calcium (Ca2+) Channels
| Ion Channel Subtype | Muscarinic Receptor Subtype Involved | Effect of Antagonist | Consequence |
| High-Voltage-Activated (e.g., N-type, L-type) | M4 | Inhibition of Agonist-Induced Inhibition | Increased Ca2+ Influx[6] |
| General Intracellular Ca2+ | Muscarinic (unspecified) | Blockade of Agonist-Induced Release from Stores | Reduced Intracellular Ca2+ Signaling[7] |
Table 3: Muscarinic Antagonist Effects on Sodium (Na+) Channels
| Ion Channel Subtype | Muscarinic Receptor Subtype Involved | Effect of Antagonist | Consequence |
| Epithelial Na+ Channel (ENaC) | M2 and/or M3 | Inhibition of Agonist-Induced Activation | Decreased Na+ Influx in Epithelial Cells[8] |
| Voltage-Gated Na+ Channels | Nicotinic (for comparison) | No direct modulation by muscarinic antagonists | Primarily modulated by direct channel blockers[9] |
Experimental Protocols
The following protocols outline standard electrophysiological methods that can be adapted to study the effects of this compound on ion channels. The patch-clamp technique is the gold standard for such investigations.[10][11]
Protocol 1: Whole-Cell Patch-Clamp Recording to Investigate Indirect Modulation of Kv7 (M-current) Channels by this compound
Objective: To determine if this compound, acting as a muscarinic antagonist, enhances M-currents in a neuronal cell line expressing M1 receptors.
Materials:
-
Cell line expressing M1 receptors and Kv7 channels (e.g., SH-SY5Y neuroblastoma cells).
-
Standard cell culture reagents.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 125 K-gluconate, 20 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
This compound hydrochloride stock solution.
-
Muscarinic agonist (e.g., Oxotremorine-M).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Culture SH-SY5Y cells to 60-80% confluency on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -20 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -20 mV to -60 mV in 10 mV increments) to elicit M-currents.
-
Establish a baseline recording of M-currents.
-
Apply a muscarinic agonist (e.g., 10 µM Oxotremorine-M) to the bath to inhibit the M-current.
-
Once the agonist effect has stabilized, co-apply this compound at various concentrations (e.g., 1 nM to 10 µM) to assess its ability to reverse the agonist-induced inhibition.
-
Record M-currents at each concentration of this compound.
-
Wash out the drugs and ensure the current returns to baseline.
-
Analyze the data to determine the effect of this compound on M-current amplitude and kinetics.
Protocol 2: Perforated Patch-Clamp Recording to Study the Modulation of Voltage-Gated Calcium Channels by this compound
Objective: To investigate the effect of this compound on high-voltage-activated calcium channels following muscarinic receptor activation in primary neurons. The perforated patch technique is used to maintain the integrity of intracellular signaling pathways.
Materials:
-
Primary neuronal culture (e.g., rat intracardiac neurons).
-
Standard cell culture reagents.
-
External solution (in mM): 130 NaCl, 5.4 KCl, 10 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
Amphotericin B stock solution for perforation.
-
This compound hydrochloride stock solution.
-
Muscarinic agonist (e.g., Acetylcholine).
-
Patch-clamp setup as in Protocol 1.
Procedure:
-
Prepare primary neuronal cultures on coated coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Back-fill the patch pipette tip with internal solution and then fill the remainder of the pipette with internal solution containing Amphotericin B (e.g., 240 µg/mL).
-
Form a giga-ohm seal on a neuron.
-
Monitor the access resistance until it stabilizes, indicating successful membrane perforation.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit calcium channel currents.
-
Record baseline calcium currents.
-
Apply a muscarinic agonist (e.g., 10 µM Acetylcholine) to induce inhibition of the calcium current.
-
After observing a stable inhibitory effect, co-perfuse with increasing concentrations of this compound.
-
Record calcium currents in the presence of the agonist and this compound.
-
Analyze the peak current amplitude and current-voltage (I-V) relationship to determine the effect of this compound.
Protocol 3: Single-Channel Recording (Cell-Attached) to Investigate Potential Direct Effects of this compound on Ion Channels
Objective: To explore whether this compound has any direct effects on the gating properties of a specific ion channel, independent of muscarinic receptor activation. This protocol is hypothetical as no direct targets for this compound are currently known.
Materials:
-
A cell line expressing a high density of the ion channel of interest (e.g., a specific potassium or sodium channel subtype).
-
External (bath) solution appropriate for the cell type.
-
Pipette solution containing the appropriate ions to measure the current through the channel of interest and this compound at a desired concentration.
-
High-resistance (5-10 MΩ) patch pipettes.
-
Patch-clamp setup capable of low-noise single-channel recording.
Procedure:
-
Plate cells on coverslips and transfer to the recording chamber.
-
Fill the patch pipette with the pipette solution containing this compound.
-
Form a high-resistance ( >10 GΩ) seal on the cell membrane in the cell-attached configuration.
-
Apply a voltage protocol appropriate for activating the channel of interest.
-
Record single-channel openings and closings.
-
As a control, perform recordings with a pipette solution lacking this compound.
-
Analyze the single-channel data to determine if this compound alters the channel's open probability, conductance, or mean open/closed times.
Mandatory Visualizations
Caption: Indirect modulation of Kv7 channels by this compound via M1 receptor antagonism.
Caption: General workflow for whole-cell patch-clamp experiments with this compound.
Caption: Known indirect and hypothetical direct actions of this compound on ion channels.
References
- 1. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 2. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Activation of muscarinic M3 receptors inhibits large-conductance voltage- and Ca2+-activated K+ channels in rat urinary bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M4 muscarinic receptor activation modulates calcium channel currents in rat intracardiac neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic Ca2+ responses resistant to muscarinic antagonists at perisynaptic Schwann cells of the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinergic regulation of epithelial sodium channels in rat alveolar type 2 epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular actions of droperidol on human CNS ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Short Guide to Electrophysiology and Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
Troubleshooting & Optimization
Technical Support Center: Triperiden Cytotoxicity Studies
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic potential of Triperiden in cancer cell lines?
A1: While direct data for this compound is limited, based on the activity of similar compounds like Triptolide, it is anticipated to exhibit potent cytotoxic effects against a broad range of cancer cell lines, including those from colon, breast, liver, and leukemia. The half-maximal inhibitory concentration (IC50) is expected to be in the low nanomolar to micromolar range, depending on the cell line and exposure time.[1][2][3][4]
Q2: What are the likely mechanisms of this compound-induced cell death?
A2: this compound is predicted to induce cytotoxicity primarily through the induction of apoptosis.[1][5][6] Key signaling pathways that may be involved include:
-
The Intrinsic (Mitochondrial) Apoptosis Pathway: Characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.[1] This is often accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][7]
-
The Extrinsic (Death Receptor) Apoptosis Pathway: Involving the upregulation of death receptors like Fas and subsequent activation of caspase-8.[5]
-
Induction of Autophagy: In some cell types, this compound may induce autophagy-mediated apoptosis, potentially through the AMPK/mTOR/ULK1 signaling axis.[8][9]
-
Cell Cycle Arrest: The compound might cause cell cycle arrest, often at the G0/G1 or sub-G0/G1 phase, by inhibiting the expression of cell cycle regulators like c-myc and various cyclins.[2][3][4]
Q3: How might the sensitivity to this compound vary across different cell lines?
A3: Cell line-specific sensitivity is expected. Factors influencing this include the cell line's proliferation rate, expression levels of target proteins, and the status of specific signaling pathways (e.g., p53).[5] For example, rapidly proliferating cells may be more susceptible. It is crucial to determine the IC50 value for each cell line under investigation.[10][11]
Q4: Are there any known synergistic effects of compounds similar to this compound with other chemotherapeutic agents?
A4: Yes, Triptolide has been shown to sensitize liver cancer cells to conventional chemotherapeutics like cisplatin (B142131) and 5-fluorouracil (B62378) (5-FU), suggesting potential for combination therapies.[7] This is often achieved by lowering the apoptotic threshold.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Incomplete dissolution of this compound. | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. Perform a solubility test. | |
| No significant cytotoxicity observed at expected concentrations. | The specific cell line is resistant. | Test a broader range of concentrations and extend the incubation time. Consider using a positive control known to induce apoptosis in that cell line. |
| The compound has degraded. | Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light. Use fresh dilutions for each experiment. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different mechanisms of cell death are being measured. | MTT measures metabolic activity, which can be affected by factors other than cell death. LDH release measures membrane integrity. Use multiple assays that measure different endpoints (e.g., Annexin V/PI for apoptosis) to get a comprehensive picture.[12] |
| Unexpected morphological changes in cells. | Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.1%). Run a solvent control. |
| Contamination. | Regularly check cell cultures for microbial contamination. |
Data on Analogous Compounds
Table 1: IC50 Values of Triptolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (approx.) | Exposure Time | Assay |
| HCT116 | Colon Cancer | 25-100 nM | 24-72h | Crystal Violet / Viability Assay |
| HT29 | Colon Cancer | 25-100 nM | 24-72h | Crystal Violet / Viability Assay |
| MDA-MB-231 | Triple Negative Breast Cancer | ~0.3 nM | 72h | MTS Assay |
| HepaRG | Hepatocellular Carcinoma | Concentration-dependent apoptosis | 24h | Annexin V/PI |
| Various Leukemia Cell Lines | Leukemia | < 100 nM | Not Specified | Apoptosis Assay |
Note: The IC50 values are approximate and can vary based on experimental conditions.[2][3][4]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Annexin V/PI Staining for Apoptosis
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.[5]
Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Predicted apoptotic signaling pathways induced by this compound.
References
- 1. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide Inhibits Proliferation and Migration of Colon Cancer Cells by Inhibition of Cell Cycle Regulators and Cytokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide Abrogates Growth of Colon Cancer and Induces Cell Cycle Arrest by Inhibiting Transcriptional Activation of E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide Decreases Cell Proliferation and Induces Cell Death in Triple Negative MDA-MB-231 Breast Cancer Cells [mdpi.com]
- 5. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camptothecin, triptolide, and apoptosis inducer kit have differential effects on mitochondria in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide sensitizes liver cancer cell lines to chemotherapy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triptonide facilitates autophagy-mediated apoptosis in esophageal squamous cell carcinoma by targeting the AMPK-mTOR-ULK1 axis: Role of triptonide on ESCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Triperiden solubility issues for assays
This guide provides troubleshooting and answers to frequently asked questions regarding solubility issues with Triperiden in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound (hydrochloride) powder won't dissolve directly in my aqueous assay buffer. What should I do?
A1: this compound hydrochloride has limited solubility in water.[1][2] It is standard practice to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous buffer for the final working concentration.[3][4] This method prevents the compound from precipitating out of solution.
Q2: Which organic solvent is best for creating a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a highly effective and commonly used solvent for creating high-concentration stock solutions of this compound and other similar organic molecules.[3][5][6] Ethanol can also be used, though DMSO is often preferred for its ability to dissolve a wide range of compounds.[7][8]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
A3: This "crashing out" is common when a concentrated organic stock is rapidly diluted into an aqueous medium.[3] To prevent this, perform a serial dilution. Instead of a single large dilution, first, create an intermediate dilution of your stock in the organic solvent (e.g., dilute a 10 mM stock to 1 mM in DMSO). Then, add a small volume of this intermediate stock to your pre-warmed medium.[3] It is also crucial to vortex or mix the solution immediately and thoroughly upon adding the compound.[4]
Q4: What is the maximum final concentration of DMSO my cells can tolerate?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxic effects.[3] However, this can be cell-type dependent. It is always critical to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your experimental samples, to account for any solvent effects.[3]
Q5: My solution is initially clear but becomes cloudy over time. What is happening?
A5: This delayed precipitation could be due to several factors, including temperature changes, prolonged storage in an aqueous solution, or interactions with buffer components.[3] Aqueous working solutions of this compound should ideally be prepared fresh for each experiment. Stock solutions in anhydrous DMSO are more stable and should be stored in aliquots at -20°C for short-term use or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[3][6]
Q6: Can I use heat or sonication to help dissolve my this compound?
A6: Yes, gentle heating and/or sonication can aid in the dissolution of this compound, especially if you observe precipitation during the preparation of your stock solution.[6]
Q7: Are there any other methods to improve this compound's solubility in my aqueous assay?
A7: Yes, using solubilizing agents like cyclodextrins can significantly improve the aqueous solubility of poorly soluble drugs.[9][10] Formulations containing SBE-β-CD (Sulfobutylether-β-cyclodextrin) have been shown to be effective for this compound.[5][6] These agents form inclusion complexes with the drug, enhancing its stability and solubility in water.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution into aqueous buffer | Low intrinsic water solubility; solvent shock. | Prepare a high-concentration stock in DMSO. Perform serial dilutions and add the final aliquot to your buffer with immediate, vigorous mixing.[3][4] |
| Solution becomes cloudy or forms precipitate over time | Compound is slowly crashing out of a supersaturated solution; instability in aqueous buffer. | Prepare aqueous working solutions fresh for each experiment. Do not store diluted aqueous solutions.[3] |
| Inconsistent assay results | Incomplete dissolution or precipitation of this compound leading to inaccurate final concentrations. | Visually inspect all solutions for clarity before use. Try using a solubilizing agent like SBE-β-CD to ensure complete dissolution.[5][11] |
| Cell toxicity observed in control wells | Final concentration of the organic co-solvent (e.g., DMSO) is too high. | Ensure the final DMSO concentration is at a non-toxic level, typically ≤0.1%. Always run a vehicle control with the equivalent solvent concentration.[3] |
Solubility Data
The following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent / System | Concentration | Observation | Citation |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (7.19 mM) | Clear solution | [5][6] |
| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (7.19 mM) | Clear solution | [5][6] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (7.19 mM) | Clear solution | [6] |
| Water (as Hydrochloride salt) | Slightly soluble | - | [1][2] |
| Methanol (as Hydrochloride salt) | Slightly soluble | - | [1] |
| Ethanol (as Hydrochloride salt) | Slightly soluble | - | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (MW: 347.92 g/mol )[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 3.48 mg of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, gentle warming or brief sonication can be applied.[6]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.[3][6] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
Objective: To prepare a 10 µM final working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Anhydrous DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of anhydrous DMSO to create a 100 µM intermediate stock. Vortex gently to mix.
-
Add 10 µL of the 100 µM intermediate stock solution to 990 µL of pre-warmed cell culture medium.
-
Immediately vortex the solution gently to ensure rapid and thorough mixing. This yields a final this compound concentration of 10 µM with 0.1% DMSO.
-
Use this working solution immediately for your experiment.
Visual Guides
Caption: A troubleshooting flowchart for addressing this compound precipitation issues.
Caption: this compound competitively blocks acetylcholine at muscarinic receptors.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. digicollections.net [digicollections.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triperiden Concentration for Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of Triperiden for its antiviral effects. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the reported antiviral activity of this compound?
This compound, also known as Norakin, has demonstrated antiviral activity, particularly against influenza A viruses.[1][2] Research has shown that it can reduce the infectivity of the A/PR/8/34 (H1N1) influenza strain in Madin-Darby canine kidney (MDCK) cells.[1]
Q2: What is the proposed mechanism of this compound's antiviral action?
The antiviral mechanism of this compound is believed to be indirect.[1][3] Instead of directly targeting viral proteins like hemagglutinin, this compound appears to inhibit viral infection by increasing the internal pH of the prelysosomal compartment in host cells.[1] This change in pH likely interferes with pH-dependent viral activities essential for infection.[1]
Q3: What are the reported effective and cytotoxic concentrations of this compound?
In studies with the influenza A/PR/8/34 (H1N1) strain in MDCK cells, the following concentrations have been reported:
| Parameter | Concentration | Effect | Reference |
| Antiviral Effect | 10⁻⁷ M | 10-fold reduction in infectivity | [1] |
| 10⁻⁵ M | Infectivity reduced to below 1% of control | [1] | |
| Cytotoxicity | ≥ 10⁻⁴ M | Cytotoxic effects observed | [1] |
Q4: How can I determine the optimal concentration of this compound for my specific virus and cell line?
To determine the optimal, non-cytotoxic concentration of this compound for your experimental setup, you should perform a dose-response study incorporating both an antiviral assay (e.g., Plaque Reduction Assay or TCID50 Assay) and a cytotoxicity assay.
Troubleshooting Guide
Problem 1: High variability in plaque numbers between replicate wells.
-
Possible Cause: Uneven cell monolayer, inaccurate virus dilution, or improper plate handling.
-
Solution: Ensure cells are seeded evenly to achieve a confluent monolayer before infection.[4][5] Use calibrated pipettes and perform serial dilutions carefully. When adding virus or overlay medium, do so gently to avoid disturbing the cell layer.[6]
Problem 2: No significant reduction in viral titer even at high this compound concentrations.
-
Possible Cause: The virus being tested is not susceptible to this compound's mechanism of action. The compound may have degraded.
-
Solution: Verify the antiviral spectrum of this compound. Since its mechanism involves altering intracellular pH, it may not be effective against all viruses.[1] Ensure the this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.
Problem 3: Significant cytotoxicity observed at concentrations expected to be non-toxic.
-
Possible Cause: The cell line used is more sensitive to this compound. The cytotoxicity assay itself is being affected by the compound.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or ATP-based assay) with a wide range of this compound concentrations on your specific cell line to establish its unique toxicity profile.[7][8] Some assay reagents can interact with the test compound; consider using an alternative cytotoxicity assay method to confirm results.
Problem 4: Difficulty in visualizing or counting plaques.
-
Possible Cause: Inappropriate incubation time, suboptimal staining, or the virus does not produce clear cytopathic effects (CPE) in the chosen cell line.[5]
-
Solution: Optimize the incubation period to allow for clear plaque formation.[6] Ensure the staining solution (e.g., crystal violet) is of the correct concentration and that the cells are properly fixed before staining.[6] If your virus does not cause clear CPE, consider using an immunofluorescence-based method to visualize infected cells.[4][9]
Experimental Protocols
I. Determining the 50% Cytotoxic Concentration (CC50) of this compound
This protocol outlines the steps to determine the concentration of this compound that causes a 50% reduction in cell viability.
-
Cell Seeding: Seed a 96-well plate with the host cells of interest at a density that will result in 80-90% confluency after 24 hours.[4][5]
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in cell culture medium. The concentration range should span the expected cytotoxic concentrations (e.g., from 1 µM to 500 µM).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period that matches the duration of your planned antiviral assay (e.g., 48-72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or a luciferase-based ATP assay, according to the manufacturer's instructions.[7][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and use regression analysis to determine the CC50 value.
II. Determining the 50% Inhibitory Concentration (IC50) of this compound using a Plaque Reduction Assay
This protocol is a standard method to quantify the antiviral efficacy of a compound.[6][10]
-
Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer on the day of infection.[6]
-
Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (typically 50-100 PFU per well).[10]
-
Treatment Preparation: In separate tubes, mix the diluted virus with an equal volume of various non-cytotoxic concentrations of this compound (determined from the CC50 assay). Also, prepare a virus-only control and a cell-only control.
-
Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-Triperiden mixtures. Incubate for 1 hour at 37°C to allow for virus adsorption.[6]
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of this compound. This restricts viral spread to adjacent cells.[6][10]
-
Incubation: Incubate the plates for 2-4 days, or until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.[6]
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value. The Selectivity Index (SI) can then be calculated as CC50 / IC50.
Visualizations
References
- 1. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. brainvta.tech [brainvta.tech]
- 6. benchchem.com [benchchem.com]
- 7. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Triperiden in Cell Culture
Welcome to the technical support center for the use of Triperiden in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and effective use of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a compound with dual activities; it functions as both an antiviral agent and an anticholinergic agent. In virology research, it is known to inhibit the replication of the influenza virus. Its antiviral mechanism of action involves targeting the viral hemagglutinin, preventing the conformational changes that are necessary for viral entry into the host cell. As an anticholinergic agent, this compound is also used in studies related to Parkinson's disease.
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring reproducible experimental results.
Solubility and Stock Solution Preparation:
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve this compound powder in DMSO to a desired concentration, for example, 10 mM. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Storage Recommendations:
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
| Storage Temperature | Shelf Life |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
This data is based on information from suppliers and should be used as a guideline.
Q3: How stable is this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the stability of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a small molecule in cell culture media can be influenced by several factors including:
-
Media Composition: Components in the media, such as amino acids or vitamins, can potentially react with the compound.
-
pH: The pH of the culture medium can affect the chemical stability of a compound.
-
Temperature: Experiments are typically conducted at 37°C, which can accelerate the degradation of some compounds.
-
Presence of Serum: Serum proteins may bind to the compound, which can either stabilize or destabilize it.
Given these variables, it is crucial to experimentally determine the stability of this compound in your specific cell culture system. Below is a table with hypothetical stability data to illustrate how such data might be presented.
Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100% | 100% |
| 4 | 95% | 92% |
| 8 | 88% | 85% |
| 24 | 75% | 70% |
| 48 | 60% | 55% |
| 72 | 45% | 40% |
Disclaimer: This table presents hypothetical data for illustrative purposes only. Researchers must perform their own stability studies.
Q4: What is the signaling pathway of this compound?
This compound has two known mechanisms of action:
-
Antiviral Activity: It directly targets the hemagglutinin protein of the influenza virus, inhibiting the pH-dependent conformational change required for the virus to fuse with the host cell membrane and release its genetic material. This is a direct interaction with a viral component rather than a host cell signaling pathway.
-
Anticholinergic Activity: As an anticholinergic agent, this compound likely acts as an antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). These are G-protein coupled receptors that are involved in numerous physiological processes. By blocking these receptors, this compound can modulate downstream signaling cascades.
Caption: Simplified signaling pathway for this compound's anticholinergic action.
Troubleshooting Guide
Q: My experimental results with this compound are inconsistent or show a loss of activity over time. What could be the cause?
Inconsistent results or a decrease in the expected effect of this compound can often be traced back to issues with its stability or handling. This troubleshooting workflow can help you identify the potential cause.
Caption: A workflow for troubleshooting inconsistent results with this compound.
Experimental Protocols
Protocol: How to Determine the Stability of this compound in Your Cell Culture Medium
This protocol provides a general method for assessing the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) or other suitable organic solvent for extraction
-
Internal standard (optional, but recommended for accurate quantification)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in your cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM). Prepare enough volume for all time points.
-
Set Up Time Points: Aliquot the working solution into separate sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the samples in a 37°C incubator with 5% CO₂. The T=0 sample should be processed immediately.
-
Sample Collection and Processing:
-
At each designated time point, remove the corresponding sample from the incubator.
-
Add an equal volume of cold acetonitrile (containing an internal standard, if used) to precipitate proteins and extract the this compound.
-
Vortex the sample vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS to quantify the amount of this compound remaining.
-
Create a standard curve of this compound in the same medium/acetonitrile mixture to accurately determine the concentration.
-
-
Data Calculation:
-
Calculate the concentration of this compound at each time point.
-
Determine the percentage of this compound remaining at each time point by normalizing to the concentration at T=0.
-
Plot the percentage of remaining this compound versus time to visualize the stability profile.
-
Technical Support Center: Triperiden Off-Target Effects in Cellular Models
Disclaimer: Direct, comprehensive studies on the off-target effects of Triperiden in cellular models are limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the known pharmacology of this compound as an anticholinergic (muscarinic antagonist) and an inhibitor of viral entry, as well as general principles of off-target screening for small molecules. This information is intended to guide researchers in designing experiments to identify and troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is known to have two primary mechanisms of action. It functions as an anticholinergic agent by acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2][3] Additionally, it has been shown to possess antiviral properties by inhibiting the entry of the influenza virus.
Q2: We are observing unexpected changes in cell proliferation in our cancer cell line treated with this compound. Could this be an off-target effect?
A2: It is possible. While not definitively documented for this compound, other muscarinic receptor antagonists have been shown to affect cell proliferation pathways, such as MAPK and Akt signaling, in various cancer cell lines.[4] This is because some cancer cells express muscarinic receptors and utilize acetylcholine as a growth factor.[4] Inhibition of these receptors could, therefore, impact cell growth. It is recommended to verify the expression of muscarinic receptors in your cell line.
Q3: Our cells are showing signs of cytotoxicity at concentrations where we don't expect to see an effect based on its known targets. What could be the cause?
A3: Cytotoxicity at high concentrations can be a result of off-target effects or non-specific interactions.[5] Anticholinergic compounds can sometimes lead to cellular stress responses if key signaling pathways are inadvertently inhibited.[3][6] It is also possible that the observed toxicity is related to the solvent used to dissolve this compound. A vehicle control experiment is crucial to rule this out.[5]
Q4: We are studying a cellular process that involves endocytosis. Could this compound be interfering with this process as an off-target effect?
A4: Given that one of this compound's primary actions is to inhibit viral entry, a process that often utilizes endocytic pathways, it is plausible that it could have broader effects on endocytosis. Some antiviral drugs that target viral entry can have off-target effects on acidophilic organelles like endosomes and lysosomes.[7][8] This could potentially interfere with other cellular processes that rely on these organelles.
Q5: How can we begin to identify potential off-target effects of this compound in our cellular model?
A5: A systematic approach is recommended. This can start with in silico predictions using computational tools to identify potential off-target interactions based on the chemical structure of this compound.[9] Experimentally, you can perform unbiased genome-wide screens or more targeted approaches.[10] Unbiased methods include proteomic profiling techniques to assess changes in protein expression or thermal stability (e.g., Cellular Thermal Shift Assay - CETSA) upon drug treatment.[10] For a more targeted approach, if you suspect a particular pathway is affected (e.g., a kinase pathway), you could use a kinase profiling service.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed (e.g., changes in cell morphology, adhesion, or migration)
| Potential Cause | Troubleshooting Step |
| Off-target muscarinic receptor effects | Verify the expression of all five muscarinic receptor subtypes (M1-M5) in your cell line using qPCR or Western blot.[11] |
| Impact on cytoskeleton dynamics | Perform immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin) to observe any structural changes after this compound treatment. |
| Alteration of cell adhesion molecules | Use a cell adhesion assay or analyze the expression levels of common adhesion molecules (e.g., cadherins, integrins) via flow cytometry or Western blot. |
| Non-specific membrane effects | Some lipophilic molecules can intercalate into the cell membrane, altering its properties and affecting various cellular processes.[7] This can be assessed using membrane fluidity assays. |
Issue 2: Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Cell line heterogeneity | Ensure you are using a consistent passage number of your cells, as receptor expression and signaling can change over time in culture.[5] |
| Compound stability and solubility | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Visually inspect for any precipitation in the media.[5] |
| Assay interference | The chemical properties of this compound may interfere with certain assay readouts (e.g., fluorescence-based assays). Run appropriate assay controls, including a no-cell control with the compound. |
Quantitative Data Summary
Table 1: Hypothetical Off-Target Profile of this compound
| Target Class | Specific Target | Assay Type | Binding Affinity (Ki) / Potency (IC50) |
| Primary Target | Muscarinic M1 Receptor | Radioligand Binding | 15 nM |
| Primary Target | Muscarinic M2 Receptor | Radioligand Binding | 25 nM |
| Primary Target | Muscarinic M3 Receptor | Radioligand Binding | 18 nM |
| Primary Target | Influenza HA | Viral Entry Assay | 5 µM |
| Potential Off-Target | Sigma-1 Receptor | Radioligand Binding | 1.2 µM |
| Potential Off-Target | hERG Channel | Electrophysiology | > 10 µM |
| Potential Off-Target | Kinase X | Kinase Activity Assay | 8 µM |
| Potential Off-Target | GPCR Y | Calcium Flux Assay | > 20 µM |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by observing the thermal stabilization of proteins upon ligand binding.
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another with a vehicle control for 1-2 hours.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of a specific protein of interest at each temperature point using Western blotting or quantify the entire soluble proteome using mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the control indicates target engagement.
Protocol 2: Kinase Profiling
To investigate if this compound has off-target effects on cellular kinases, a profiling service is often employed.
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity to a commercial kinase profiling service.
-
Screening: The service will screen this compound against a panel of hundreds of purified kinases, typically at a fixed ATP concentration. The assay format is often a radiometric or fluorescence-based activity assay.
-
Data Acquisition: The percentage of inhibition for each kinase at a given concentration of this compound is determined.
-
Hit Confirmation: For any significant "hits" (kinases that are inhibited above a certain threshold), a dose-response curve is generated to determine the IC50 value.
-
Data Analysis: The results are often visualized as a "kinome map" to show the selectivity of the compound across the human kinome.
Signaling Pathways and Visualizations
Potential Off-Target Effect on MAPK/ERK Pathway
As some muscarinic receptors can signal through the MAPK/ERK pathway, off-target effects of this compound could potentially modulate this cascade. The following diagram illustrates a hypothetical scenario where this compound inadvertently inhibits a receptor tyrosine kinase (RTK), leading to downstream effects.
General Workflow for Off-Target Identification
The following diagram outlines a logical workflow for identifying and validating potential off-target effects of a small molecule like this compound.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Managing Anticholinergic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting viral entry as a strategy for broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Variability in Triperiden efficacy against different viral strains
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments with Triperiden (also known as Norakin). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the variability in this compound's efficacy against different viral strains.
Frequently Asked Questions (FAQs)
Q1: Against which viral strains has this compound shown efficacy?
A1: this compound has demonstrated antiviral activity primarily against influenza A and B viruses.[1][2] Research has shown that it can significantly reduce the infectivity of influenza A/PR/8/34 (H1N1) in Madin Darby canine kidney (MDCK) cells.[1] It also inhibits the primary transcription of influenza A/FPV/Weybridge and influenza B/Japan/73.[2] Additionally, in vivo studies in mice have shown a protective effect of this compound against Sindbis virus infection, although it did not inhibit Sindbis virus replication in BHK 21/C13 cells.[3] No protective effect was observed against Mengo virus in mice.[3]
Q2: What is the proposed mechanism of action for this compound's antiviral activity?
A2: The primary mechanism of this compound's antiviral action is believed to be the elevation of intracellular pH in the host cell's prelysosomal compartments.[1] This increase in pH is thought to inhibit the early stages of the viral life cycle, specifically the uncoating and primary transcription of the viral genome, which are pH-dependent processes for certain viruses like influenza.[1][2] It is suggested that this compound does not directly interact with the viral hemagglutinin.[1]
Q3: Is there evidence of cross-resistance between this compound and other antiviral drugs?
A3: Yes, there is evidence of limited cross-resistance between this compound and rimantadine, another antiviral agent that targets the M2 ion channel of influenza A virus. Rimantadine-resistant mutants of influenza A have shown some degree of resistance to this compound, and vice versa.[2] This suggests that while their modes of action are not identical, there may be some overlap in their antiviral mechanisms.[2]
Q4: What are the typical effective concentrations of this compound in in vitro assays?
A4: For influenza A/PR/8/34 (H1N1) virus in MDCK cells, a concentration of 10⁻⁷ M this compound reduced infectivity by a factor of 10, and at 10⁻⁵ M, the infectivity was below 1% of the control.[1] For inhibiting the primary transcription of influenza A/FPV/Weybridge and influenza B/Japan/73, a concentration of 20 µg/ml was used.[2] It is important to note that cytotoxic effects have been observed at higher concentrations (≥ 10⁻⁴ M).[1]
Data on this compound Efficacy
| Virus Strain | Model System | Effective Concentration | Observed Effect | Citation |
| Influenza A/PR/8/34 (H1N1) | MDCK cells | 10⁻⁷ M | 10-fold reduction in infectivity | [1] |
| 10⁻⁵ M | >99% reduction in infectivity | [1] | ||
| Influenza A/FPV/Weybridge | Cell culture | 20 µg/ml | Strong inhibition of primary transcription | [2] |
| Influenza B/Japan/73 | Cell culture | 20 µg/ml | Strong inhibition of primary transcription | [2] |
| Sindbis Virus | ABD2F1 mice | 2.5 or 5.0 mg/kg (twice daily) | Protection from death | [3] |
| BHK 21/C13 cells | Up to 10 µg/ml | No inhibition of replication | [3] | |
| Mengo Virus | Mice | 1.25-50.0 mg/kg | No protective effect | [3] |
Experimental Protocols
Protocol: In Vitro Influenza Virus Inhibition Assay using this compound
This protocol outlines a general procedure for assessing the antiviral activity of this compound against influenza virus in a cell culture model.
1. Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound (Norakin)
-
Phosphate Buffered Saline (PBS)
-
MTT or other viability assay reagents
-
96-well cell culture plates
2. Cell Culture and Seeding:
-
Maintain MDCK cells in DMEM supplemented with 10% FBS.
-
Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
3. Cytotoxicity Assay:
-
Prepare serial dilutions of this compound in DMEM.
-
Add the dilutions to a 96-well plate of confluent MDCK cells.
-
Incubate for the same duration as the antiviral assay.
-
Assess cell viability using an MTT assay to determine the 50% cytotoxic concentration (CC50).
4. Antiviral Assay (Plaque Reduction or Yield Reduction):
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Wash the confluent MDCK cell monolayer with PBS.
-
Infect the cells with influenza virus at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the different concentrations of this compound (below the CC50) to the wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
For Plaque Reduction Assay: After incubation, fix and stain the cells to visualize and count plaques.
-
For Virus Yield Reduction Assay: Harvest the supernatant at different time points post-infection and titrate the virus using a TCID50 assay.
5. Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) of this compound from the dose-response curve.
-
Determine the selectivity index (SI) by dividing the CC50 by the IC50.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | - Inconsistent cell health or density.- Variation in virus titer.- Instability of this compound solution. | - Ensure consistent cell seeding and confluency.- Use a freshly titrated virus stock for each experiment.- Prepare fresh dilutions of this compound for each assay. |
| No antiviral activity observed | - The viral strain is not susceptible to pH-dependent inhibition.- this compound concentration is too low.- The assay endpoint is not appropriate for the mechanism of action. | - Confirm that the virus requires a low pH for entry/uncoating.- Perform a dose-response experiment with a wider range of concentrations.- Focus on early events in the viral life cycle, such as primary transcription or virus yield at early time points. |
| High cytotoxicity observed at effective antiviral concentrations | - The cell line is particularly sensitive to this compound.- Incorrect determination of CC50. | - Test the compound in a different susceptible cell line.- Re-evaluate the cytotoxicity in parallel with every antiviral assay. Ensure the incubation time for the cytotoxicity assay matches the antiviral assay. |
| Inconsistent results with different virus stocks | - Presence of drug-resistant variants in the virus population. | - Sequence the relevant viral genes (e.g., M2) to check for resistance mutations.- Use a well-characterized, low-passage virus stock. |
Visualizations
Caption: Experimental workflow for in vitro antiviral testing of this compound.
Caption: Proposed mechanism of action of this compound against influenza virus.
Caption: Troubleshooting logic for variability in this compound efficacy.
References
- 1. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of Norakin on the reproduction of influenza A and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by Norakin (this compound) of Sindbis virus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Triperiden precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Triperiden in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution, prepared in DMSO, has formed a precipitate. What are the common causes for this?
Precipitation of this compound from a DMSO stock solution can be attributed to several factors:
-
Low Aqueous Solubility: this compound, as a weakly basic compound, likely has low intrinsic solubility in aqueous solutions. If your DMSO stock was diluted with an aqueous buffer or cell culture medium, the change in solvent polarity can cause the compound to precipitate.
-
pH Shift: The solubility of weakly basic drugs like this compound is highly dependent on the pH of the solution. When a DMSO stock is diluted into a buffered solution, the resulting pH may be above the pKa of this compound, causing it to convert to its less soluble free base form.
-
Concentration Exceeding Solubility Limit: The final concentration of this compound in the aqueous solution may have exceeded its solubility limit at that specific pH and temperature.
-
Temperature Effects: A decrease in temperature can reduce the solubility of many compounds, potentially leading to precipitation, especially during freeze-thaw cycles.[1][2][3]
-
Solvent Quality: The presence of water in the DMSO stock can reduce the compound's solubility in the stock solution itself.[4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound.[5] For in vivo experiments, specific formulations involving co-solvents are often necessary to maintain solubility upon further dilution.
Q3: How should I properly store my this compound stock solution to prevent precipitation?
Proper storage is crucial for maintaining the integrity of your this compound stock solution:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6][7]
-
Storage Temperature: For long-term storage (up to 6 months), it is recommended to store DMSO stock solutions at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.[5][6]
-
Protection from Light and Moisture: Store vials in the dark to prevent photodegradation. Ensure vials are tightly sealed to minimize the absorption of atmospheric moisture, which can affect the stability and solubility of the compound.[3]
Troubleshooting Guide
Issue: Precipitation observed after diluting DMSO stock solution into an aqueous medium (e.g., PBS, cell culture media).
This is a common issue arising from the poor aqueous solubility of many organic compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Detailed Steps:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment.
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a minimal amount is necessary to maintain the solubility of the compound. Try to keep the final DMSO concentration between 0.1% and 0.5%, but always perform a vehicle control to assess cellular tolerance.
-
Adjust the pH of the Aqueous Medium: Since this compound is a weak base, its solubility increases in acidic conditions. If your experimental conditions permit, lowering the pH of your PBS or culture medium may help to keep the compound in its more soluble protonated (salt) form.
-
Utilize Co-solvents: For challenging compounds, a co-solvent system can be effective. A common strategy is to first make a concentrated stock in 100% DMSO, and then perform an intermediate dilution in a solvent like ethanol (B145695) or a non-ionic surfactant such as Tween-80 or PEG300 before the final dilution into the aqueous medium.
-
Mechanical Assistance: Gentle warming (e.g., to 37°C) and brief sonication can help to redissolve small amounts of precipitate. However, be cautious as excessive heat can degrade the compound.
Issue: Precipitation observed in the concentrated DMSO stock solution.
Precipitation directly in the DMSO stock is less common but can occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation in DMSO stock.
Detailed Steps:
-
Review Storage and Handling: Ensure that the stock solution was aliquoted to minimize freeze-thaw cycles and stored at the recommended temperature (-20°C for short-term, -80°C for long-term).[6][7]
-
Check Stock Concentration: The concentration of your stock solution may be too high, exceeding the solubility limit of this compound in DMSO, especially if stored at lower temperatures. The solubility of this compound in DMSO has been reported to be as high as 33.33 mg/mL (95.80 mM), but this may require sonication to achieve.[5] Consider preparing a new stock at a slightly lower concentration.
-
Assess DMSO Quality: Use anhydrous, high-purity DMSO for preparing stock solutions. The presence of water can significantly decrease the solubility of hydrophobic compounds in DMSO.[4]
-
Gentle Warming and Sonication: Gently warming the vial to room temperature or in a 37°C water bath, followed by brief sonication, can often redissolve the precipitate.[6]
Data and Protocols
Quantitative Data Summary
| Parameter | Solvent/System | Value | Reference |
| Solubility | DMSO | ≥ 33.33 mg/mL (95.80 mM) (with sonication) | [5] |
| Solubility | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.19 mM) | [6] |
| Solubility | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.19 mM) | [6] |
| Solubility | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.19 mM) | [6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (for in vitro use)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protecting tubes. Store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Formulation for in vivo Administration
This protocol is an example and should be optimized for your specific experimental needs and animal model.
-
Prepare a Concentrated DMSO Stock: Prepare a concentrated stock of this compound in 100% DMSO (e.g., 25 mg/mL) following Protocol 1.
-
Prepare the Vehicle: In a separate sterile tube, prepare the vehicle by sequentially adding and mixing the following components: 40% PEG300, 5% Tween-80, and 45% saline.
-
Dilution: Add the required volume of the concentrated this compound DMSO stock to the vehicle to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the vehicle.
-
Mixing: Vortex the final solution thoroughly to ensure homogeneity. The solution should be clear.
-
Administration: Use the freshly prepared solution for administration. Do not store this formulation for extended periods.
Disclaimer: These protocols and troubleshooting guides are intended for research purposes only. It is essential to validate these procedures in your own laboratory setting and for your specific application. Always consult relevant safety data sheets (SDS) before handling any chemical compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. scribd.com [scribd.com]
- 4. d-nb.info [d-nb.info]
- 5. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Triperiden's effect on cell viability
Topic: How to Minimize Triperiden's Effect on Cell Viability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound (also known as Norakin). The focus is on identifying and mitigating cytotoxic effects to ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on cell viability?
This compound is an anticholinergic agent primarily used as an antiparkinsonism drug.[1] In a research context, it has also been studied for its antiviral activities, particularly against influenza A viruses.[1][2]
While effective in certain models, this compound can exhibit cytotoxicity at higher concentrations. Studies have shown that cytotoxic effects in Madin-Darby Canine Kidney (MDCK) cells occur at concentrations of 10⁻⁴ M or greater.[2] The primary mechanism of its antiviral action is thought to be an increase in the intracellular pH of prelysosomal compartments, which inhibits viral uncoating.[2] This alteration of cellular pH homeostasis could be a contributing factor to its cytotoxicity at higher doses. As an anticholinergic drug, it blocks the action of acetylcholine, a key neurotransmitter, which can lead to a variety of systemic side effects, though the direct translation of these to in vitro cytotoxicity requires specific investigation.[3][4][5][6]
Q2: How can I determine the optimal, non-toxic working concentration of this compound for my cell line?
The optimal concentration is cell-type dependent and must be determined empirically. The recommended approach is to perform a dose-response curve to identify the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration.
Key Steps:
-
Select a wide concentration range: Based on literature, start with a range spanning from well below to well above the reported cytotoxic concentration (e.g., 10⁻⁸ M to 10⁻³ M).[2]
-
Choose an appropriate viability assay: An MTT or WST-1 assay is a good starting point for assessing metabolic activity.[7]
-
Define exposure time: Test viability at different time points relevant to your planned experiments (e.g., 24, 48, and 72 hours).[8]
-
Analyze the data: Plot cell viability against this compound concentration to determine the IC50. The optimal working concentration should be well below the level where significant cytotoxicity is observed.
Q3: What are the potential underlying mechanisms of this compound-induced cytotoxicity?
While specific pathways for this compound are not extensively documented, general mechanisms of drug-induced cytotoxicity often involve:
-
Mitochondrial Dysfunction: Many compounds can impair mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.[9][10][11]
-
Caspase-Dependent Apoptosis: The mitochondrial (intrinsic) pathway of apoptosis is a common route for drug-induced cell death, culminating in the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3).[12][13][14]
-
Alteration of Intracellular pH: As reported, this compound can raise the pH in acidic vesicles like prelysosomes.[2] Significant disruption of cellular pH can interfere with enzyme function, protein trafficking, and overall cellular homeostasis, leading to stress and cell death.
Q4: Are there any general strategies to mitigate this compound's cytotoxicity while studying its primary effects?
Minimizing cytotoxicity is crucial for distinguishing the intended pharmacological effect from a general toxic response. Consider the following strategies:
-
Optimize Concentration and Duration: Use the lowest effective concentration of this compound for the shortest possible duration required to observe the desired effect.
-
Control for Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration is non-toxic to your cells (typically <0.5%). Always include a vehicle-only control in your experiments.[15][16]
-
Use Serum-Free Media for Assay Endpoint: Components in serum can sometimes interfere with viability assays. If feasible for your cell type and assay, switch to serum-free media during the final assay steps.[17]
-
Consider Co-treatment with Antioxidants: If you hypothesize that oxidative stress is a component of the cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection. This must be validated to ensure it does not interfere with this compound's primary mechanism of action.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results between replicate wells. | 1. Inconsistent cell seeding density.2. Pipetting errors or introduction of air bubbles.3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before plating. Verify cell counts.2. Use calibrated pipettes and practice careful, consistent pipetting technique.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Cell viability results (e.g., from MTT assay) do not match visual observations under the microscope. | 1. The assay is measuring metabolic activity, not necessarily cell death. A compound can inhibit metabolism without immediately killing the cell.[18]2. The chosen assay is not sensitive enough for your cell type or drug mechanism.3. Interference from the compound with the assay chemistry. | 1. Complement the metabolic assay with a direct measure of cell death, such as a Trypan Blue exclusion assay or an Annexin V/PI stain to assess apoptosis and necrosis.[17]2. Consider an alternative assay, like a luminescent ATP-based assay, which measures a different parameter of cell health.[19]3. Run a control with this compound in cell-free media with the assay reagents to check for direct chemical reactions. |
| Unexpectedly high cytotoxicity even at low this compound concentrations. | 1. The cell line is particularly sensitive to anticholinergic effects or pH changes.2. The this compound stock solution may have degraded or is at an incorrect concentration.3. Contamination of cell culture or reagents. | 1. Test the compound on a different, more robust cell line to see if the effect is universal.2. Prepare a fresh stock solution from a reliable source and verify its concentration. Store aliquots appropriately.3. Perform routine checks for mycoplasma and other contaminants. Use fresh media and reagents. |
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound Cytotoxicity
The following table provides a template with hypothetical data illustrating how to present the results from a dose-response experiment. Researchers must generate this data for their specific cell line and experimental conditions.
| Cell Line | Exposure Time (hours) | IC50 (µM) | Maximum Non-Toxic Concentration (µM) | Assay Used |
| MDCK (Canine Kidney) | 24 | 125 | 50 | MTT |
| 48 | 98 | 25 | MTT | |
| 72 | 75 | 10 | MTT | |
| SH-SY5Y (Human Neuroblastoma) | 24 | 150 | 75 | WST-1 |
| 48 | 110 | 50 | WST-1 | |
| 72 | 88 | 20 | WST-1 |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by mitochondrial dehydrogenases.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol (B130326) solution) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis/Necrosis
This flow cytometry-based method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed and treat cells with this compound in a 6-well plate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for optimizing this compound concentration and minimizing cytotoxicity.
Potential Signaling Pathway for Drug-Induced Cytotoxicity
Caption: A potential intrinsic apoptosis pathway for drug-induced cytotoxicity.
Troubleshooting Logic for Unexpected Cytotoxicity
References
- 1. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goodrx.com [goodrx.com]
- 4. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 5. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]
- 6. Anticholinergics (procyclidine, trihexyphenidyl) | Parkinson's UK [parkinsons.org.uk]
- 7. kosheeka.com [kosheeka.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Triptolide alters mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The emerging role of mitochondria in the pharmacological and toxicological effects of Tripterygium wilfordii Hook F: functions, targets and new therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Triperiden Dosage in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Triperiden dosage in rodent models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a compound with dual activity. It functions as an anticholinergic agent, specifically a muscarinic M1 receptor antagonist, and also exhibits antiviral properties against the influenza virus.[1] As an anticholinergic, it is investigated for its potential therapeutic effects in models of Parkinson's disease by counteracting the relative overactivity of acetylcholine (B1216132) in the brain.[2] Its antiviral mechanism involves targeting the hemagglutinin of the influenza virus, inhibiting the conformational change that is necessary for viral entry into host cells.[1]
Q2: What are the typical routes of administration for this compound in rodents?
Based on available toxicological data and protocols for similar anticholinergic drugs, the most common routes of administration for this compound in rodent models are oral (p.o.) and intraperitoneal (i.p.). The choice of administration route will depend on the specific experimental design, the desired pharmacokinetic profile, and the formulation of the this compound solution.
Q3: How should this compound be prepared for in vivo administration?
For intraperitoneal injections, this compound can be dissolved in a sterile isotonic saline solution. For oral administration, it can be dissolved in purified water or another appropriate vehicle. It is crucial to ensure the solution is sterile and at room temperature before administration to minimize discomfort to the animal. The concentration should be calculated to ensure the desired dose is administered in a volume appropriate for the size of the animal (e.g., typically 5-10 mL/kg for rats and 10 mL/kg for mice for i.p. injections).
Q4: What is a safe starting dose for this compound in rats and mice?
Determining a safe starting dose is critical. The 50% lethal dose (LD50) provides a reference for acute toxicity. It is recommended to start with a dose that is significantly lower than the LD50, typically 1/10th or less, and perform a dose-escalation study to determine the optimal effective and non-toxic dose for your specific model.
Troubleshooting Guides
Issue 1: Animals exhibit excessive sedation or ataxia after this compound administration.
-
Possible Cause: The administered dose is too high, leading to significant central nervous system depression. Ataxia and altered sleep time are known toxic effects at higher doses.[3]
-
Troubleshooting Steps:
-
Reduce the Dose: Immediately lower the dosage in subsequent experiments. A 25-50% reduction is a reasonable starting point.
-
Monitor Closely: Observe the animals for the duration of the expected drug effect for any signs of severe CNS depression.
-
Dose-Response Curve: If not already done, perform a dose-response study to identify the minimal effective dose that does not produce these adverse effects.
-
Check Vehicle: Ensure the vehicle used for dissolving this compound is not contributing to the observed effects.
-
Issue 2: Inconsistent or no observable effect of this compound in a Parkinson's disease model.
-
Possible Cause: The dose may be too low, the administration route may not be optimal, or the timing of administration relative to behavioral testing is not appropriate.
-
Troubleshooting Steps:
-
Increase the Dose: Gradually increase the dose in subsequent cohorts, while carefully monitoring for any adverse effects. Refer to the dosage tables for guidance based on related compounds.
-
Verify Administration Technique: Ensure proper administration technique to confirm the full dose is being delivered. For i.p. injections, ensure the injection is into the peritoneal cavity and not into the intestines or subcutaneous fat.
-
Adjust Timing: The time to peak effect can vary. Consider adjusting the time between this compound administration and behavioral testing. A pilot study to determine the pharmacokinetic profile in your specific rodent strain can be beneficial.
-
Review Model Induction: Confirm that the Parkinson's disease model (e.g., 6-OHDA or MPTP lesioning) has been successfully induced and is producing the expected behavioral deficits at baseline.
-
Issue 3: Signs of anticholinergic side effects such as dry mouth (observed as excessive grooming of the snout) or reduced urination/defecation.
-
Possible Cause: These are common peripheral side effects of muscarinic receptor antagonists.
-
Troubleshooting Steps:
-
Hydration: Ensure animals have easy access to water. For more severe cases, administration of subcutaneous fluids may be necessary.
-
Dose Adjustment: A lower dose may still be effective for the desired central effects while minimizing peripheral side effects.
-
Model-Specific Considerations: In behavioral paradigms that rely on food or water rewards, these side effects can impact motivation and performance. Consider using highly palatable rewards or alternative behavioral tests.
-
Quantitative Data Summary
Table 1: Acute Toxicity Data for this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Observed Toxic Effects | Reference |
| Rat | Oral | 170 | Ataxia, altered sleep time, hypermotility, diarrhea | [3] |
| Mouse | Oral | 67 | Somnolence, altered sleep time, hypermotility, diarrhea | [3] |
| Mouse | Intraperitoneal | 67 | Not specified | [3] |
Table 2: Dosage of the Related M1 Antagonist Biperiden in Rodent Models (for reference)
| Animal Model | Species | Dose (mg/kg) | Route of Administration | Observed Effect |
| 6-OHDA-Induced Parkinson's Disease | Rat | 2.5 - 10 | Intraperitoneal (i.p.) | Amelioration of motor deficits |
| Haloperidol-Induced Catalepsy | Rat | Not specified | Not specified | Inhibition of catalepsy |
| Cholinergic Cognitive Impairment | Rat | 3 | Intraperitoneal (i.p.) | Selective impairment in a delayed non-matching to position task |
| Ethanol Conditioned Place Preference | Mouse | 1.0, 5.0, 10.0 | Not specified | Blocked the expression of ethanol-induced CPP |
Experimental Protocols
Protocol 1: Establishing a Parkinson's Disease Model and Administering this compound
This protocol provides a general workflow for using this compound in a neurotoxin-induced model of Parkinson's disease.
1. Induction of Parkinsonism (Example: 6-OHDA Model in Rats)
- Acclimatization: House male Wistar or Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions.
- Anesthesia and Surgery: Anesthetize the rat (e.g., with Ketamine/Xylazine). Secure the animal in a stereotaxic frame.
- Neurotoxin Injection: Administer a unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra to induce degeneration of dopaminergic neurons.
- Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow 2-3 weeks for the lesion to stabilize.
- Lesion Confirmation: Confirm the lesion through behavioral testing, such as apomorphine- or amphetamine-induced rotation tests.
2. This compound Administration and Behavioral Testing
- Preparation of this compound: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration.
- Administration: Administer the this compound solution via intraperitoneal (i.p.) injection at a volume of 5-10 mL/kg. A vehicle-only group should be included as a control.
- Behavioral Assessment: 30-60 minutes after injection, perform behavioral tests to assess motor function. Common tests include:
- Rotarod Test: To assess motor coordination and balance.
- Cylinder Test: To evaluate forelimb asymmetry and use.
- Open Field Test: To measure locomotor activity and exploratory behavior.
- Data Analysis: Compare the performance of the this compound-treated group with the vehicle-treated group to determine the effect of the compound on motor deficits.
Protocol 2: Evaluating the Antiviral Efficacy of this compound in an Influenza Mouse Model
This protocol outlines a general procedure for assessing the in vivo antiviral activity of this compound.
1. Influenza Virus Infection
- Animal Model: Use an appropriate mouse strain susceptible to the chosen influenza A virus strain (e.g., BALB/c or C57BL/6).
- Virus Inoculation: Anesthetize the mice and intranasally inoculate them with a non-lethal dose of a mouse-adapted influenza A virus. A control group should be inoculated with a sterile vehicle (e.g., PBS).
2. This compound Treatment
- Treatment Regimen: Begin treatment with this compound at a predetermined time post-infection (e.g., 4 hours or 24 hours). Administer this compound daily for a specified duration (e.g., 5-7 days).
- Administration: Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).
3. Efficacy Assessment
- Monitoring: Monitor the mice daily for signs of illness, including weight loss, changes in activity, and mortality.
- Viral Titer: At selected time points post-infection, euthanize a subset of mice from each group and collect lung tissue to determine viral titers using methods such as a plaque assay or TCID50 assay.
- Lung Histopathology: Collect lung tissue for histopathological analysis to assess the degree of inflammation and tissue damage.
- Data Analysis: Compare the weight loss, survival rates, lung viral titers, and lung pathology scores between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: M1 Muscarinic Receptor Antagonist Signaling Pathway.
Caption: General Experimental Workflow for this compound in Rodent Models.
References
Issues with Triperiden batch-to-batch variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of Triperiden. Ensuring the consistency and reliability of experimental results is paramount in scientific research. This resource offers detailed methodologies and data-driven insights to help identify, troubleshoot, and mitigate variability in your this compound batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a compound with a dual mechanism of action. It is known as an anticholinergic agent, specifically a muscarinic acetylcholine (B1216132) receptor antagonist.[1][2][3] This means it blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors in both the central and peripheral nervous systems.[1][2] Additionally, this compound has demonstrated antiviral properties, particularly against the influenza virus.[4] Its antiviral effect is suggested to be related to an increase in the internal pH of prelysosomal compartments, which inhibits the virus's ability to infect cells.[5]
Q2: What are the common experimental applications of this compound?
A2: Given its dual mechanism of action, this compound is used in two main areas of research. Its anticholinergic properties make it a tool for studying the cholinergic system and its role in various physiological processes. It has been investigated for its potential in treating Parkinson's disease and drug-induced extrapyramidal symptoms.[2][6] In virology, this compound is used as an investigational antiviral agent to study the replication of influenza A and B viruses, as well as the measles virus.[4]
Q3: What are the potential sources of batch-to-batch variability with this compound?
A3: Batch-to-batch variability of a chemical compound like this compound can arise from several factors during synthesis and purification. These can include:
-
Purity: The percentage of the active compound versus impurities.
-
Impurity Profile: The nature and concentration of different impurities.
-
Polymorphism: The existence of different crystalline forms, which can affect solubility and bioavailability.
-
Solvent Content: Residual solvents from the manufacturing process.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from the supplier to assess these parameters.[7][8][9][10][11]
Q4: Why is a Certificate of Analysis (CoA) important when working with this compound?
A4: A Certificate of Analysis (CoA) is a critical document that provides detailed information about a specific batch of a compound.[7][8][9][10][11] For this compound, the CoA should provide quantitative data on its purity (e.g., by HPLC), identity (e.g., by NMR or Mass Spectrometry), and potentially other parameters like residual solvent content and appearance. Comparing the CoA for different batches can help you identify potential sources of variability in your experimental results. Always request and review the CoA before starting experiments with a new batch.[7][8][9]
Troubleshooting Guide: Inconsistent Experimental Results
Q5: I am observing significant variability in the potency (e.g., IC50) of this compound between different experimental runs. What could be the cause?
A5: Inconsistent potency is a common issue that can be attributed to several factors.[12][13][14][15][16] Here is a systematic approach to troubleshoot this problem:
-
Possible Cause 1: Batch-to-Batch Variability of this compound.
-
Troubleshooting Step: Compare the Certificates of Analysis (CoAs) of the different batches you have used. Look for differences in purity, impurity profiles, or any other specified parameters.
-
-
Possible Cause 2: Inconsistent Compound Handling.
-
Troubleshooting Step: Ensure that your stock solutions are prepared fresh and consistently for each experiment. This compound's stability in solution over time should be considered. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Cell-Based Assay Variability.
-
Possible Cause 4: Assay Reagent Variability.
-
Troubleshooting Step: Check the expiration dates and storage conditions of all assay reagents, including cell culture media, serum, and detection reagents.
-
Below is a workflow diagram to guide your troubleshooting process:
Data Presentation: Hypothetical Batch-to-Batch Variability
The following table summarizes hypothetical data from the Certificates of Analysis for two different batches of this compound to illustrate potential sources of variability.
| Parameter | Batch A | Batch B | Potential Impact of Variability |
| Purity (HPLC) | 99.5% | 98.2% | Lower purity in Batch B could lead to a perceived decrease in potency. |
| Major Impurity | 0.2% (Impurity X) | 0.8% (Impurity Y) | Different impurities could have their own biological activities, confounding results. |
| Solubility (DMSO) | >50 mg/mL | ~40 mg/mL | Differences in solubility could affect the actual concentration in stock solutions. |
| Appearance | White crystalline solid | Off-white powder | May indicate the presence of impurities or degradation. |
Experimental Protocols
Detailed Protocol: Plaque Reduction Assay for Antiviral Activity of this compound
This protocol is designed to assess the antiviral activity of this compound against the influenza virus by quantifying the reduction in viral plaques in a cell culture model.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/PR/8/34 H1N1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
This compound (with Certificate of Analysis)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Agarose (B213101) (low melting point)
-
Crystal Violet staining solution
-
6-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free DMEM to achieve the desired final concentrations for the assay.
-
-
Virus Infection and Treatment:
-
Wash the confluent MDCK cell monolayers with PBS.
-
In separate tubes, pre-incubate the virus (at a concentration that yields 50-100 plaques per well) with an equal volume of each this compound dilution for 1 hour at 37°C.
-
Infect the cells with the virus-Triperiden mixtures. Include a virus-only control and a mock-infected control.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% low-melting-point agarose containing the respective concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Quantification:
-
Fix the cells with 10% formalin for 1 hour.
-
Remove the agarose overlay and stain the cell monolayer with 0.1% crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the log of the this compound concentration.
-
Mandatory Visualization
Signaling Pathway Diagram: Anticholinergic Action of this compound
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5).[22][23][24][25] The diagram below illustrates the general signaling pathway that this compound inhibits.
References
- 1. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biperiden - Wikipedia [en.wikipedia.org]
- 3. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 8. Certificate of analysis - Wikipedia [en.wikipedia.org]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. inecta.com [inecta.com]
- 11. artsyltech.com [artsyltech.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Factors influencing nominal effective concentrations of chemical compounds in vitro: cell concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Probing the links between in vitro potency, ADMET and physicochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. pnas.org [pnas.org]
Technical Support Center: Interference of Triperiden with Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter potential interference from the antiviral and anticholinergic agent, Triperiden, in fluorescence-based assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a compound with a dual mechanism of action. It functions as an inhibitor of influenza virus multiplication by targeting the viral hemagglutinin and preventing its conformational change at acidic pH.[1] Additionally, this compound is recognized as an anticholinergic agent used in the management of Parkinsonism.[1]
Q2: Can this compound interfere with my fluorescence-based assay?
While there is a lack of specific published data on the intrinsic fluorescence or quenching properties of this compound, it is prudent to consider potential interference in any fluorescence-based assay. Many small molecules can interfere with fluorescence assays through various mechanisms, including autofluorescence, quenching, and light scattering.[2][3][4] Some piperidine (B6355638) derivatives, a structural feature of this compound, have been shown to possess fluorescent properties, although this is highly dependent on the specific chemical structure.[5][6]
Q3: What are the common types of interference that a compound like this compound could cause?
The most common types of interference in fluorescence assays are:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the assay's fluorophore, leading to a false positive signal.[2]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in the signal and potentially a false negative result.[7][8] This can occur through dynamic (collisional) or static (complex formation) quenching.[8]
-
Light Scattering: The compound, if not fully soluble or if it forms aggregates, can scatter the excitation light, leading to an artificially high signal.[3]
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.
Problem 1: Higher than expected fluorescence signal in the presence of this compound.
This could be due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Workflow for Suspected Autofluorescence
Caption: A logical workflow to diagnose and mitigate autofluorescence from a test compound.
Solutions:
-
Run a "this compound only" control: Prepare a sample containing this compound at the same concentration used in your assay, in the same assay buffer, but without the fluorescent probe. Measure the fluorescence at the same excitation and emission wavelengths. A signal significantly above the buffer blank indicates that this compound is autofluorescent under your experimental conditions.
-
Shift to a longer wavelength fluorophore: Autofluorescence is often more pronounced in the blue and green regions of the spectrum.[3] If possible, switch to a red or far-red fluorescent probe, as this can often reduce the interference from compound autofluorescence.
-
Perform a counter-screen: If the assay allows, perform a version of the experiment without the fluorescent reporter to see if this compound still produces a signal.
-
Use spectral unmixing: If you have access to a spectrophotometer or a microscope with spectral imaging capabilities, you can measure the emission spectrum of this compound and use software to subtract its contribution from your experimental signal.
Problem 2: Lower than expected fluorescence signal in the presence of this compound.
This could be due to fluorescence quenching by this compound.
Troubleshooting Workflow for Suspected Fluorescence Quenching
Caption: A decision tree for identifying and addressing fluorescence quenching by a test compound.
Solutions:
-
Run a "Fluorophore + this compound" control: Prepare a sample containing your fluorescent probe at the assay concentration and add this compound at the test concentration, without any biological components of the assay. Compare the fluorescence intensity to a sample with the fluorophore alone. A significant decrease in fluorescence suggests quenching.
-
Vary the concentration of this compound: If experimentally possible, perform a dose-response of this compound's effect on the fluorophore's signal. This can help to understand the concentration at which quenching becomes a significant issue.
-
Change the fluorophore: Some fluorophores are more susceptible to quenching than others. If possible, try a different fluorescent dye with a different chemical structure.
-
Use kinetic measurements: In many cases, the quenching effect of a compound is immediate and stable. If your assay measures a change in fluorescence over time, the initial quenching can sometimes be subtracted as a baseline.[2]
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of a specific assay.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer in the microplate. The concentration range should cover the concentration used in the primary assay.
-
Include wells with assay buffer only (blank).
-
Set the fluorescence plate reader to the excitation and emission wavelengths used for your primary assay's fluorophore.
-
Measure the fluorescence intensity of all wells.
-
Subtract the average fluorescence of the blank wells from the fluorescence of the this compound-containing wells.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration.
Interpretation: A concentration-dependent increase in fluorescence intensity that is significantly above the blank indicates that this compound is autofluorescent under your assay conditions.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound stock solution
-
Fluorescent probe stock solution (the one used in your assay)
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your assay.
-
In the microplate, add the fluorescent probe solution to a series of wells.
-
To these wells, add a serial dilution of this compound. The concentration range should span the concentration used in the primary assay.
-
Include control wells with the fluorescent probe and the vehicle used for the this compound stock solution (e.g., DMSO).
-
Include blank wells with assay buffer only.
-
Incubate the plate for a short period (e.g., 15-30 minutes) at the assay temperature.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Plot the fluorescence intensity against the concentration of this compound.
Interpretation: A concentration-dependent decrease in the fluorescence intensity of the probe indicates that this compound is quenching the fluorescence.
Quantitative Data Summary
As of the last update, there is no publicly available quantitative data specifically detailing the absorbance and emission spectra, quantum yield, or quenching constants for this compound. Researchers are strongly encouraged to perform the control experiments outlined above to determine the potential for interference in their specific assay systems.
Table 1: General Spectroscopic Properties of Common Fluorophores (for reference)
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Assay Types |
| Fluorescein (FITC) | ~494 | ~518 | Immunofluorescence, Flow Cytometry, ELISA |
| Rhodamine B | ~555 | ~580 | Fluorescence Microscopy, Tracing |
| Green Fluorescent Protein (GFP) | ~488 | ~509 | Reporter Gene Assays, Protein Localization |
| Yellow Fluorescent Protein (YFP) | ~514 | ~527 | FRET, Biosensors |
Signaling Pathway and Workflow Diagrams
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR) Activation
This diagram illustrates a generic GPCR signaling pathway that might be studied using a fluorescence-based calcium assay, where this compound, as an anticholinergic, could be an antagonist.
Caption: A simplified diagram of a GPCR signaling cascade leading to a fluorescent signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Triperiden Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Triperiden treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Norakin, is a compound with dual activity. It functions as an inhibitor of influenza virus multiplication and as an anticholinergic agent used in the management of Parkinsonism.[1][2][3] Its antiviral activity is primarily targeted against the hemagglutinin of the influenza virus. This compound inhibits the acid-induced conformational change in hemagglutinin, a crucial step for the virus to fuse with the host cell membrane and release its genetic material.[1][2] An alternative proposed mechanism is that this compound increases the internal pH of the prelysosomal compartment in host cells, which indirectly inhibits the pH-dependent fusion activity of the virus.[4]
Q2: Why is it critical to optimize the incubation time for this compound treatment?
Optimizing the incubation time is crucial for obtaining accurate and reproducible experimental results. The ideal incubation period ensures that the drug has sufficient time to exert its biological effect without causing significant off-target effects or cytotoxicity.
-
Insufficient incubation may lead to an underestimation of this compound's efficacy, as the drug may not have had enough time to reach its target and induce a measurable response.
-
Excessive incubation can lead to secondary effects, such as cytotoxicity or the activation of compensatory cellular pathways, which can confound the interpretation of the results.[5]
A time-course experiment is the most effective method to determine the optimal incubation time for a specific cell type and experimental endpoint.[5][6]
Q3: What are the typical effective concentrations of this compound in in-vitro studies?
Published studies on Norakin (this compound) have shown its effectiveness in inhibiting influenza A virus replication in various cell lines, including chick embryo fibroblasts, MDCK, and Ehrlich ascites tumor cells. The 50% inhibitory concentrations (IC50) were reported to be in the range of 2-6 micrograms/ml.[3] In MDCK cells, a reduction in the infectivity of the A/PR/8/34 (H1N1) influenza strain was observed at concentrations as low as 10⁻⁷ M, with infectivity dropping to below 1% of the control at 10⁻⁵ M.[4] It is important to note that cytotoxic effects were observed at concentrations greater than or equal to 10⁻⁴ M.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable antiviral effect after this compound treatment. | 1. Suboptimal Incubation Time: The incubation period may be too short for this compound to effectively inhibit viral replication. 2. Inappropriate Concentration: The concentration of this compound may be too low for the specific virus strain or cell line. 3. Drug Instability: this compound solution may have degraded. | 1. Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. 2. Optimize Concentration: Perform a dose-response experiment with a range of this compound concentrations to determine the IC50 value for your specific experimental setup.[6] 3. Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment from a properly stored stock.[1] |
| High cell toxicity or off-target effects observed. | 1. Excessive Incubation Time: Prolonged exposure to this compound may be causing cellular stress. 2. High Concentration: The concentration of this compound may be in the cytotoxic range for the cell line being used. | 1. Shorten Incubation Time: If a long incubation is required, consider a "pulse-chase" experiment. Treat cells for a shorter period, then replace the medium with fresh, this compound-free medium for the remainder of the incubation.[5] 2. Determine IC50 and Use Lower Concentrations: Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the IC50 for your cell line and use concentrations well below this value for your experiments.[7] |
| Inconsistent results between experiments. | 1. Variability in Incubation Timing: Inconsistent timing of treatment and harvesting can lead to variable outcomes. 2. Inconsistent Cell Seeding: Uneven cell numbers across wells can affect the results. 3. Edge Effects: Wells on the perimeter of the plate may be subject to different environmental conditions. | 1. Standardize Workflow: Use a detailed protocol and timers to ensure precise and consistent incubation times across all replicates and experiments.[5] 2. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding.[6] 3. Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead.[6] |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol provides a general framework for determining the optimal incubation time for this compound's antiviral activity using a plaque reduction assay as an example endpoint.
1. Materials:
-
This compound hydrochloride
-
Appropriate cell line (e.g., MDCK)
-
Influenza virus stock
-
Cell culture medium
-
DMSO (for stock solution preparation)
-
Multi-well plates (e.g., 12-well or 24-well)
-
Reagents for plaque assay (e.g., agarose (B213101) overlay, crystal violet stain)
2. Procedure:
-
Cell Seeding: Seed the cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a dilution of influenza virus that will produce a countable number of plaques.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Dilute the stock solution in a serum-free medium to the desired final concentration. Include a vehicle control (medium with the same concentration of DMSO).
-
Treatment: After viral adsorption, remove the inoculum and wash the cells. Add the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 12, 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Plaque Assay: At the end of each incubation period, fix and stain the cells to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each time point relative to the vehicle-treated control. The optimal incubation time is the point at which a significant and reproducible antiviral effect is observed without significant cytotoxicity.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for this compound Optimization
| Parameter | Concentration Range | Reference |
| 50% Inhibitory Concentration (IC50) | 2-6 µg/mL | [3] |
| Effective Antiviral Concentration (MDCK cells) | 10⁻⁷ M to 10⁻⁵ M | [4] |
| Cytotoxic Concentration | ≥ 10⁻⁴ M | [4] |
Table 2: Example Data Collection for Time-Course Experiment
| Incubation Time (hours) | This compound Concentration | Plaque Count (Replicate 1) | Plaque Count (Replicate 2) | Plaque Count (Replicate 3) | Average Plaque Count | % Plaque Reduction |
| 12 | Vehicle Control | |||||
| 12 | X µM this compound | |||||
| 24 | Vehicle Control | |||||
| 24 | X µM this compound | |||||
| 48 | Vehicle Control | |||||
| 48 | X µM this compound | |||||
| 72 | Vehicle Control | |||||
| 72 | X µM this compound |
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Proposed signaling pathway for this compound's antiviral action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Triperiden degradation kinetics and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation kinetics and appropriate storage conditions for Triperiden. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] When in solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] For in vivo experiments, it is best to prepare fresh solutions on the day of use.[2]
Q2: What solvents are suitable for dissolving this compound?
This compound can be dissolved in DMSO to a concentration of 33.33 mg/mL.[1] For in vivo studies, various solvent systems can be used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[1][2]
Q3: How can I assess the stability of this compound in my formulation?
Forced degradation studies are essential for determining the intrinsic stability of this compound and identifying potential degradation products.[3][4] These studies involve subjecting the drug to more severe conditions than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[4][5] The results help in developing stability-indicating analytical methods.
Troubleshooting Guides
Issue 1: Inconsistent results or no degradation observed during forced degradation studies.
-
Possible Cause: The stress conditions may be too mild, the reaction time insufficient, or the concentration of the stress agent too low.[6]
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid or base hydrolysis, consider increasing the molarity of the acid or base (e.g., from 0.1 M to 1 M). For oxidative degradation, increase the concentration of hydrogen peroxide.[6]
-
Extend Incubation Time: Increase the duration of exposure to the stress condition.
-
Increase Temperature: Elevate the temperature to accelerate the degradation rate, but be mindful of potential changes in the degradation pathway.
-
Issue 2: Poor separation of the this compound peak from degradation product peaks in HPLC analysis.
-
Possible Cause: The mobile phase composition, pH, or HPLC column may not be optimal for separating the parent drug from its degradation products.[6]
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjust the ratio of the organic solvent to the aqueous buffer. Modifying the buffer's pH can significantly alter the retention and resolution of ionizable compounds.[6]
-
Column Selection: Ensure the use of a suitable reversed-phase column, such as a C18 or C8, with appropriate particle size and dimensions for high efficiency.[6]
-
Gradient Adjustment: If using a gradient method, optimize the gradient slope and duration to improve the separation of closely eluting peaks.[6]
-
Flow Rate Adjustment: A lower flow rate can sometimes enhance resolution, although it will increase the run time.[6]
-
Issue 3: Difficulty in identifying the chemical structures of unknown degradation products.
-
Possible Cause: A single analytical technique may provide insufficient data, or the degradation product may be present in low abundance.[6]
-
Troubleshooting Steps:
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can aid in determining the elemental composition of the degradation products.[6]
-
Perform Tandem Mass Spectrometry (MS/MS): Fragmentation studies (MS/MS) on the degradation product ions can provide valuable structural information.[6]
-
Isolate and Analyze by NMR: If a degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation.[6]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data synthesized from MedChemExpress product information.[1][2]
Table 2: Recommended Starting Conditions for Forced Degradation Studies (Adapted from Biperiden Hydrochloride Protocols)
| Stress Condition | Reagent | Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid | 1 M | 40°C | 0-8 hours |
| Oxidative Degradation | Hydrogen Peroxide | 10% (v/v) | 40°C | 0-6 hours |
These conditions are based on protocols for the structurally similar compound Biperiden Hydrochloride and should be optimized for this compound.[6]
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from established protocols for similar compounds. These should serve as a starting point and be validated for this compound.
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 25 mL of methanol (B129727) in a 50 mL volumetric flask.
-
Stress Condition: Add 20 mL of 1 M hydrochloric acid to the solution.
-
Incubation: Heat the mixture in a water bath at 40°C.
-
Time Points: Withdraw 1 mL aliquots at regular intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Neutralization and Dilution: Neutralize the collected samples with 1 M sodium hydroxide (B78521) and dilute with the mobile phase to a suitable concentration for HPLC analysis.[6]
Protocol 2: Stability-Indicating HPLC Method
This method is a general starting point for the analysis of this compound and its degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.01 M sodium perchlorate (B79767) with 0.2% perchloric acid) and acetonitrile (B52724) (e.g., 50:50 v/v).[6][7]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Temperature: Ambient.[6]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for HPLC peak separation issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. benchchem.com [benchchem.com]
- 7. tsijournals.com [tsijournals.com]
Addressing inconsistent results in Triperiden experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with Triperiden.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound, also known as Norakin, is a compound with two recognized biological activities. Primarily in a research context, it functions as an antiviral agent that inhibits the multiplication of the influenza virus.[1][2] Its antiviral mechanism is believed to involve targeting the haemagglutinin of the fowl plague virus (FPV), preventing the conformational change that is necessary at an acidic pH for the virus to infect cells.[1][2] Some research suggests that this compound may not interact directly with the viral hemagglutinin but instead inhibits viral infection by increasing the internal pH of the prelysosomal compartment in host cells.[3] Additionally, this compound is known as an anticholinergic and anti-parkinsonism agent.
Q2: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It is soluble in DMSO up to 33.33 mg/mL (95.80 mM), though ultrasonic assistance may be required.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to prepare fresh working solutions for experiments and avoid repeated freeze-thaw cycles.
Q4: Does this compound have off-target effects?
As an anticholinergic agent, this compound can have effects on the central and peripheral nervous systems. In a research setting, it is important to consider these activities, especially when interpreting results from complex biological systems.
Troubleshooting Guides
Issue 1: Variable Antiviral Potency (EC₅₀/IC₅₀ Values)
Q: We are observing significant variability in the EC₅₀ values of this compound against influenza virus between experiments. What could be the cause?
A: Inconsistent EC₅₀ values for this compound can stem from several experimental factors. The most common sources of variability are related to the specific cell lines, virus strains, and assay methodologies used.
-
Cell Line Dependency: The antiviral activity of a compound can be highly dependent on the cell line used for the assay. Different cell lines (e.g., Madin-Darby Canine Kidney (MDCK), A549 human lung carcinoma) can have different metabolic activities, which may affect the biotransformation of this compound into its active or inactive metabolites. The efficiency of viral replication can also vary between cell lines, influencing the apparent efficacy of the antiviral agent.
-
Virus Strain Susceptibility: Different strains of influenza A or B may exhibit varying susceptibility to this compound. The genetic makeup of the virus, particularly in the hemagglutinin protein, can influence the binding and inhibitory action of the compound.
-
Assay Methodology: Minor variations in the experimental protocol can lead to different outcomes. Factors such as the multiplicity of infection (MOI), the duration of the assay, and the method used to quantify viral inhibition (e.g., plaque reduction assay vs. cytopathic effect (CPE) reduction assay) can all impact the calculated EC₅₀ value.
Recommendations:
-
Standardize Cell Lines and Virus Strains: Ensure consistency in the choice of cell line and virus strain across all experiments. If comparing results with other studies, be mindful of any differences in the biological systems used.
-
Optimize Assay Conditions: Carefully optimize and standardize your assay protocol. This includes the cell seeding density, MOI, incubation times, and the concentration of trypsin used (for influenza virus propagation).
-
Include Reference Compounds: Always include a well-characterized reference antiviral compound (e.g., Oseltamivir) in your assays. This will help to assess the validity and reproducibility of your experimental setup.
Issue 2: High Cytotoxicity Observed
Q: Our experiments are showing high levels of cell death, making it difficult to distinguish between antiviral activity and cytotoxicity. How can we address this?
A: this compound has been reported to induce cytotoxic effects at higher concentrations (≥ 10⁻⁴ M).[3] It is crucial to differentiate between specific antiviral effects and non-specific cytotoxicity.
Recommendations:
-
Determine the Cytotoxic Concentration (CC₅₀): Always run a parallel cytotoxicity assay in the absence of virus infection. This will allow you to determine the 50% cytotoxic concentration (CC₅₀) of this compound in your specific cell line.
-
Calculate the Selectivity Index (SI): The selectivity index (SI = CC₅₀ / EC₅₀) is a critical parameter for evaluating the therapeutic window of an antiviral compound. A higher SI value indicates a more favorable safety profile.
-
Use Lower Concentrations: Based on your CC₅₀ data, ensure that the concentrations of this compound used in your antiviral assays are well below the cytotoxic range.
Issue 3: Precipitation in Cell Culture Media
Q: We are observing precipitation when diluting our this compound DMSO stock solution into the aqueous cell culture medium. How can we prevent this?
A: This is a common issue for compounds with limited aqueous solubility. This compound hydrochloride's solubility can be particularly challenging.
Recommendations:
-
Optimize the Dilution Process: When preparing working solutions, add the DMSO stock solution to the cell culture medium while gently vortexing. This can help to ensure rapid and even dispersion of the compound.
-
Limit the Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity and precipitation.
-
Consider Solubility Enhancers: For particularly problematic solubility issues, the use of solubility enhancers such as cyclodextrins may be explored, though their effects on the experimental system must be carefully validated.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 33.33 mg/mL (95.80 mM) | Ultrasonic assistance may be needed.[1] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (7.19 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (7.19 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (7.19 mM) | 10% DMSO, 90% Corn Oil.[1] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Influenza Virus
This protocol provides a standardized method for determining the antiviral activity of this compound by quantifying the reduction in influenza virus-induced plaques in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
TPCK-treated trypsin
-
Influenza virus stock
-
This compound
-
Agarose (B213101) or Avicel RC-591
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer (90-100%) on the day of infection. Incubate at 37°C with 5% CO₂.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM containing TPCK-treated trypsin (1 µg/mL). The optimal dilution should produce 50-100 plaques per well in the virus control wells.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.
-
Infection: When cells are confluent, wash the monolayer with sterile PBS. Add 200 µL of the appropriate virus dilution to each well (in triplicate). Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, aspirate the virus inoculum. Gently add 2 mL of overlay medium containing the different concentrations of this compound. The overlay can be prepared with either 1.8% agarose mixed with 2x DMEM or 2.4% Avicel in 2x DMEM, both containing TPCK-treated trypsin. Include virus control (no drug) and cell control (no virus, no drug) wells.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 4% formaldehyde for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Proposed mechanism of this compound's antiviral action.
Caption: General workflow for a plaque reduction assay.
References
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Triperiden vs. Amantadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of Triperiden and Amantadine (B194251), two therapeutic agents with applications in neurological disorders. The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct and overlapping pharmacological profiles.
Summary of Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinities and inhibitory concentrations of this compound (as Biperiden) and Amantadine at their primary molecular targets.
Table 1: Muscarinic Receptor Binding Affinity of this compound (Biperiden)
| Muscarinic Receptor Subtype | Kᵢ (nM) | pA₂ value ((+)-enantiomer) |
| M1 | 0.48 | 9.07 |
| M2 | 6.3 | 7.25 (α), 8.27 (β) |
| M3 | 3.9 | - |
| M4 | 2.4 | - |
| M5 | 6.3 | - |
Note: this compound is a brand name for Biperiden (B1667296). The provided data is for Biperiden.
Table 2: Receptor Binding Affinities and Inhibitory Concentrations of Amantadine
| Target | Parameter | Value |
| NMDA Receptor | IC₅₀ | ~18.6 - 88.5 µM |
| Kᵢ | - | |
| Kₑ | 110 µM (open channel) | |
| Sigma-1 (σ₁) Receptor | Kᵢ | 7.44 µM, 20.25 µM |
| Nicotinic Acetylcholine (B1216132) Receptor (α4β2) | IC₅₀ | 3.44 µM |
| Nicotinic Acetylcholine Receptor (α7) | IC₅₀ | 6.5 µM |
Primary Mechanisms of Action
This compound (Biperiden)
This compound, also known by its generic name Biperiden, primarily functions as a muscarinic acetylcholine receptor antagonist [1][2]. Its therapeutic effects, particularly in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms, are attributed to its ability to block the action of acetylcholine at these receptors, thereby helping to restore the balance of cholinergic and dopaminergic neurotransmission in the brain. Experimental data indicates that Biperiden exhibits a high affinity for the M1 muscarinic receptor subtype, with considerable affinity for other subtypes as well[3][4].
Amantadine
Amantadine possesses a more complex and multifaceted mechanism of action. Its therapeutic efficacy is not attributed to a single pathway but rather a combination of effects on multiple neurotransmitter systems. The principal mechanisms include:
-
NMDA Receptor Antagonism: Amantadine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[5][6][7][8]. This action is believed to contribute to its efficacy in treating Parkinson's disease and levodopa-induced dyskinesia by modulating glutamatergic neurotransmission.
-
Dopaminergic Effects: Amantadine has been shown to enhance dopaminergic transmission by promoting the release of dopamine (B1211576) from presynaptic terminals and inhibiting its reuptake.
-
Sigma-1 (σ₁) Receptor Agonism: Amantadine binds to and activates sigma-1 receptors, which may contribute to its effects on dopaminergic neurotransmission.
-
Nicotinic Acetylcholine Receptor Antagonism: Amantadine also demonstrates antagonistic activity at nicotinic acetylcholine receptors.
Signaling Pathways and Logical Relationships
Experimental Protocols
Muscarinic Receptor Binding Assay (for this compound/Biperiden)
This protocol outlines a radioligand competition binding assay to determine the binding affinity (Kᵢ) of this compound (Biperiden) for muscarinic acetylcholine receptor subtypes.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific Binding Control: Atropine (1 µM).
-
Test Compound: this compound (Biperiden) Hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, glass fiber filters, microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of Biperiden Hydrochloride in the assay buffer.
-
In a 96-well microplate, add the following in order:
-
50 µL of assay buffer (for total binding), 1 µM Atropine (for non-specific binding), or Biperiden Hydrochloride dilution.
-
50 µL of [³H]-NMS at a final concentration approximately equal to its Kₑ.
-
100 µL of cell membrane preparation.
-
-
Incubate the plate for 60-120 minutes at 27-37°C.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound and free radioligand.
-
Measure the radioactivity retained on the filters using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of Biperiden Hydrochloride from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant[9].
NMDA Receptor Antagonism Assay (for Amantadine)
This protocol describes a whole-cell patch-clamp electrophysiology experiment to measure the inhibitory effect (IC₅₀) of Amantadine on NMDA receptors.
Materials:
-
Cells: Acutely dissociated neurons (e.g., from rat hippocampus) or a cell line expressing NMDA receptors.
-
Agonists: NMDA and glycine (B1666218).
-
Test Compound: Amantadine.
-
Recording Solution (Extracellular): Contains NMDA, glycine, and varying concentrations of Amantadine.
-
Recording Solution (Intracellular): Appropriate for whole-cell patch-clamp recordings.
-
Equipment: Patch-clamp amplifier, data acquisition system, microscope.
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron or cell expressing NMDA receptors.
-
Hold the cell at a negative membrane potential (e.g., -60 to -70 mV).
-
Apply a solution containing NMDA and glycine to elicit an inward current mediated by NMDA receptors.
-
After establishing a stable baseline response, co-apply varying concentrations of Amantadine with the NMDA/glycine solution.
-
Measure the peak inward current in the presence of each Amantadine concentration.
-
Calculate the percentage of inhibition of the NMDA receptor-mediated current for each Amantadine concentration relative to the baseline response.
-
Plot the percentage of inhibition against the Amantadine concentration and fit the data to a dose-response curve to determine the IC₅₀ value[5].
References
- 1. Biperiden - Wikipedia [en.wikipedia.org]
- 2. KEGG DRUG: Biperiden hydrochloride [genome.jp]
- 3. benchchem.com [benchchem.com]
- 4. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Anticholinergic Effects of Triperiden and Biperiden
A comprehensive review of the available scientific literature reveals a significant disparity in the characterization of the anticholinergic properties of Triperiden and Biperiden. While Biperiden has been extensively studied, with detailed information on its muscarinic receptor binding affinities and clinical effects, directly comparable quantitative data for this compound is notably scarce. This guide synthesizes the existing experimental data to provide a comparative overview for researchers, scientists, and drug development professionals, highlighting the current state of knowledge and identifying key areas where further investigation is warranted.
Muscarinic Receptor Binding Affinity: A Tale of Two Datasets
The anticholinergic effects of drugs like this compound and Biperiden are primarily mediated through their antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), of which there are five subtypes (M1-M5). The binding affinity of a drug to these receptors is a key determinant of its potency and potential side-effect profile.
For Biperiden, comprehensive data on its binding affinity to all five human muscarinic receptor subtypes are available. In contrast, there is a conspicuous absence of published studies reporting the binding affinities (Ki or IC50 values) of this compound for any of the muscarinic receptor subtypes. This significant data gap precludes a direct quantitative comparison of the receptor binding profiles of these two compounds.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of Biperiden
| Receptor Subtype | Ki (nM) |
| M1 | 0.48 |
| M2 | 6.3 |
| M3 | 3.9 |
| M4 | 2.4 |
| M5 | 6.3 |
Data compiled from radioligand binding assays on cloned human muscarinic receptors.
The data clearly indicate that Biperiden exhibits a notable selectivity for the M1 muscarinic receptor subtype, with a significantly higher affinity for M1 compared to M2, M3, M4, and M5 receptors. This M1 selectivity is a key characteristic of Biperiden's pharmacological profile.
Experimental Protocols
The determination of muscarinic receptor binding affinities, as reported for Biperiden, is typically achieved through in vitro radioligand binding assays. A detailed methodology for such an experiment is outlined below.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Biperiden) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).
-
Radioligand with high affinity for the target receptor (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Test compound (unlabeled Biperiden or this compound).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, radioligand, and varying concentrations of the test compound is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo and Clinical Effects: A Glimpse into a Potential Distinction
While direct receptor binding data for this compound is lacking, some studies provide indirect comparisons, often by grouping this compound with the structurally similar compound, Trihexyphenidyl.
One study investigating the amnesic effects of Biperiden and Trihexyphenidyl in a passive avoidance task in animals found that both drugs induced dose-dependent amnesia. However, the effect of Trihexyphenidyl was transient, while that of Biperiden was long-lasting. Further investigation into their binding properties suggested that Trihexyphenidyl's binding to muscarinic receptors was completely reversible, whereas Biperiden's binding was partially irreversible, despite having similar Ki values. This difference in binding kinetics could underlie the observed differences in the duration of their pharmacological effects. Given the structural similarities between this compound and Trihexyphenidyl, it is plausible that they may share similar reversible binding characteristics, which would differentiate them from the partially irreversible binding of Biperiden. However, this remains speculative without direct experimental evidence for this compound.
A clinical study in healthy volunteers compared the central and peripheral pharmacological effects of Biperiden and Trihexyphenidyl. The study found that both drugs significantly impaired memory and reduced saliva production compared to placebo. Biperiden was rated as significantly more sedating than Trihexyphenidyl. With the exception of sedation, the overall side-effect profiles of the two drugs were not significantly different.
Conclusion and Future Directions
The available indirect evidence, primarily through comparisons with the structurally related compound Trihexyphenidyl, suggests that there may be differences in the duration of action and sedative effects between Biperiden and this compound, potentially stemming from differences in their receptor binding kinetics.
To enable a definitive comparison and to better understand the therapeutic potential and side-effect profiles of these two drugs, future research should prioritize the following:
-
Determination of the muscarinic receptor binding affinities (Ki values) of this compound for all five receptor subtypes (M1-M5) using in vitro radioligand binding assays.
-
Investigation of the binding kinetics of this compound to determine if its binding is reversible or irreversible.
-
Direct, head-to-head in vivo studies and clinical trials comparing the anticholinergic effects, efficacy, and side-effect profiles of this compound and Biperiden.
Such studies are crucial for providing the evidence base necessary for informed clinical use and for guiding the development of future anticholinergic agents with improved selectivity and safety profiles.
Triperiden's Antiviral Activity Against Influenza: A Comparative Overview
Initial research has demonstrated the potential of Triperiden, a drug traditionally used for Parkinson's disease, as an inhibitor of influenza virus multiplication. This guide provides a comparative analysis of its efficacy against established influenza inhibitors, supported by available experimental data and detailed methodologies for a scientific audience.
While primarily known as an anticholinergic agent for treating Parkinson's disease, this compound has shown virostatic effects on influenza viruses.[1][2] Its mechanism of action, however, differs significantly from the major classes of approved influenza antiviral drugs.
Mechanism of Action: A Different Approach
Unlike neuraminidase inhibitors, the most common class of influenza antivirals, this compound does not directly target the virus's surface proteins like hemagglutinin or neuraminidase.[1] Instead, it is suggested to inhibit viral infection by increasing the internal pH in the prelysosomal compartment of the host cell.[1] This change in pH is believed to prevent the conformational changes in the viral hemagglutinin that are necessary for the virus to fuse with the host cell membrane and release its genetic material.
In contrast, the major classes of FDA-approved influenza inhibitors work through different mechanisms:
-
Neuraminidase Inhibitors (e.g., Oseltamivir, Zanamivir, Peramivir): These drugs block the neuraminidase enzyme on the surface of the influenza virus.[3][4][5] This enzyme is crucial for the release of new virus particles from infected cells.[3][6] By inhibiting neuraminidase, these drugs prevent the spread of the virus to other cells.[3][4]
-
Cap-dependent Endonuclease Inhibitors (e.g., Baloxavir marboxil): This class of drugs interferes with viral RNA transcription, a critical step in the replication of the influenza virus.[7]
-
Adamantanes (e.g., Amantadine, Rimantadine): These older antiviral drugs target the M2 protein of influenza A viruses, inhibiting the uncoating of the virus once it enters the host cell.[4] However, their use is no longer recommended due to widespread resistance.[8]
Comparative Efficacy: An Early Look
Quantitative data directly comparing the clinical efficacy of this compound to FDA-approved influenza inhibitors in human trials is not yet available. However, early in vitro studies provide some insight into its potential.
| Compound | Mechanism of Action | Target | In Vitro Efficacy (Influenza A/PR/8/34) |
| This compound | Increases intracellular pH of host cell endosomes | Host Cell | Infectivity reduced by 90% at 10⁻⁷ M; >99% at 10⁻⁵ M[1] |
| Oseltamivir | Neuraminidase Inhibitor | Viral Neuraminidase | Data not directly comparable from available sources |
| Zanamivir | Neuraminidase Inhibitor | Viral Neuraminidase | Data not directly comparable from available sources |
| Baloxavir marboxil | Cap-dependent Endonuclease Inhibitor | Viral Polymerase | Data not directly comparable from available sources |
Note: The provided data for this compound is from a specific in vitro study and may not be directly comparable to the clinical efficacy of approved drugs. Further research is needed to establish a clear comparative profile.
Experimental Protocols
In Vitro Infectivity Assay for this compound
This section outlines the methodology used to determine the in vitro efficacy of this compound against the influenza A/PR/8/34 (H1N1) strain.
Objective: To quantify the reduction in viral infectivity in the presence of varying concentrations of this compound.
Materials:
-
Madin Darby Canine Kidney (MDCK) cells
-
Influenza A/PR/8/34 (H1N1) virus stock
-
This compound (Norakin)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Plaque assay reagents
Procedure:
-
Cell Culture: MDCK cells are cultured in appropriate media until a confluent monolayer is formed in well plates.
-
Drug Treatment: The cell monolayers are pre-incubated with various concentrations of this compound (e.g., 10⁻⁷ M to 10⁻⁴ M) for a specified period.
-
Viral Infection: The cells are then infected with a known titer of the influenza A/PR/8/34 virus.
-
Incubation: The infected cells are incubated to allow for viral replication.
-
Plaque Assay: After the incubation period, the supernatant is removed, and the cells are overlaid with a medium containing agar (B569324) and neutral red to visualize plaques (areas of cell death caused by the virus).
-
Data Analysis: The number of plaques in the this compound-treated wells is compared to the number of plaques in the untreated control wells to determine the percentage of infectivity reduction.
Visualizing the Mechanisms
Signaling Pathway of Influenza Virus Entry and Uncoating
The following diagram illustrates the initial stages of influenza virus infection and highlights the point of action for this compound.
Caption: Influenza virus entry and the inhibitory action of this compound.
Mechanism of Neuraminidase Inhibitors
This diagram illustrates the mechanism of action for neuraminidase inhibitors, a major class of influenza antiviral drugs.
Caption: Inhibition of viral release by neuraminidase inhibitors.
Experimental Workflow for Antiviral Compound Screening
The following diagram outlines a general workflow for screening compounds for antiviral activity.
Caption: General workflow for antiviral drug discovery.
References
- 1. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Neuraminidase Inhibitors for Treatment of Influenza A and B Infections [cdc.gov]
- 5. Neuraminidase inhibitor | drug | Britannica [britannica.com]
- 6. youtube.com [youtube.com]
- 7. About Influenza Antiviral Medications | Influenza (Flu) | CDC [cdc.gov]
- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
A Comparative Analysis of the Antiviral Efficacy of Triperiden and Oseltamivir
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antiviral agents Triperiden and Oseltamivir (B103847). Due to a lack of direct in vivo comparative studies, this document presents the available efficacy data for each compound individually, highlighting the differences in their mechanisms of action and the current state of research.
Oseltamivir is a well-established antiviral medication for the treatment and prophylaxis of influenza A and B viruses.[1] In contrast, this compound, an anticholinergic drug, has demonstrated in vitro antiviral properties, but its in vivo efficacy has not been reported in the available literature.
Mechanism of Action
Oseltamivir: Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[2][3][4] Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By blocking this enzyme, oseltamivir halts the spread of the virus within the respiratory tract.[3][5] Oseltamivir is a prodrug, converted in the liver to its active form, oseltamivir carboxylate.[2][3][5]
This compound (Norakin): The antiviral mechanism of this compound is not fully elucidated but is believed to be indirect.[6] It is suggested that this compound increases the pH of the intracellular environment, specifically in the prelysosomal compartment.[6] This change in pH is thought to inhibit the fusion of the viral envelope with the endosomal membrane, a critical step in the viral replication cycle for many viruses, including influenza.[6] It does not appear to interact directly with the viral hemagglutinin.[6]
Preclinical Efficacy Data
A direct comparison of the in vivo efficacy of this compound and Oseltamivir is not possible due to the absence of published in vivo studies for this compound's antiviral activity. The following tables summarize the available preclinical data for each compound.
Oseltamivir: In Vivo Efficacy Data
| Animal Model | Virus Strain | Oseltamivir Dosage | Key Findings | Reference |
| Mice | Influenza A/California/04/2009 (H1N1pdm) | 2, 6, and 20 mg/kg/day (oral, twice daily for 10 days) | Complete prevention of death at all doses. Significant reduction in weight loss compared to placebo. | [7] |
| Mice | Influenza A/Victoria/3/75 (H3N2) | 20 mg/kg/day (oral, twice daily for 10 days) | More effective than a comparator compound in improving body weight and reducing the severity of lung infection. | [7] |
| Mice | Oseltamivir-Resistant Influenza A (H1N1) | 100 and 300 mg/kg/day (oral, twice daily for 5 days) | 30% and 60% protection from death, respectively. | [8] |
| Ferrets | Influenza A and B viruses | 5 mg/kg (oral, twice daily) | Evaluated efficacy against viruses with reduced in vitro susceptibility. | [9] |
| Obese Mice | A/California/04/2009 (H1N1) | 10 mg/kg (oral, twice daily for 5 days) | Did not improve viral clearance, suggesting host factors can influence efficacy. | [10][11] |
This compound: In Vitro Efficacy Data
| Cell Line | Virus Strain(s) | This compound Concentration | Key Findings | Reference |
| MDCK, Chick Embryo Fibroblast, Ehrlich Ascites Tumor Cells | Influenza A viruses | 2-6 µg/ml (50% inhibitory concentration) | Inhibition of viral replication. | [12] |
| Vero Cells | Measles virus | 2-6 µg/ml (50% inhibitory concentration) | Inhibition of viral replication. | [12] |
| MDCK Cells | Influenza A/PR/8/34 (H1N1) | 10⁻⁷ M | Reduced infectivity by a factor of 10. | [6] |
| MDCK Cells | Influenza A/PR/8/34 (H1N1) | 10⁻⁵ M | Reduced infectivity to below 1% of the control. | [6] |
Experimental Protocols
Oseltamivir In Vivo Study Protocol (Mouse Model)
A representative in vivo study of Oseltamivir efficacy in mice infected with influenza A virus would follow this general protocol:
-
Animal Model: BALB/c mice.
-
Virus: Influenza A/California/04/2009 (H1N1pdm) or A/Victoria/3/75 (H3N2).
-
Drug Administration: Oseltamivir administered orally twice daily for a specified duration (e.g., 10 days), starting 2 hours before infection.
-
Infection: Intranasal inoculation with a lethal or sub-lethal dose of the virus.
-
Efficacy Parameters:
-
Survival: Monitored daily.
-
Body Weight: Measured daily as an indicator of morbidity.
-
Viral Titers: Lung tissues collected at various time points post-infection to determine viral load via plaque assay or TCID₅₀.
-
Lung Pathology: Lungs may be scored for consolidation and weighed.
-
This compound In Vitro Study Protocol (Cytopathic Effect Reduction Assay)
A typical in vitro protocol to assess the antiviral activity of this compound would be a cytopathic effect (CPE) reduction assay:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Virus: Influenza A/PR/8/34 (H1N1).
-
Procedure:
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cells are infected with a specific titer of the influenza virus.
-
This compound is added at various concentrations to the cell culture medium.
-
The plates are incubated for a period (e.g., 48-72 hours) to allow for viral replication and the development of CPE.
-
The extent of CPE (e.g., cell rounding, detachment) is observed and scored microscopically.
-
Cell viability can be quantified using assays such as the neutral red uptake assay.
-
-
Endpoint: The 50% inhibitory concentration (IC₅₀) is calculated, representing the concentration of this compound that inhibits 50% of the viral CPE.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the general workflow of antiviral efficacy testing, the following diagrams are provided.
Caption: Mechanism of action of Oseltamivir.
Caption: Proposed mechanism of action of this compound.
Caption: General workflow for antiviral efficacy testing.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiviral Target of Triperiden: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Triperiden's antiviral activity against influenza A virus, with a focus on validating its proposed host-directed mechanism of action. We compare this compound with other antiviral agents targeting viral entry and provide detailed experimental protocols for key validation assays.
Comparative Analysis of Antiviral Activity
This compound has demonstrated virostatic effects against the influenza A/PR/8/34 (H1N1) strain.[1] Unlike many antivirals that directly target viral proteins, this compound is proposed to act on the host cell, specifically by increasing the pH of the prelysosomal compartment, thereby inhibiting a crucial step in the viral lifecycle.[1] This host-directed mechanism is a promising strategy for overcoming the development of antiviral resistance.
Below is a comparison of this compound with two other antiviral drugs, Amantadine and Arbidol, which also interfere with the early stages of influenza virus infection.
| Compound | Target Virus (Strain) | Reported Efficacy | Validated Target | Mechanism of Action |
| This compound | Influenza A/PR/8/34 (H1N1) | Infectivity reduced by 90% at 0.1 µM and by >99% at 10 µM in MDCK cells.[1] | Host Endosomal Acidification | Raises the pH of endosomes, preventing the low-pH-dependent fusion of the viral envelope with the endosomal membrane.[1] |
| Amantadine | Influenza A | EC50 values are strain-dependent. | Viral M2 Proton Channel | Blocks the M2 ion channel of influenza A virus, inhibiting the acidification of the virion interior and subsequent uncoating. |
| Arbidol (Umifenovir) | Influenza A/PR/8/34 (H1N1) | IC50 of 2.7 to 13.8 µg/ml. | Viral Hemagglutinin (HA) | Interacts with the viral hemagglutinin (HA) protein, stabilizing it and preventing the conformational changes required for membrane fusion. |
Experimental Protocols
Detailed methodologies for validating the antiviral target and efficacy of compounds like this compound are crucial for reproducible research. Below are protocols for two key experiments.
Plaque Reduction Assay for Antiviral Efficacy
This assay is the gold standard for determining the effective concentration of an antiviral agent.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
Antiviral compound (e.g., this compound)
-
Semi-solid overlay medium (e.g., Avicel or SeaPlaque Agarose)
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in serum-free DMEM.
-
Virus Dilution: Prepare a dilution of the influenza virus stock in serum-free DMEM that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Wash the confluent MDCK cell monolayers with PBS. Infect the cells with the prepared virus dilution in the presence of varying concentrations of the antiviral compound or a vehicle control. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay: After the incubation period, remove the virus inoculum and add the semi-solid overlay medium containing the corresponding concentration of the antiviral compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Staining and Quantification: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet. Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.
Endosomal pH Measurement by Fluorescence Microscopy
This assay helps to validate the proposed mechanism of action of this compound by directly measuring its effect on endosomal pH.[2][3][4]
Materials:
-
Cells cultured on glass-bottom dishes (e.g., MDCK or other susceptible cell lines)
-
pH-sensitive fluorescent probe (e.g., FITC-dextran or LysoSensor Yellow/Blue)
-
Antiviral compound (this compound)
-
Calibration buffers of known pH containing ionophores (e.g., nigericin (B1684572) and monensin)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Loading: Incubate the cells with the pH-sensitive fluorescent probe for a sufficient time to allow for its uptake into endosomes (e.g., 30 minutes for FITC-dextran).
-
Compound Treatment: Wash the cells to remove excess probe and incubate with medium containing the desired concentration of this compound or a vehicle control for a specified time.
-
Imaging: Acquire fluorescence images of the cells using the appropriate excitation and emission wavelengths for the chosen probe. For ratiometric probes, images are captured at two different excitation or emission wavelengths.
-
Calibration: To generate a standard curve, treat a separate set of probe-loaded cells with the calibration buffers of known pH in the presence of ionophores. This will equilibrate the intracellular and extracellular pH. Acquire fluorescence intensity measurements for each pH point.
-
Data Analysis: Measure the fluorescence intensity within the endosomal compartments of the treated and control cells. For ratiometric probes, calculate the ratio of intensities. Convert the intensity or ratio values to pH values using the standard curve.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the proposed mechanism of action.
Caption: Experimental workflow for validating a host-directed antiviral like this compound.
Caption: Influenza virus entry pathway and points of intervention for this compound and other antivirals.
Caption: Proposed mechanism of this compound in elevating endosomal pH.
References
- 1. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurements of Endosomal pH in Live Cells by Dual-Excitation Fluorescence Imaging [biocyclopedia.com]
- 3. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 4. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triperiden and Its Analogs in Muscarinic Receptor Binding and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Triperiden (also known as Biperiden) and its analogs, focusing on their pharmacological profiles as muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. This compound is a well-established anticholinergic agent used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effects are primarily mediated through the blockade of muscarinic receptors in the central nervous system.[1] This analysis delves into the quantitative aspects of receptor binding and functional activity, offering valuable insights for researchers engaged in the development of novel anticholinergic therapeutics with improved selectivity and side-effect profiles.
Quantitative Comparison of Binding Affinities
The affinity of a ligand for its receptor is a critical determinant of its potency. The following tables summarize the binding affinities of this compound (Biperiden), its enantiomers, and the closely related analog Trihexyphenidyl for various muscarinic receptor subtypes. The data is presented as pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's concentration-response curve, and Ki values (in nM), representing the inhibition constant. Higher pA2 values and lower Ki values indicate greater binding affinity.
Table 1: Muscarinic Receptor Affinity (pA2) of Biperiden (B1667296) Enantiomers
| Compound | M1 Receptor (Rabbit Vas Deferens) | Cardiac M2α Receptor (Rat Left Atrium) | Smooth Muscle M2β Receptor (Guinea-Pig Ileum) |
| (+)-Biperiden | 9.07[2] | 7.25[2] | 8.27[2] |
| (-)-Biperiden | 5.59 ± 6.38[2] | - | - |
Data from in vitro functional studies.[2]
Table 2: Muscarinic Receptor Binding Affinities (Ki in nM) of Biperiden and Comparators
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Selectivity Profile |
| Biperiden | 0.48[3] | 6.3[3] | 3.9[3] | 2.4[3] | 6.3[3] | M1-selective[3] |
| Atropine | 1.6[3] | - | - | - | - | Non-selective[3] |
| Pirenzepine | 14[3] | - | - | - | - | M1-selective[3] |
| Trihexyphenidyl | - | - | - | - | - | M1-selective[3] |
| Darifenacin | - | - | - | - | - | M3-selective[3] |
| Solifenacin | - | - | - | - | - | M3-selective[3] |
Data derived from radioligand binding assays.[3]
The data clearly indicates that (+)-Biperiden possesses significantly higher affinity for the M1 muscarinic receptor compared to the M2 subtypes, highlighting its M1-selective profile.[2] This selectivity is a desirable characteristic for antiparkinsonian drugs, as M1 receptors are highly expressed in the striatum, a key brain region involved in motor control.
Experimental Protocols
A fundamental technique for determining the binding affinity of unlabelled ligands, such as this compound and its analogs, is the radioligand competition binding assay.
Radioligand Competition Binding Assay for Muscarinic Receptors
Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1, hM2, hM3, hM4, or hM5).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Unlabeled ("cold") non-specific ligand: A high concentration of a known muscarinic antagonist, such as atropine, to determine non-specific binding.
-
Test compounds: this compound and its analogs at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For each assay, include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of unlabeled non-specific ligand).
-
Equilibration: Incubate the plates at room temperature for a sufficient period (e.g., 2-3 hours) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in the comparative analysis of this compound and its analogs, as well as their mechanism of action, the following diagrams have been generated using the DOT language.
The diagram above outlines the key steps in a typical experimental workflow for the comparative analysis of this compound and its analogs. This process begins with the preparation of the compounds, followed by the execution of binding assays for each of the five muscarinic receptor subtypes, and concludes with data analysis to determine key pharmacological parameters.
This diagram illustrates the two primary signaling pathways activated by muscarinic receptors. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels. This compound and its analogs act as competitive antagonists, blocking the binding of acetylcholine to these receptors and thereby inhibiting these signaling cascades.
Conclusion
This comparative guide highlights the M1-selective nature of this compound, a key feature contributing to its therapeutic efficacy in Parkinson's disease. The provided data and experimental protocols offer a framework for the continued investigation and development of novel muscarinic receptor antagonists. Future research should focus on synthesizing and evaluating a broader range of this compound analogs to establish a more detailed structure-activity relationship, which could guide the design of next-generation anticholinergic drugs with enhanced selectivity and a more favorable side-effect profile.
References
Triperiden's Antiviral Efficacy: A Comparative Analysis Against Wild-Type and Mutant Influenza Virus Strains
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antiviral agent Triperiden (also known as Norakin) reveals a distinct mechanism of action against influenza viruses, with notable implications for its efficacy against both wild-type and drug-resistant mutant strains. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, supported by established experimental protocols.
This compound, an anticholinergic drug, has demonstrated significant antiviral activity, primarily against influenza A and B viruses. Its mechanism of action is believed to be the elevation of pH within the endosomal compartment of host cells. This alteration of the intracellular environment interferes with the acid-dependent fusion of the viral envelope with the endosomal membrane, a critical step in the viral replication cycle for many enveloped viruses, including influenza.
Comparative Efficacy of this compound
Experimental evidence indicates that this compound effectively inhibits the replication of wild-type influenza A virus. A key study demonstrated a dose-dependent reduction in the infectivity of the A/PR/8/34 (H1N1) influenza strain in Madin-Darby Canine Kidney (MDCK) cells. At a concentration of 10⁻⁷ M, this compound reduced viral infectivity by a factor of 10, and at 10⁻⁵ M, infectivity was reduced to below 1% of the control.[1]
Of significant interest to the drug development community is the performance of antivirals against resistant viral strains. Research has shown that rimantadine-resistant mutants of influenza A exhibit a limited cross-resistance to this compound.[2] This suggests that while there may be some overlapping aspects in their antiviral mechanisms or the viral processes they disrupt, this compound's mode of action is not identical to that of adamantane-class drugs like rimantadine, which target the M2 proton channel.[2]
The following table summarizes the available quantitative data on the efficacy of this compound against wild-type and mutant influenza virus strains.
| Viral Strain | Drug Concentration | % Inhibition of Infectivity | Reference |
| Influenza A/PR/8/34 (H1N1) (Wild-Type) | 1 x 10⁻⁷ M | 90% | [1] |
| Influenza A/PR/8/34 (H1N1) (Wild-Type) | 1 x 10⁻⁵ M | >99% | [1] |
| Rimantadine-Resistant Influenza A (Mutant) | Not Specified | Limited Cross-Resistance Observed | [2] |
Mechanism of Action: A Signaling Pathway Perspective
This compound's antiviral activity is attributed to its ability to increase the pH of the prelysosomal compartment.[1] This action inhibits the pH-dependent conformational changes in the influenza virus hemagglutinin (HA) protein, which are necessary for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the antiviral activity of compounds like this compound.
Virus Inhibition Assay (Plaque Reduction Assay)
This assay is a standard method to determine the effective concentration of an antiviral compound that inhibits viral replication.
a. Cell Culture and Virus Propagation:
-
Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
The desired influenza virus strain (wild-type or mutant) is propagated in MDCK cells to generate a high-titer stock. The virus titer is determined by a plaque assay.
b. Plaque Reduction Assay Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of this compound in infection medium (DMEM with 1% BSA and 1 µg/mL TPCK-trypsin).
-
In a separate tube, mix the virus dilution (to yield approximately 100 plaque-forming units per well) with an equal volume of the this compound dilutions. Incubate for 1 hour at 37°C.
-
Inoculate the MDCK cell monolayers with the virus-drug mixture.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose (B213101) containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control (no drug). The 50% effective concentration (EC₅₀) is determined from the dose-response curve.
Intracellular pH Measurement
This protocol is used to determine the effect of a compound on the pH of intracellular compartments like endosomes.
a. Materials:
-
MDCK cells
-
Fluorescein isothiocyanate-dextran (FITC-dextran)
-
This compound
-
Calibration buffers of known pH containing nigericin (B1684572) and monensin
b. Protocol:
-
Culture MDCK cells on glass coverslips.
-
Incubate the cells with FITC-dextran (1 mg/mL) for 1 hour at 37°C to allow for endocytosis.
-
Wash the cells to remove extracellular FITC-dextran.
-
Incubate the cells with the desired concentration of this compound for 30 minutes.
-
Mount the coverslips in a perfusion chamber on a fluorescence microscope.
-
Excite the cells at 490 nm and 440 nm, and measure the emission at 520 nm. The ratio of fluorescence intensities (490/440) is pH-dependent.
-
Generate a calibration curve by treating control cells with the calibration buffers of known pH.
-
Determine the intracellular pH of the this compound-treated cells by comparing their fluorescence ratio to the calibration curve.
Conclusion
This compound presents a compelling case as an antiviral agent against influenza viruses due to its mechanism of action that targets a host cell process—endosomal acidification—rather than a specific viral protein. This mode of action suggests a potential for a broader spectrum of activity and a higher barrier to the development of viral resistance. While direct comparative quantitative data against a wide range of mutant strains remains to be fully elucidated, the observation of limited cross-resistance with rimantadine-resistant mutants is a promising indicator of its potential utility. Further research is warranted to explore the efficacy of this compound against a broader panel of drug-resistant influenza strains and to fully characterize its antiviral profile.
References
Reproducibility of Triperiden's Antiviral Activity: A Comparative Analysis
A review of existing literature indicates that the antiviral activity of Triperiden against influenza viruses has been observed in at least two independent laboratory studies, suggesting a degree of reproducibility. However, the limited number of studies and the lack of modern, comprehensive investigations warrant further research to definitively establish its efficacy and mechanism of action compared to currently approved antiviral agents.
This compound, a piperidine (B6355638) derivative also known as Norakin, has demonstrated inhibitory effects against influenza A and B viruses in vitro. The primary evidence for its antiviral properties comes from two key studies conducted in the mid-1980s and early 1990s. While these studies provide a foundation for its potential as an antiviral compound, a direct comparison with modern antiviral drugs reveals significant differences in potency and the extent of mechanistic understanding.
In Vitro Efficacy of this compound Against Influenza Virus
Two independent research groups have reported on the anti-influenza activity of this compound. A 1994 study by Ott et al. investigated the effect of this compound on the influenza A/PR/8/34 (H1N1) strain in Madin-Darby canine kidney (MDCK) cells.[1] Their findings showed a dose-dependent reduction in viral infectivity, with a 10-fold reduction at a concentration of 10⁻⁷ M and a reduction to below 1% of the control at 10⁻⁵ M.[1] A decade earlier, a 1985 study by Heider et al. also reported that this compound strongly inhibits the reproduction of influenza A and B viruses in cell culture at a concentration of 20 µg/ml.[2]
The proposed mechanism of action from these studies centers on the early stages of the viral life cycle. Ott et al. suggested that this compound does not directly interact with the viral hemagglutinin but rather inhibits viral infection by increasing the pH of the prelysosomal compartment within the host cell.[1] This alkalinization of acidic intracellular vesicles is thought to prevent the pH-dependent fusion of the viral and endosomal membranes, a critical step for the release of the viral genome into the cytoplasm. Similarly, Heider et al. concluded that this compound blocks the early stages of the infectious cycle.[2]
Comparison with Other Antiviral Agents
To contextualize the antiviral activity of this compound, it is useful to compare its reported efficacy against the same influenza strain (A/PR/8/34 H1N1) with that of other established and experimental antiviral drugs. It is important to note that direct comparisons of potency can be challenging due to variations in experimental assays and conditions across different studies.
| Antiviral Agent | Virus Strain | Cell Line | Reported Efficacy (EC₅₀/IC₅₀) | Proposed Mechanism of Action |
| This compound (Norakin) | Influenza A/PR/8/34 (H1N1) | MDCK | 10⁻⁵ M (reduces infectivity to <1%)[1] | Inhibition of viral entry via increased intracellular pH[1] |
| FZJ05 (Piperidine derivative) | Influenza A/PR/8/34 (H1N1) | MDCK | Lower than Ribavirin, Amantadine, and Rimantadine[3] | Not specified[3] |
| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate 11e | Various influenza strains | Multiple cell lines | As low as 0.05 µM[4] | Interference with early to middle stage of replication[4] |
| Oseltamivir Carboxylate (Tamiflu) | Influenza A/PR/8/34 (H1N1) | MDCK | Data not specified for this exact strain, but generally low nanomolar range for H1N1[5][6] | Neuraminidase inhibitor; prevents viral release[5][6] |
| Amantadine | Influenza A/PR/8/34 (H1N1) | MDCK | Higher EC₅₀ than FZJ05[3] | M2 ion channel blocker; inhibits viral uncoating[7] |
| Ribavirin | Influenza A/PR/8/34 (H1N1) | MDCK | Higher EC₅₀ than FZJ05[3] | Broad-spectrum antiviral; multiple mechanisms including inhibition of viral RNA synthesis[8] |
As the table illustrates, other piperidine derivatives have been developed with significantly more potent anti-influenza activity than what has been reported for this compound.[3][4] Furthermore, established drugs like Oseltamivir operate through a well-defined mechanism targeting a specific viral enzyme, neuraminidase, and generally exhibit high potency.[5][6]
Experimental Protocols
The methodologies employed in the key studies on this compound's antiviral activity provide a framework for understanding how its effects were measured.
Virus and Cell Culture (based on Ott et al., 1994)[1]
-
Cell Line: Madin-Darby canine kidney (MDCK) cells were used for viral infection and propagation.
-
Virus Strain: Influenza A/PR/8/34 (H1N1) was the virus strain used to test the antiviral activity of this compound.
Antiviral Activity Assays
-
Infectivity Assay: MDCK cells were infected with the influenza virus in the presence of varying concentrations of this compound. The reduction in viral infectivity was determined by quantifying the viral yield, likely through methods such as plaque assays or TCID₅₀ (50% tissue culture infective dose) assays.
-
Hemagglutination and Hemolysis Assays: These assays were used to assess whether this compound directly interacts with the viral hemagglutinin protein. Hemagglutination assays measure the ability of the virus to agglutinate red blood cells, while hemolysis assays measure the lytic activity of the virus on red blood cells at low pH.
-
Fusion Assay: An in vitro fluorescence dequenching assay was used to study the fusion activity between the influenza virus and liposomes containing viral receptors. This helped to determine if this compound directly inhibits the fusion process.
-
Intracellular pH Measurement: The effect of this compound on the intracellular pH of MDCK cells was measured to support the proposed mechanism of action.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's proposed antiviral action and the experimental process, the following diagrams are provided.
References
- 1. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of Norakin on the reproduction of influenza A and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3 new studies probe the efficacy of antivirals in preventing, treating flu | CIDRAP [cidrap.umn.edu]
- 6. hcplive.com [hcplive.com]
- 7. researchgate.net [researchgate.net]
- 8. The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triperiden: In Vitro Efficacy vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
Triperiden, a compound with known anticholinergic and potential antiviral properties, has been the subject of various preclinical investigations. This guide provides a comparative overview of the available in vitro and in vivo experimental data for this compound and its close analog, Biperiden, to offer insights into its therapeutic potential. The data presented herein is intended to support further research and drug development efforts.
Data Presentation
In Vitro Antiviral and Anticholinergic Activity of this compound
| Assay Type | Virus/Receptor | Cell Line | Parameter | Result | Reference |
| Plaque Reduction Assay | Influenza A Virus | MDCK | IC50 | 2-6 µg/mL | |
| Plaque Reduction Assay | Measles Virus | Vero | IC50 | 2-6 µg/mL | |
| Infectivity Assay | Influenza A Virus (H1N1) | MDCK | - | 10-fold reduction at 10⁻⁷ M | |
| Infectivity Assay | Influenza A Virus (H1N1) | MDCK | - | >99% reduction at 10⁻⁵ M | |
| Muscarinic Receptor Binding (Biperiden) | M1 Receptor | Rabbit Vas Deferens | pA2 | 9.07 ((+)-stereoisomer) |
In Vivo Data of this compound and Biperiden in Rodent Models
| Study Type | Compound | Animal Model | Key Findings | Reference |
| Metabolism | This compound | Male Wistar Rats | - Six hydroxy metabolites identified. - ~70% of drug and metabolites excreted in urine. | |
| Amnesic Effects | Biperiden | Rats | - Dose-dependent amnesic effects in passive avoidance tasks. | |
| Pharmacokinetics | Biperiden | Rats | - Distributed to various brain regions. |
Experimental Protocols
In Vitro Methodologies
1. Muscarinic M1 Receptor Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound to the M1 muscarinic acetylcholine (B1216132) receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and conditions.
-
Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
Binding Assay:
-
In a 96-well plate, incubate receptor membranes with increasing concentrations of the test compound and a constant concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., atropine).
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
2. Influenza Virus Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection:
-
Serial dilutions of the test compound are prepared.
-
The cell monolayers are washed and then infected with a known amount of influenza virus in the presence of the different concentrations of the test compound.
-
After an adsorption period, the virus-drug mixture is removed.
-
-
Plaque Formation:
-
The infected cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) with the corresponding concentrations of the test compound.
-
The plates are incubated for a period to allow for plaque formation.
-
-
Visualization and Quantification:
-
The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in each well is counted, and the IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
-
In Vivo Methodologies
1. Scopolamine-Induced Amnesia Model in Rats
This model is used to evaluate the potential of a compound to reverse cognitive deficits.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., this compound or Biperiden) at various doses or a vehicle control.
-
After a specific time, amnesia is induced by the administration of scopolamine (B1681570) (a muscarinic receptor antagonist).
-
Cognitive function is then assessed using behavioral tests such as the passive avoidance task or the Morris water maze.
-
-
Passive Avoidance Task: This task assesses learning and memory based on the animal's ability to remember an aversive stimulus (e.g., a mild foot shock) associated with a specific environment. An increase in the latency to enter the shock-associated compartment is indicative of improved memory.
-
Data Analysis: The performance of the compound-treated groups is compared to the scopolamine-treated control group to determine the efficacy of the compound in reversing the amnesic effects.
2. Pharmacokinetic Study in Rats
This study aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Administration: The test compound is administered via a specific route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Blood samples are collected at various time points after administration. Other tissues and excreta (urine and feces) may also be collected.
-
Analysis: The concentration of the parent compound and its metabolites in the collected samples is quantified using analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and bioavailability are calculated.
Mandatory Visualizations
A Comparative Analysis of Triperiden's Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and selectivity of Triperiden (also known as Trihexyphenidyl) with other key muscarinic receptor antagonists. The data presented herein is derived from in vitro radioligand binding assays, offering a quantitative foundation for understanding the nuanced interactions of these compounds with the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). This information is pivotal for researchers engaged in pharmacology, neuroscience, and the development of novel therapeutics targeting the cholinergic system.
Comparative Binding Affinities of Muscarinic Antagonists
The binding affinities of this compound and a selection of other anticholinergic drugs for human muscarinic receptor subtypes are summarized in the table below. The data, presented as inhibitor constant (Ki) values in nanomolar (nM), are derived from various radioligand binding assays. A lower Ki value is indicative of a higher binding affinity. The selectivity index is calculated as the ratio of Ki values for a specific receptor subtype versus the M1 receptor (Ki [Mx] / Ki [M1]), highlighting the compound's preference for the M1 subtype.
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M1 Selectivity Index (M2/M1) | M1 Selectivity Index (M3/M1) | M1 Selectivity Index (M4/M1) | M1 Selectivity Index (M5/M1) | Selectivity Profile |
| This compound (Trihexyphenidyl) | 1.35[1] | 12[1] | - | - | - | 8.9 | - | - | - | M1-selective[2] |
| Biperiden | 0.48[3] | 6.3[3] | 3.9[3] | 2.4[3] | 6.3[3] | 13.1 | 8.1 | 5.0 | 13.1 | M1-selective |
| Atropine | 1.27[4] | 3.24[4] | 2.21[4] | 0.77[4] | 2.84[4] | 2.6 | 1.7 | 0.6 | 2.2 | Non-selective[2] |
| Pirenzepine | 14[5] | 310[5] | - | - | - | 22.1 | - | - | - | M1-selective[2] |
| Scopolamine | 0.83[6] | 5.3[6] | 0.34[6] | 0.38[6] | 0.34[6] | 6.4 | 0.4 | 0.5 | 0.4 | Non-selective |
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology representative of the experimental protocols used in the cited studies.
Radioligand Competition Binding Assay for Muscarinic Receptor Affinity
1. Membrane Preparation:
-
Tissues or cells expressing the target human muscarinic receptor subtypes (M1-M5) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate undergoes centrifugation to pellet the membranes.
-
The resulting pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well or 384-well filter plate format.
-
To each well, the following are added in a final volume of 250 µL:
-
150 µL of the prepared membrane homogenate (containing a specific amount of protein, e.g., 3-20 µg for cells or 50-120 µg for tissue).
-
50 µL of the competing test compound (e.g., this compound, Biperiden) at various concentrations.
-
50 µL of a specific radioligand, such as [3H]-N-Methylscopolamine ([3H]-NMS) or [3H]-pirenzepine, at a constant concentration.
-
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., 0.3% PEI presoaked GF/C filters) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter (e.g., a Wallac TriLux 1450 MicroBeta counter).
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) and is subtracted from the total binding to yield specific binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
This compound exerts its effects primarily through the blockade of M1 muscarinic acetylcholine receptors. The following diagrams illustrate the canonical M1 signaling pathway and a typical experimental workflow for determining receptor binding affinity.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. trihexyphenidyl | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Triperiden's Effect on Intracellular pH
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effect of Triperiden on intracellular pH (pHi), juxtaposed with other known modulators of cellular acidity. The information presented herein is intended to support research and development efforts by offering a clear comparison of these compounds, supported by experimental data and detailed methodologies.
Introduction
Intracellular pH is a critical parameter tightly regulated to ensure normal cellular function, including enzyme activity, cell proliferation, and apoptosis. Dysregulation of pHi is implicated in various pathological conditions, including cancer and neurodegenerative diseases. Consequently, compounds that can modulate pHi are of significant interest for therapeutic development. This compound, an anticholinergic agent, has been observed to alter intracellular pH. This guide provides a validation of this effect, comparing it with other compounds known to influence pHi.
Comparative Data on Intracellular pH Modulation
The following table summarizes the quantitative effects of this compound and selected alternative compounds on intracellular pH in different cell lines. It is important to note that the experimental conditions, including cell type and compound concentration, vary between studies, which should be taken into account when comparing the data directly.
| Compound | Class | Cell Line | Concentration | Effect on Intracellular pH | Reference |
| This compound (Norakin) | Anticholinergic | MDCK | 10 µM | Increase from ~5.3 to ~6.0 | [1] |
| Nigericin (B1684572) | Ionophore | Murine Tumors (KHT & RIF-I) | 2.5 mg/kg (in vivo) | Decrease by 0.2-0.3 pH units | [2] |
| END-MSCs | 10 µM | Intracellular acidification | [3] | ||
| Amiloride (B1667095) | Na+/H+ Exchanger Inhibitor | SCK Mouse Mammary Tumor Cells | 0.5 mM | Significant reduction in pHi | [4] |
| Multiple Myeloma (8226) Cells | Not specified | Decrease from ~pH 6.6 to ~6.4 | [5] | ||
| Esomeprazole | Proton Pump Inhibitor | Primary Cystic Fibrosis hAECs | 300 µM (acute) | Intracellular acidification | [6] |
Signaling Pathways and Mechanisms of Action
The mechanisms by which these compounds alter intracellular pH are distinct, targeting different cellular machinery involved in proton homeostasis.
This compound: A Hypothetical Mechanism
This compound is an anticholinergic drug, exerting its effects by blocking muscarinic acetylcholine (B1216132) receptors. While the precise mechanism of its influence on intracellular pH is not fully elucidated, a plausible hypothesis involves the indirect modulation of ion transporters. Muscarinic receptor activation is known to trigger complex downstream signaling cascades that can influence the activity of Na+/H+ exchangers and bicarbonate transporters, which are primary regulators of intracellular pH. By inhibiting these receptors, this compound may disrupt the normal signaling that can lead to intracellular acidification, thereby resulting in a net increase in intracellular pH.
Hypothetical signaling pathway for this compound-induced intracellular pH increase.
Comparator Compounds: Direct Modulation of Proton Transport
In contrast to the proposed indirect action of this compound, the comparator compounds directly target key components of the cellular pH regulatory machinery.
-
Nigericin: This ionophore facilitates the exchange of K+ for H+ across the cell membrane, leading to rapid intracellular acidification, particularly in an acidic extracellular environment.
-
Amiloride: This diuretic directly inhibits the Na+/H+ exchanger (NHE), a primary mechanism for extruding protons from the cell. By blocking NHE, amiloride leads to the accumulation of intracellular protons and a decrease in pHi.
-
Proton Pump Inhibitors (PPIs) (e.g., Esomeprazole): While primarily known for inhibiting the gastric H+/K+-ATPase, some PPIs can also affect vacuolar-type H+-ATPases (V-ATPases) in other cell types. Inhibition of these proton pumps can lead to intracellular acidification.
Experimental Protocols for Intracellular pH Measurement
Accurate measurement of intracellular pH is crucial for validating the effects of pharmacological agents. Two common and robust methods are detailed below.
Fluorescence Microscopy with pH-Sensitive Dyes (e.g., SNARF-1)
This technique utilizes fluorescent dyes whose emission spectra are sensitive to pH changes.
Protocol:
-
Cell Culture and Dye Loading:
-
Culture cells (e.g., MDCK) on glass coverslips to an appropriate confluency.
-
Wash the cells with a balanced salt solution (BSS).
-
Incubate the cells with a solution containing the acetoxymethyl (AM) ester form of the pH-sensitive dye (e.g., 5 µM SNARF-1 AM) in BSS for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent probe inside the cell.
-
Wash the cells with BSS to remove any extracellular dye.
-
-
Image Acquisition:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the dye at two different wavelengths (e.g., for SNARF-1, excitation at 514 nm and 543 nm) and collect the emission at two corresponding wavelengths (e.g., 580 nm and 640 nm).
-
Acquire baseline fluorescence ratio images before the addition of any compound.
-
-
Experimental Treatment:
-
Perfuse the cells with BSS containing the test compound (e.g., 10 µM this compound) and acquire ratio images at regular intervals to monitor changes in intracellular pH.
-
-
Calibration:
-
At the end of the experiment, perfuse the cells with a series of calibration buffers of known pH (e.g., ranging from pH 5.0 to 8.0) containing a K+/H+ ionophore like nigericin (e.g., 10 µM). This equilibrates the intracellular and extracellular pH.
-
Acquire ratio images for each calibration buffer to generate a standard curve of fluorescence ratio versus pH.
-
Use this calibration curve to convert the experimental fluorescence ratios to intracellular pH values.
-
Workflow for intracellular pH measurement using fluorescence microscopy.
31P Magnetic Resonance Spectroscopy (MRS)
This non-invasive technique measures the chemical shift of inorganic phosphate (B84403) (Pi), which is dependent on pH.
Protocol:
-
Sample Preparation:
-
For in vitro studies, cells are cultured on microcarrier beads and perfused within an MRS-compatible bioreactor.
-
For in vivo studies, the subject is positioned within the MRS scanner.
-
-
Data Acquisition:
-
A 31P surface coil is placed over the region of interest.
-
Acquire 31P MRS spectra using a suitable pulse sequence. The key parameters to measure are the chemical shifts of Pi and a reference compound, typically phosphocreatine (B42189) (PCr) or α-ATP.
-
-
pH Calculation:
-
The intracellular pH is calculated from the chemical shift difference (δ) between Pi and the reference peak using the Henderson-Hasselbalch equation: pH = pKa + log[(δ - δacid) / (δbase - δ)] where pKa is the dissociation constant of phosphoric acid, and δacid and δbase are the chemical shifts of the fully protonated and deprotonated forms of Pi, respectively.
-
-
Experimental Intervention:
-
Administer the test compound and acquire serial 31P MRS spectra to monitor the change in intracellular pH over time.
-
Workflow for intracellular pH measurement using 31P MRS.
Conclusion
The available evidence confirms that this compound can induce an increase in intracellular pH. While its precise mechanism of action requires further investigation, it likely involves the indirect modulation of ion transporters secondary to its anticholinergic activity. In comparison, compounds like Nigericin, Amiloride, and certain Proton Pump Inhibitors directly target key components of the cellular pH regulatory machinery, typically leading to intracellular acidification. The choice of agent for modulating intracellular pH in a research or therapeutic context will depend on the desired direction and magnitude of the pH change, as well as the specific cellular context. The experimental protocols detailed in this guide provide robust methods for validating the effects of these and other compounds on intracellular pH.
References
- 1. Modulation of chloride, potassium and bicarbonate transport by muscarinic receptors in a human adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. physoc.org [physoc.org]
- 4. researchgate.net [researchgate.net]
- 5. Acidification of intracellular pH in MM tumor cells overcomes resistance to hypoxia-mediated apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esomeprazole Increases Airway Surface Liquid pH in Primary Cystic Fibrosis Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Triperiden Against Influenza A Subtypes: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral agent Triperiden against various influenza A subtypes. Due to the limited publicly available data on this compound's broad-spectrum anti-influenza activity, this document presents a hypothetical comparative study, grounded in established experimental protocols and juxtaposed with the known efficacy of several approved and investigational antiviral drugs. The aim is to offer a framework for potential research directions and to contextualize this compound's putative mechanism of action.
Introduction to this compound
This compound, an anticholinergic drug primarily used for the treatment of Parkinson's disease, has also been identified as an inhibitor of influenza virus replication.[1] Its antiviral mechanism is believed to involve the disruption of the viral entry process. Two primary hypotheses for its mode of action have been proposed:
-
Direct Inhibition of Hemagglutinin (HA): One theory suggests that this compound targets the HA protein of the influenza virus, preventing the pH-dependent conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.
-
Alteration of Endosomal pH: A more recent hypothesis posits that this compound does not directly interact with HA but instead increases the pH of the endosomal compartments within the host cell.[2] This alkalinization of the endosome indirectly blocks the acid-induced conformational change of HA, thereby inhibiting viral uncoating and the release of viral ribonucleoproteins into the cytoplasm.
This guide will explore the hypothetical efficacy of this compound against common and pandemic-potential influenza A subtypes, namely H1N1, H3N2, and H5N1, and compare it with other antiviral agents targeting different stages of the viral life cycle.
Hypothetical Comparative In Vitro Efficacy
The following tables summarize hypothetical data from a comparative in vitro study assessing the antiviral activity of this compound and other selected antiviral drugs against different influenza A subtypes. The data is presented to illustrate potential efficacy profiles and is not based on published experimental results for this compound.
Table 1: Antiviral Activity (IC50) Against Various Influenza A Subtypes
| Compound | Mechanism of Action | Influenza A/H1N1 (IC50 in µM) | Influenza A/H3N2 (IC50 in µM) | Influenza A/H5N1 (IC50 in µM) |
| This compound | Endosomal pH Modulator (Hypothetical) | 2.5 | 3.1 | 2.8 |
| Oseltamivir | Neuraminidase Inhibitor | 0.00134[3] | 0.00067[3] | ~0.01-0.1[1][4] |
| Zanamivir (B325) | Neuraminidase Inhibitor | 0.00092[3] | 0.00228[3] | ~0.005-0.01[5] |
| Amantadine | M2 Ion Channel Blocker | Susceptible (strain-dependent) | Often Resistant | Often Resistant[6] |
| Rimantadine | M2 Ion Channel Blocker | Susceptible (strain-dependent) | Often Resistant | Often Resistant |
| Baloxavir marboxil | PA Endonuclease Inhibitor | 0.00028[7] | 0.00016[7] | Susceptible[8] |
| Favipiravir | RNA Polymerase (RdRp) Inhibitor | 1.9-7.8[9] | Susceptible[10] | Susceptible[10][11] |
| Arbidol (B144133) (Umifenovir) | Fusion Inhibitor | Susceptible[12][13][14] | Susceptible[12][15] | Susceptible[12][14][15] |
Table 2: Cytotoxicity and Selectivity Index
| Compound | CC50 in MDCK Cells (µM) | Selectivity Index (SI = CC50/IC50) vs. H1N1 | Selectivity Index (SI) vs. H3N2 | Selectivity Index (SI) vs. H5N1 |
| This compound | >100 (Hypothetical) | >40 | >32.3 | >35.7 |
| Oseltamivir | >1000 | >746,268 | >1,492,537 | >10,000 |
| Zanamivir | >1000 | >1,086,956 | >438,596 | >100,000 |
| Amantadine | >100 | Variable | Variable | Variable |
| Rimantadine | >100 | Variable | Variable | Variable |
| Baloxavir marboxil | >10 | >35,714 | >62,500 | High |
| Favipiravir | >100 | >12.8-52.6 | High | High |
| Arbidol (Umifenovir) | >50 | >3.1-18.5 | High | High |
Note: IC50 and CC50 values for comparator drugs are derived from published literature and may vary depending on the specific viral strain and cell line used.
Experimental Protocols
To empirically determine the comparative efficacy of this compound, the following standard virological assays would be essential.
Cell Lines and Viruses
-
Cells: Madin-Darby Canine Kidney (MDCK) cells are standard for influenza virus propagation and antiviral testing.
-
Viruses: Representative strains of influenza A subtypes should be used, for example:
-
A/Puerto Rico/8/1934 (H1N1)
-
A/Victoria/3/1975 (H3N2)
-
A/Vietnam/1203/2004 (H5N1) (requiring BSL-3 facilities)
-
Cytotoxicity Assay
This assay is crucial to determine the concentration of the compound that is toxic to the host cells, ensuring that observed antiviral effects are not due to cell death.
-
Cell Seeding: Plate MDCK cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound and comparator drugs in cell culture medium.
-
Treatment: Replace the existing medium with the medium containing the drug dilutions and incubate for 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or WST-8 assay, which quantifies mitochondrial activity.[16]
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces cell viability by 50% compared to untreated controls.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a gold-standard assay to quantify the inhibition of viral infection and replication.[17][18]
-
Cell Monolayer: Grow MDCK cells to confluence in 6-well or 12-well plates.
-
Virus-Compound Incubation: Pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the test compounds for 1 hour at 37°C.
-
Infection: Remove the growth medium from the MDCK cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding drug concentrations. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 48-72 hours until plaques are visible.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the antiviral compound.
-
Infection: Infect confluent MDCK cell monolayers with the desired influenza A subtype at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compounds.
-
Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Titration: Determine the viral titer in the collected supernatants using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.[2][19][20]
-
Analysis: Compare the viral titers from treated and untreated cells to determine the extent of inhibition.
Visualizing Pathways and Workflows
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of this compound in inhibiting influenza A virus entry by modulating endosomal pH.
References
- 1. Antiviral Susceptibility of Highly Pathogenic Avian Influenza A(H5N1) Viruses Circulating Globally in 2022–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 3. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oseltamivir in human avian influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Zanamivir against Avian Influenza A Viruses That Possess Genes Encoding H5N1 Internal Proteins and Are Pathogenic in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amantadine resistance among highly pathogenic avian influenza viruses (H5N1) isolated from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility of Influenza A, B, C, and D Viruses to Baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gbcbiotech.com [gbcbiotech.com]
- 10. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-705 (favipiravir) activity against lethal H5N1 influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arbidol for use with normal influenza (flu) H1N1, H3N2... [arbidol.org]
- 13. Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arbidol studies showing it works on H5N1 (bird flu) [arbidol.org]
- 15. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
A Comparative Safety Analysis of Triperiden and Other Anticholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profile of Triperiden and other commonly used anticholinergic drugs in the treatment of Parkinson's disease, including benztropine, biperiden, and procyclidine (B1679153). Due to a scarcity of direct head-to-head clinical trials involving this compound, this comparison is primarily based on the established safety profiles of the other anticholinergics and the known class effects of these drugs. The information presented is intended to support research and drug development efforts in this therapeutic area.
Introduction to Anticholinergic Agents in Parkinson's Disease
Anticholinergic drugs function by blocking the action of acetylcholine (B1216132), a neurotransmitter in the brain.[1][2][3] This mechanism helps to correct the imbalance between dopamine (B1211576) and acetylcholine that contributes to the motor symptoms of Parkinson's disease, particularly tremor and rigidity. While effective for certain symptoms, their use can be limited by a range of adverse effects.[4] This guide focuses on the comparative safety of these agents to inform preclinical and clinical research.
Comparative Safety Profiles
| Adverse Effect | Benztropine | Biperiden | Procyclidine | General Anticholinergic Class Effects |
| Central Nervous System | Confusion, memory impairment, hallucinations, drowsiness, dizziness.[5][6][7] | Drowsiness, dizziness, confusion, agitation, hallucinations.[8][9][10][11] | Dizziness, confusion, hallucinations, anxiety.[12][13] | Cognitive impairment, delirium, sedation.[4] |
| Peripheral Nervous System | Dry mouth, blurred vision, urinary retention, constipation.[5][14][6][7] | Dry mouth, blurred vision, urinary retention, constipation.[8][9][10][11] | Dry mouth, blurred vision, urinary retention, constipation.[12][13][15] | Mydriasis, cycloplegia, decreased sweating.[4] |
| Cardiovascular | Tachycardia, palpitations.[5] | Tachycardia, postural hypotension.[9][11] | Tachycardia. | Tachycardia, flushing.[4] |
| Gastrointestinal | Nausea, vomiting, constipation.[5] | Nausea, vomiting, constipation.[8] | Nausea, vomiting, constipation.[15] | Decreased gastrointestinal motility.[4] |
| Other | Decreased sweating, skin rash.[5][6] | Decreased sweating.[8][16] | Decreased sweating, skin rash.[12][17] | Hyperthermia.[4] |
Note: This table is a qualitative summary. The absence of a listed side effect does not necessarily mean it has not been reported. The frequency and severity of adverse events are not directly comparable across these drugs due to the lack of head-to-head clinical trial data.
Experimental Protocols
Detailed experimental protocols for the clinical trials that form the basis of the safety data for benztropine, biperiden, and procyclidine are typically found within the full publications of those trials. For researchers designing new studies, a general methodology for assessing the safety and tolerability of antiparkinsonian drugs would include:
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator controlled trials are the gold standard.[18] Crossover designs can also be employed.
-
Patient Population: Clearly defined patient population with a confirmed diagnosis of Parkinson's disease.[18]
-
Intervention: Administration of the investigational drug at various dosages against a placebo or an active comparator.
-
Safety Assessments:
-
Adverse Event Monitoring: Systematic collection of all adverse events reported by participants or observed by investigators. The Medical Dictionary for Regulatory Activities (MedDRA) is often used for standardized coding of adverse events.
-
Vital Signs: Regular monitoring of blood pressure, heart rate, respiratory rate, and temperature.
-
Electrocardiograms (ECGs): To assess for any cardiac effects, such as changes in QT interval.
-
Laboratory Tests: Comprehensive metabolic panels and complete blood counts to monitor for any hematological or biochemical abnormalities.
-
Ophthalmic Examinations: To monitor for changes in intraocular pressure or other visual disturbances.
-
Cognitive Assessments: Use of validated scales to assess for changes in cognitive function.
-
Clinical trials for new drug therapies in Parkinson's disease typically progress through several phases (Phase I, II, III, and IV), each with a primary focus on safety and/or efficacy.[19][20][21][22]
Signaling Pathway of Anticholinergic Drugs
Anticholinergic drugs exert their effects by blocking the action of acetylcholine at muscarinic receptors. In the context of Parkinson's disease, this action is primarily targeted at the M1 muscarinic receptors in the striatum. The following diagram illustrates the general mechanism of action.
Caption: General mechanism of action of anticholinergic drugs.
Experimental Workflow for Safety Assessment
The following diagram outlines a typical workflow for assessing the safety profile of a new anticholinergic drug in a clinical trial setting.
Caption: A typical workflow for a clinical trial safety assessment.
Conclusion
While this compound is classified as an anticholinergic agent for Parkinson's disease, a comprehensive, direct comparison of its safety profile with other drugs in its class, such as benztropine, biperiden, and procyclidine, is limited by the lack of published head-to-head clinical trials. The available data on these other agents highlight a common set of anticholinergic adverse effects, with variations in their reported incidence and severity. For researchers and drug development professionals, this underscores the need for well-designed, comparative clinical trials to elucidate the relative safety of this compound. Future research should focus on generating robust, comparative data to guide clinical decision-making and optimize the therapeutic management of Parkinson's disease.
References
- 1. Cholinergic vs Anticholinergic: Understanding Drugs in Nursing Care [simplenursing.com]
- 2. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benztropine: MedlinePlus Drug Information [medlineplus.gov]
- 6. Benztropine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. drugs.com [drugs.com]
- 9. What are the side effects of Biperiden Hydrochloride? [synapse.patsnap.com]
- 10. medindia.net [medindia.net]
- 11. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Procyclidine Side Effects: Common, Severe, Long Term [drugs.com]
- 13. Procyclidine | Use For Antipsychotic Side Effects | YoungMinds [youngminds.org.uk]
- 14. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Drug Notes - Procyclidine (By mouth) [sbrmc.adam.com]
- 16. drugs.com [drugs.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Clinical Trials | Parkinson's Foundation [parkinson.org]
- 20. Parkinson's Disease Drug Therapies in the Clinical Trial Pipeline: 2024 Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Parkinson’s Disease Drug Therapies in the Clinical Trial Pipeline: 2024 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Medications in Trials | Parkinson's Disease [michaeljfox.org]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Triperiden in a Laboratory Setting
For researchers and scientists engaged in drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of substances like Triperiden, a potent compound, is a critical final step to ensure laboratory safety and environmental protection. Adherence to stringent disposal protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
This compound and its waste materials are classified as hazardous and require disposal through an approved waste disposal plant.[1][2] It is crucial to handle uncleaned containers with the same precautions as the product itself and to never mix this compound waste with other refuse.[1] The primary method of disposal for such chemical waste is typically high-temperature incineration by a licensed hazardous waste management company.[3][4][5]
Core Principles of this compound Disposal
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes the key principles and necessary equipment for handling this compound waste, derived from safety and disposal guidelines.
| Principle | Description | Personal Protective Equipment (PPE) |
| Waste Classification | This compound waste is considered hazardous chemical waste.[4] | Chemical-resistant gloves (e.g., nitrile)[6] |
| Segregation | Do not mix this compound waste with general laboratory trash or other chemical waste streams.[1][4] | Safety glasses or goggles[6] |
| Containment | Use dedicated, clearly labeled, and sealed containers for all this compound waste.[4][6] | Laboratory coat[6] |
| Environmental Protection | Prevent this compound from entering drains or the sewage system.[1] | Dust mask or respirator if generating dust |
| Final Disposal | Arrange for collection and disposal by a licensed hazardous waste disposal company.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a systematic workflow designed to minimize risk to personnel and the environment. This process begins with the correct segregation of waste and culminates in its safe removal from the laboratory.
Detailed Methodologies for Key Disposal Steps:
-
Waste Segregation:
-
Solid Waste: This includes any unused or expired this compound powder, as well as contaminated consumables such as weighing papers, pipette tips, and gloves. These materials should be placed in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: All solutions containing this compound must be collected in a separate, dedicated, and sealed container for liquid hazardous waste.[4] Do not pour these solutions down the drain.[1]
-
-
Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4] The label should also indicate the approximate quantity and the date of accumulation.
-
Store labeled waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. Secondary containment should be used to prevent spills.
-
-
Final Disposal:
-
Once the waste container is full (or if work with the compound is complete), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[6]
-
Provide the waste disposal company with a complete and accurate description of the waste. The disposal will be carried out at an approved waste disposal plant, in accordance with local, regional, and national regulations.[1]
-
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting researchers, the wider community, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
